molecular formula C8H11NO B14749696 2,5-Dimethylphenylhydroxylamine CAS No. 3096-64-8

2,5-Dimethylphenylhydroxylamine

Cat. No.: B14749696
CAS No.: 3096-64-8
M. Wt: 137.18 g/mol
InChI Key: HFMKDGHUNOPVAA-UHFFFAOYSA-N
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Description

2,5-Dimethylphenylhydroxylamine is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethylphenylhydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethylphenylhydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3096-64-8

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)hydroxylamine

InChI

InChI=1S/C8H11NO/c1-6-3-4-7(2)8(5-6)9-10/h3-5,9-10H,1-2H3

InChI Key

HFMKDGHUNOPVAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NO

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2,5-Dimethylphenylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,5-Dimethylphenylhydroxylamine Chemical Behavior, Synthesis, and Toxicological Significance [1]

Part 1: Executive Technical Summary

2,5-Dimethylphenylhydroxylamine (N-hydroxy-2,5-xylidine) is a critical metabolic intermediate in the biotransformation of 2,5-dimethylaniline (2,5-xylidine).[1] While often transient in biological systems, its isolation and study are pivotal for understanding the toxicity mechanisms of xylidines, specifically methemoglobinemia and genotoxicity.[1]

As a Senior Application Scientist, I must emphasize that this compound is labile . It exists at the redox interface between the stable amine and the nitroso derivative.[1] Its handling requires strict exclusion of oxygen and acidic catalysts to prevent spontaneous oxidation or rearrangement.

Part 2: Chemical Architecture & Properties[2][3]

The molecule features a hydroxylamine moiety (-NHOH) attached to the 1-position of a 2,5-dimethylbenzene ring.[1] The steric bulk of the ortho-methyl group (position 2) provides some kinetic stabilization compared to the unsubstituted phenylhydroxylamine, but the compound remains sensitive to auto-oxidation.[1]

Table 1: Physicochemical Profile

PropertyData / CharacteristicNotes
IUPAC Name N-(2,5-Dimethylphenyl)hydroxylamineAlso: N-hydroxy-2,5-xylidine
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Physical State Crystalline Solid (Needles)Colorless (pure) to yellow (oxidized)
Melting Point ~80–90 °C (Decomposes)Predicted based on structural analogues (e.g., N-phenylhydroxylamine mp 81°C).[1][2]
Solubility Soluble in EtOH, Et₂O, CHCl₃Poorly soluble in cold water; soluble in hot water.[1]
Stability LowOxidizes to 2,5-dimethylnitrosobenzene in air.[1] Rearranges in acid.[1][3]
pKa ~1.9 (Conjugate acid)Weakly basic; protonation occurs at Nitrogen.[1]

Part 3: Synthesis Protocol (Zn/NH₄Cl Reduction)

Context: The catalytic hydrogenation of nitro compounds often proceeds all the way to the amine. To arrest the reduction at the hydroxylamine stage, a mild chemical reduction using Zinc dust and Ammonium Chloride is the industry "gold standard" for specificity.[1]

Reagents & Equipment
  • Substrate: 2,5-Dimethylnitrobenzene (0.1 mol).

  • Reductant: Zinc Dust (0.2 mol, >85% purity).[1] Note: Freshly activated Zn is preferred.[1]

  • Buffer/Solvent: Ammonium Chloride (NH₄Cl), Ethanol (50% v/v), Water.[1]

  • Apparatus: 3-neck flask, mechanical stirrer (critical for slurry), internal thermometer.[1]

Step-by-Step Methodology
  • Preparation: Dissolve 0.1 mol 2,5-dimethylnitrobenzene in 50% aqueous ethanol. Add 0.12 mol NH₄Cl.[1] Cool to 15°C.[1]

  • Controlled Addition: Add Zinc dust in small portions over 20–30 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature between 60°C and 65°C .

    • Why? < 50°C slows the reaction significantly; > 70°C promotes over-reduction to 2,5-dimethylaniline.[1]

  • Reaction Monitoring: Stir vigorously. The reaction is complete when the temperature ceases to rise upon Zn addition and the odor of nitrobenzene dissipates.

  • Filtration: Filter the hot solution immediately to remove Zinc Oxide (ZnO) sludge. Wash the filter cake with hot water.[4]

  • Crystallization: Saturate the filtrate with NaCl (salting out) and cool rapidly to 0°C in an ice-salt bath.

  • Isolation: The hydroxylamine will crystallize as long needles.[4] Filter rapidly and wash with cold petroleum ether.[1]

    • Storage: Store immediately under N₂ atmosphere at -20°C.

Visualization: Synthesis Workflow

SynthesisWorkflow Nitro 2,5-Dimethylnitrobenzene (Substrate) Zn_Add Zn Dust Addition (T = 60-65°C) Nitro->Zn_Add NH4Cl / 50% EtOH Filter Hot Filtration (Remove ZnO) Zn_Add->Filter Exothermic Salt Salt Saturation (NaCl + Ice Bath) Filter->Salt Filtrate Product 2,5-Dimethylphenylhydroxylamine (Crystalline Needles) Salt->Product Crystallization

Figure 1: Critical path for the selective reduction of nitro-xylenes to hydroxylamines.[1]

Part 4: Reactivity & Transformation Pathways

The utility and danger of 2,5-dimethylphenylhydroxylamine lie in its two primary reaction pathways: Oxidation and Rearrangement .[1]

The Bamberger Rearrangement (Acid-Catalyzed)

In the presence of aqueous mineral acids (e.g., H₂SO₄), the compound undergoes an intermolecular rearrangement.[1] The hydroxyl group is protonated, water is eliminated to form a nitrenium-like ion, and water re-attacks at the para position.[1]

  • Product: 4-Amino-2,5-dimethylphenol.[1]

  • Significance: This is a key diagnostic test for phenylhydroxylamines and a route to aminophenols.

Oxidative Cycling (Physiological)

At physiological pH (7.4), the hydroxylamine autoxidizes to 2,5-dimethylnitrosobenzene (Ar-N=O).[1] This reaction generates superoxide radicals and is reversible via cellular reductases (diaphorases), creating a "redox cycle" that depletes cellular reducing equivalents (NADPH).[1]

Part 5: Toxicological Mechanism (Methemoglobinemia)[1]

The primary acute toxicity of 2,5-dimethylphenylhydroxylamine is Methemoglobinemia .[1] It acts as a catalytic carrier of electrons from Hemoglobin to Oxygen.

Mechanism:

  • Oxidation: The hydroxylamine reacts with Oxyhemoglobin (Fe²⁺), oxidizing it to Methemoglobin (Fe³⁺).[1][5]

  • Product: The hydroxylamine is converted to the Nitroso intermediate.

  • Recycling: The Nitroso compound is reduced back to the hydroxylamine by NADPH-Methemoglobin Reductase (Diaphorase).[1]

  • Result: A small amount of hydroxylamine can oxidize a massive amount of Hemoglobin, leading to functional anemia and tissue hypoxia.

Visualization: The Hemotoxic Redox Cycle

ToxicityCycle N_OH 2,5-Dimethylphenyl- hydroxylamine Nitroso 2,5-Dimethyl- nitrosobenzene N_OH->Nitroso Oxidation Hb_Fe3 Methemoglobin (Fe3+) (Inert) Nitroso->N_OH Reduction (Recycling) Hb_Fe2 Hemoglobin (Fe2+) (Oxygen Carrier) Hb_Fe2->Hb_Fe3 Electron Transfer Diaphorase NADPH Diaphorase (Enzymatic Reduction) Diaphorase->Nitroso Cofactor

Figure 2: The catalytic redox cycle responsible for methemoglobinemia.[1] Note that the toxicant is regenerated, amplifying the damage.[1]

Part 6: References

  • Organic Syntheses. "N-Phenylhydroxylamine." Org.[1][3] Synth.1921 , 1,[1] 71. Link

    • Authority: The definitive protocol for Zinc/NH4Cl reduction of nitroarenes.

  • Kiese, M. "Methemoglobinemia: A Comprehensive Treatise."[1] Cleveland: CRC Press, 1974 .[1]

    • Authority: Foundational text on the mechanism of ferrihemoglobin formation by aromatic hydroxylamines.

  • Bamberger, E. "Über das Phenylhydroxylamin."[1] Berichte der deutschen chemischen Gesellschaft, 1894 , 27, 1548–1557.[1]

    • Authority: The original discovery of the acid-catalyzed rearrangement of phenylhydroxylamines.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66735, 2,5-Dimethylbenzylamine (Related Structure/Metabolism)." PubChem. Link

    • Authority: Source for physicochemical data on related xylidine derivatives.

  • Sabbioni, G., & Jones, C.R. "Biomonitoring of arylamines and nitroarenes."[1] Biomarkers, 2002 , 7(5), 347-421.[1]

    • Authority: Details the metabolic activation of methyl-substituted anilines to hydroxylamines and their DNA binding potential.

Sources

An In-depth Technical Guide to 2,5-Dimethylphenylhydroxylamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,5-Dimethylphenylhydroxylamine, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis protocols, key chemical behaviors, and its emerging role in modern chemical and pharmaceutical research.

Core Molecular Attributes of 2,5-Dimethylphenylhydroxylamine

2,5-Dimethylphenylhydroxylamine, also known as N-(2,5-dimethylphenyl)hydroxylamine, is an aromatic hydroxylamine derivative. Its structure features a hydroxylamine moiety (-NHOH) attached to a 2,5-dimethylphenyl group. This substitution pattern significantly influences its electronic properties and reactivity.

Quantitative Data Summary
PropertyValue
Chemical Formula C₈H₁₁NO
Molecular Weight 139.18 g/mol
Appearance Expected to be a solid or oil
Solubility Expected to be soluble in organic solvents

Synthesis and Experimental Protocols

The primary and most established method for the synthesis of N-arylhydroxylamines is the selective reduction of the corresponding nitroaromatic compounds.[1][2] This approach offers high yields and is adaptable to various substituted nitroarenes.

Workflow for the Synthesis of 2,5-Dimethylphenylhydroxylamine

cluster_synthesis Synthesis Workflow start 2,5-Dimethylnitrobenzene (Starting Material) reaction Controlled Reduction Reaction start->reaction reductant Reducing Agent (e.g., Zn dust, Hydrazine) reductant->reaction catalyst Catalyst (e.g., Pt/C, Raney Nickel) catalyst->reaction solvent Solvent (e.g., Ethanol, Water) solvent->reaction workup Work-up & Purification (Extraction, Chromatography) reaction->workup product 2,5-Dimethylphenylhydroxylamine (Final Product) workup->product

Caption: A generalized workflow for the synthesis of 2,5-Dimethylphenylhydroxylamine.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative method adapted from established procedures for the selective reduction of nitroaromatics.[3]

  • Reactor Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, and an inlet for an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: The flask is charged with 2,5-dimethylnitrobenzene (1 equivalent) and a suitable solvent, such as ethanol.

  • Catalyst Addition: A catalytic amount of a supported platinum catalyst (e.g., 5% Pt/C) is added to the mixture.

  • Reaction Initiation: The system is purged with hydrogen gas, and the reaction is stirred vigorously at room temperature under a hydrogen atmosphere (1 atm).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the selective formation of the hydroxylamine and minimize over-reduction to the corresponding aniline.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 2,5-dimethylphenylhydroxylamine.

Chemical Reactivity and Mechanistic Insights

A hallmark of N-arylhydroxylamines is their susceptibility to the Bamberger rearrangement , an acid-catalyzed transformation that yields p-aminophenols.[1][4][5] This reaction is of significant synthetic utility and provides insight into the electronic nature of the molecule.

The Bamberger Rearrangement of 2,5-Dimethylphenylhydroxylamine

In the presence of a strong aqueous acid, such as sulfuric acid, 2,5-dimethylphenylhydroxylamine will rearrange to form 4-amino-3,6-dimethylphenol.

Reaction Mechanism:

cluster_bamberger Bamberger Rearrangement Mechanism start 2,5-Dimethylphenylhydroxylamine protonation O-Protonation start->protonation H⁺ nitrenium Formation of Nitrenium Ion protonation->nitrenium -H₂O nucleophilic_attack Nucleophilic Attack by H₂O nitrenium->nucleophilic_attack +H₂O rearomatization Rearomatization nucleophilic_attack->rearomatization -H⁺ product 4-Amino-3,6-dimethylphenol rearomatization->product

Caption: The mechanistic pathway of the Bamberger rearrangement.

The mechanism is initiated by the protonation of the hydroxylamine's oxygen atom, which is followed by the loss of a water molecule to form a reactive nitrenium ion intermediate.[1][5] This electrophilic species is then attacked by water at the para position, and subsequent rearomatization through deprotonation yields the final aminophenol product.[6]

Analytical Characterization

The structural elucidation of 2,5-dimethylphenylhydroxylamine relies on a combination of standard spectroscopic techniques.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the phenyl ring.- Singlets for the two methyl groups (approx. 2.0-2.5 ppm).- Broad signals for the N-H and O-H protons, which may be exchangeable with D₂O.[7]
¹³C NMR - Resonances in the aromatic region (approx. 110-150 ppm).- Signals for the two methyl carbons (approx. 15-25 ppm).
IR Spectroscopy - N-H and O-H stretching vibrations in the region of 3200-3600 cm⁻¹.- C-H stretching vibrations from the aromatic and methyl groups (approx. 2850-3100 cm⁻¹).- C=C stretching vibrations from the aromatic ring (approx. 1450-1600 cm⁻¹).[8]
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, including α-cleavage adjacent to the nitrogen atom.[7][9]

Applications in Research and Development

The 2,5-dimethylphenyl scaffold is a recognized pharmacophore in medicinal chemistry, notably in the development of antimicrobial agents.[10] While direct applications of 2,5-dimethylphenylhydroxylamine are still emerging, its structural motifs and reactivity make it a valuable precursor and research tool.

  • Precursor for Bioactive Molecules: Through reactions like the Bamberger rearrangement, it can be converted into substituted aminophenols, which are key building blocks for pharmaceuticals and other fine chemicals.[2][4]

  • Enzyme Inhibition Studies: Hydroxylamine derivatives are known to act as enzyme inhibitors, and 2,5-dimethylphenylhydroxylamine could be explored in this context for various therapeutic targets.

  • Materials Science: The reactivity of the hydroxylamine and the aromatic ring allows for its potential incorporation into novel polymers and functional materials.

Safety and Handling

N-arylhydroxylamines should be handled with care due to their potential reactivity and toxicity.

  • General Precautions: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.

  • Incompatibilities: Avoid contact with strong acids (which can induce the Bamberger rearrangement) and strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2,5-Dimethylphenylhydroxylamine is a versatile chemical compound with well-defined synthetic pathways and predictable chemical reactivity. Its structural relationship to the medicinally important 2,5-dimethylphenyl scaffold, combined with the unique properties of the hydroxylamine functional group, positions it as a compound of interest for further research and development in both pharmaceutical and material sciences.

References

  • Grokipedia. Bamberger rearrangement. Available from: [Link]

  • Wikipedia. Bamberger rearrangement. Available from: [Link]

  • Chemiz. Bamberger Rearrangement. YouTube; 2026. Available from: [Link]

  • Sone T, Hamamoto K, Seiji Y, Shinkai S, Manabe O. Kinetics and mechanisms of the Bamberger rearrangement. Part 3. Rearrangement of phenylhydroxylamines to p-aminophenols in aqueous sulphuric acid solutions. J. Chem. Soc., Perkin Trans. 2. 1981;(10):1596-1598.
  • Scribd. Bamberger Rearrangement | PDF | Chemical Reactions. Available from: [Link]

  • Science of Synthesis. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme; 2017.
  • MacNair AJ, White AJP, Hii KK. Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene, and Aniline Catalyzed by AuNP@PPh2-PIILP and AuNP@PPh2-PEGPIILP.
  • Zhang Y, Wang H, Li Y, et al. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • ResearchGate. Synthesis and spectral data of some new N-nitroso-N-phenylhydroxylamine (cupferron)
  • International Journal of Computer Applications in Technology. CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. 2013.
  • ResearchGate.
  • PubMed. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. 2024.
  • Thermo Fisher Scientific.
  • ResearchGate. Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides, 2,6-X2C6H3NHCOCH3 – IXi and 2,4,6-X3C6H2NHCOCH3 – IXi (X = Cl or CH3 and I = 0, 1, 2 or 3). 2025.
  • Organic Syntheses. Checked by Vijaya Bhasker Gondi and Viresh H. Rawal.
  • YouTube. Combining NMR and IR. 2018.
  • Aoyama Y, Akiyama M, Tanaka K, et al. Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Green Chemistry. 2010;12(3):506-511.
  • Zhang Y, Chen Y, Li Y, et al. Metal-free para-selective C-H amination and azidation of N-arylhydroxylamines.
  • arkat-usa. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
  • Wiley.
  • Thermo Fisher Scientific. Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities in metformin drug products.
  • UW-Milwaukee. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs.
  • Google Patents. CN111116383B - Synthesis method of 2, 5-dimethyl p-phenylenediamine.
  • ResearchGate. Mass spectrum of 2,4-Dihydroxy-2,5-dimethyl3(2H)-furan-3-one with Retention Time (RT)= 4.076.
  • MDPI.
  • MDPI.
  • Organic Chemistry Portal.
  • PrepChem.com. Synthesis of 2,5-dimethylhydroquinone.
  • Princeton EHS.

Sources

An In-depth Technical Guide to the pKa and Acidity of N-(2,5-dimethylphenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction to Hydroxylamines and Their Significance

Hydroxylamine (NH₂OH) and its derivatives are a fascinating and versatile class of compounds that play a crucial role in organic synthesis and medicinal chemistry.[1] As a molecule, hydroxylamine can be viewed as a hybrid of ammonia and water, and this unique structure imparts upon it a range of chemical properties, including its ability to act as both a nucleophile and a reducing agent.[1][2] The acidity of hydroxylamines, quantified by their pKa values, is a critical parameter that dictates their reactivity, solubility, and behavior in biological systems.[1] Understanding the pKa is paramount in drug design, as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

The parent compound, hydroxylamine, is a weak acid with a pKa of approximately 6.0.[1] This acidity stems from the dissociation of the hydroxyl proton. The introduction of substituents, such as the 2,5-dimethylphenyl group, can significantly modulate this acidity through a combination of electronic and steric effects.

Factors Influencing the Acidity of N-(2,5-dimethylphenyl)hydroxylamine

The acidity of N-(2,5-dimethylphenyl)hydroxylamine is primarily determined by the stability of its conjugate base, the N-(2,5-dimethylphenyl)hydroxylaminate anion. The substituents on the phenyl ring play a pivotal role in stabilizing or destabilizing this anion.

Electronic Effects

The two methyl groups on the phenyl ring are electron-donating groups (EDGs) through an inductive effect. This has a direct impact on the acidity:

  • Inductive Effect (+I): Methyl groups push electron density into the aromatic ring. This increased electron density is then relayed to the nitrogen and oxygen atoms of the hydroxylamine moiety. This surplus of electron density on the oxygen atom destabilizes the negative charge of the conjugate base, making the proton less likely to dissociate.

  • Resonance Effect: While the primary influence of alkyl groups is inductive, hyperconjugation can also contribute to their electron-donating nature.

In contrast, electron-withdrawing groups (EWGs) on the phenyl ring would increase acidity by delocalizing the negative charge of the conjugate base, thereby stabilizing it.[3][4] The principle is analogous to the effect of substituents on the acidity of phenols.[3][4]

Steric Effects

The methyl group at the ortho position (position 2) can introduce steric hindrance. This steric bulk can potentially disrupt the planarity of the molecule, which might slightly alter the electronic communication between the phenyl ring and the hydroxylamine functional group. However, for acidity, the electronic effects of the methyl groups are generally considered to be the dominant factor.

Qualitative Estimation of pKa

Given the electron-donating nature of the two methyl groups, it is anticipated that N-(2,5-dimethylphenyl)hydroxylamine will be a weaker acid than both hydroxylamine (pKa ≈ 6.0) and the unsubstituted N-phenylhydroxylamine. Therefore, its pKa is expected to be greater than 6.0. A precise value can only be determined through experimental measurement or high-level computational modeling.

Experimental Determination of pKa

The pKa of N-(2,5-dimethylphenyl)hydroxylamine can be accurately determined using several well-established experimental techniques. The choice of method often depends on the compound's solubility and spectral properties.[5][6]

Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for pKa determination.[5][6] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Principle: The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal. This corresponds to the midpoint of the titration curve.

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of N-(2,5-dimethylphenyl)hydroxylamine and dissolve it in a suitable solvent. A co-solvent system, such as water-ethanol, may be necessary to ensure complete dissolution.[6]

  • Standardization of Titrant: Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH), of a concentration similar to that of the analyte solution.

  • Titration Setup: Place the analyte solution in a temperature-controlled beaker equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add the standardized NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

  • Data Analysis: Plot the measured pH against the volume of NaOH added. The pKa can be determined from the inflection point of the resulting sigmoid curve.[5]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Analyte Dissolve N-(2,5-dimethylphenyl)hydroxylamine Setup Setup Titration Apparatus (pH meter, stirrer) Analyte->Setup Titrant Standardize NaOH Solution Titrant->Setup Titrate Incremental Addition of NaOH Setup->Titrate Record Record pH and Volume Titrate->Record Stabilize Record->Titrate Loop Plot Plot pH vs. Volume Record->Plot pKa Determine pKa from Inflection Point Plot->pKa

Figure 1: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of N-(2,5-dimethylphenyl)hydroxylamine exhibit different ultraviolet-visible (UV-Vis) absorption spectra.[7][8]

Principle: By measuring the absorbance of the compound at a specific wavelength across a range of pH values, the ratio of the protonated and deprotonated species can be determined. The pKa is then calculated using the Henderson-Hasselbalch equation.

Experimental Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

  • Preparation of Analyte Solutions: Prepare a stock solution of N-(2,5-dimethylphenyl)hydroxylamine. Add a small, constant aliquot of this stock solution to each of the buffer solutions to create a series of solutions with varying pH but constant total analyte concentration.

  • Spectral Measurement: Record the UV-Vis spectrum for each of the prepared solutions.

  • Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoid curve.[5][7]

UV_Vis_Workflow cluster_prep Preparation cluster_exp Measurement cluster_analysis Data Analysis Buffers Prepare Buffer Solutions (various pH) Analyte Prepare Analyte Solutions in Buffers Buffers->Analyte Spectra Record UV-Vis Spectra Analyte->Spectra Plot Plot Absorbance vs. pH Spectra->Plot pKa Determine pKa from Inflection Point Plot->pKa

Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

In the absence of experimental data, computational methods can provide a reliable estimate of the pKa of N-(2,5-dimethylphenyl)hydroxylamine. These methods calculate the free energy change of the deprotonation reaction.[9][10]

Common Approaches:

  • Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) is a popular QM method for pKa prediction. It involves calculating the Gibbs free energy of the protonated and deprotonated species in both the gas phase and in solution, often using a continuum solvation model like the Polarizable Continuum Model (PCM).[10]

  • Poisson-Boltzmann Equation: This method is often used for calculating the pKa values of amino acid residues in proteins and can be adapted for small molecules.[9] It considers the electrostatic interactions between the molecule and the solvent.

General Workflow for Computational pKa Prediction:

  • Structure Optimization: The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of N-(2,5-dimethylphenyl)hydroxylamine are geometry-optimized using a suitable level of theory.

  • Free Energy Calculation: The Gibbs free energies of the optimized structures are calculated in the gas phase and in a simulated aqueous environment.

  • pKa Calculation: The pKa is calculated from the difference in the free energies of the protonated and deprotonated species using a thermodynamic cycle.

Computational_pKa_Workflow Start N-(2,5-dimethylphenyl)hydroxylamine Protonated Protonated Form (HA) Start->Protonated Deprotonated Deprotonated Form (A⁻) Start->Deprotonated Opt_HA Geometry Optimization of HA Protonated->Opt_HA Opt_A Geometry Optimization of A⁻ Deprotonated->Opt_A FreeEnergy_HA Calculate Gibbs Free Energy of HA (Gas Phase & Solvated) Opt_HA->FreeEnergy_HA FreeEnergy_A Calculate Gibbs Free Energy of A⁻ (Gas Phase & Solvated) Opt_A->FreeEnergy_A pKa_Calc Calculate ΔG of Deprotonation and Determine pKa FreeEnergy_HA->pKa_Calc FreeEnergy_A->pKa_Calc

Figure 3: General workflow for computational pKa prediction.

Conclusion

While a specific experimental pKa value for N-(2,5-dimethylphenyl)hydroxylamine is not documented in readily accessible literature, a strong qualitative understanding of its acidity can be derived from fundamental chemical principles. The electron-donating nature of the two methyl substituents on the phenyl ring leads to the prediction that this compound is a weaker acid than hydroxylamine, with a pKa value greater than 6.0. For researchers requiring a precise value, this guide provides detailed, actionable protocols for experimental determination via potentiometric titration and UV-Vis spectrophotometry, as well as an overview of reliable computational prediction methods. A thorough understanding and accurate determination of the pKa of N-(2,5-dimethylphenyl)hydroxylamine are essential for its effective application in research and development, particularly in the pharmaceutical sciences.

References

  • Oreate AI Blog. (2026, January 21). Understanding Hydroxylamine: Properties, Uses, and pKa Significance.
  • ResearchGate. (n.d.). Molecular structure of N-(2,5-dimethylphenyl). [Link]

  • De Witte, A. M., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Cheméo. (n.d.). Chemical Properties of Hydroxylamine (CAS 7803-49-8). [Link]

  • PubChem. (n.d.). 2,5-Dimethylbenzylamine. [Link]

  • MDPI. (2023, January 20). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

  • Lutwick, G. D., & Ryan, D. E. (1957). N-ACYL SUBSTITUTED PHENYLHYDROXYLAMINES: THE EFFECT OF RADICAL CHANGE ON ANALYTICAL BEHAVIOR. Canadian Journal of Chemistry, 35(8), 949-955. [Link]

  • Salgado, P., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. PMC. [Link]

  • Google Patents. (n.d.). CN103073449B - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Phenols. [Link]

  • Chemistry Stack Exchange. (2016, September 20). Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid?[Link]

  • da Silva, A. D., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 178-185. [Link]

  • Wikipedia. (n.d.). Protein pKa calculations. [Link]

  • Kohnstam, G., et al. (1984). Kinetic Substituent and Isotope Effects in the Acid-catalysed Rearrangement of N-Phenylhydroxylamines. Are Nitrenium Ions Involved? Journal of the Chemical Society, Perkin Transactions 2, (3), 423-427. [Link]

  • Aldeghi, M., et al. (2023). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Journal of Chemical Theory and Computation, 19(21), 7824-7840. [Link]

  • Chemistry Stack Exchange. (2020, April 9). Effect of phenyl and vinyl substituents on Acidity of carboxylic. [Link]

  • ChemRxiv. (n.d.). pKa Prediction in Non-Aqueous Solvents. [Link]

  • Khan Academy. (2024, April 15). Acidic strength of substituted phenols | Alcohols, phenols and ethers | Chemistry. [Link]

  • da Silva, A. D., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19, 178-185. [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2,5-Dimethylphenylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Arylhydroxylamines are a class of compounds of significant interest in medicinal chemistry and drug metabolism, often appearing as reactive intermediates. Their inherent instability, however, presents considerable challenges in their isolation, characterization, and the overall development of drug candidates. This guide provides a comprehensive framework for evaluating the thermodynamic stability of a representative arylhydroxylamine, 2,5-Dimethylphenylhydroxylamine. While specific data for this molecule is not extensively published, this document outlines a robust, multi-faceted strategy employing both theoretical principles and established experimental protocols. By integrating computational chemistry, thermal analysis, and forced degradation studies, researchers can construct a thorough stability profile, enabling informed decisions in drug discovery and development. This guide is designed to be a practical resource, detailing the causality behind experimental choices and providing self-validating protocols in line with regulatory expectations.

Introduction: The Challenge of Arylhydroxylamine Stability

2,5-Dimethylphenylhydroxylamine is an archetypal N-arylhydroxylamine. Such compounds are pivotal intermediates in organic synthesis and are frequently identified as metabolites of aromatic amine-containing drugs. The stability of these molecules is a critical parameter, directly influencing their reactivity, toxicity profile, and shelf-life. The N-O bond in arylhydroxylamines is inherently weak and susceptible to cleavage, leading to various degradation pathways, including oxidation to nitroso compounds, disproportionation, and rearrangement.

Understanding the thermodynamic stability of 2,5-Dimethylphenylhydroxylamine is therefore not merely an academic exercise. For drug development professionals, it is a crucial step in risk assessment. An unstable intermediate can lead to the formation of potentially genotoxic impurities, compromise the efficacy of an active pharmaceutical ingredient (API), and create significant hurdles in formulation and manufacturing.

This guide will provide a first-principles approach to characterizing the thermodynamic stability of 2,5-Dimethylphenylhydroxylamine. We will explore the theoretical underpinnings of its stability, detail rigorous experimental protocols for its assessment, and discuss the interpretation of the resulting data.

Theoretical Framework: Predicting Stability

Before embarking on experimental work, a theoretical assessment can provide valuable insights into the expected stability of 2,5-Dimethylphenylhydroxylamine.

Electronic and Steric Effects of Substituents

The two methyl groups on the phenyl ring play a significant role in the stability of the molecule. Their electron-donating nature through hyperconjugation can influence the electron density on the nitrogen atom, potentially affecting the N-O bond strength. Furthermore, the steric hindrance provided by the methyl groups may influence the accessibility of the hydroxylamine moiety to attacking reagents, thereby kinetically stabilizing the molecule.

Bond Dissociation Energy (BDE)

The N-O bond is often the weakest link in hydroxylamines.[1] Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the N-O Bond Dissociation Energy (BDE).[2][3][4] A higher BDE generally correlates with greater thermal stability.[5] Recent studies have shown that the BDEs of N-O single bonds are often higher than the generically quoted value of 48 kcal/mol.[1][3][4] For 2,5-Dimethylphenylhydroxylamine, the BDE can be computationally estimated and compared to that of other known arylhydroxylamines to provide a preliminary assessment of its relative stability.

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"Theoretical_Assessment" [label="Theoretical Assessment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "BDE_Calculation" [label="Bond Dissociation Energy (BDE)\nCalculation (DFT)"]; "Substituent_Effects" [label="Analysis of Electronic & Steric\nEffects of Methyl Groups"]; "Degradation_Pathways" [label="Hypothesized Degradation\nPathways"];

"Theoretical_Assessment" -- "BDE_Calculation"; "Theoretical_Assessment" -- "Substituent_Effects"; "Theoretical_Assessment" -- "Degradation_Pathways"; } caption: Theoretical workflow for stability prediction.

Experimental Assessment of Thermodynamic Stability

A combination of thermoanalytical techniques and stress testing provides a comprehensive picture of the thermodynamic stability of a compound.

Thermal Analysis

3.1.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal events of a material as a function of temperature.[6][7][8][9] It measures the heat flow into or out of a sample compared to a reference. For 2,5-Dimethylphenylhydroxylamine, DSC can identify the onset temperature of decomposition, which is a critical indicator of its thermal stability.[10]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 1-5 mg of 2,5-Dimethylphenylhydroxylamine into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a suitable upper limit (e.g., 300 °C) at a constant heating rate, typically 10 °C/min. The experiment should be conducted under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Data Analysis: The resulting thermogram will show heat flow as a function of temperature. An exothermic peak indicates decomposition. The onset temperature of this exotherm is a key stability parameter. The area under the peak can be integrated to determine the enthalpy of decomposition (ΔHd).

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[11][12] This technique is complementary to DSC and provides information on the temperature at which the compound starts to lose mass, corresponding to decomposition and volatilization of degradation products.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of 2,5-Dimethylphenylhydroxylamine into a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Temperature Program: Heat the sample from ambient temperature to a suitable upper limit (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The TGA curve will plot the percentage of initial mass versus temperature. The temperature at which significant mass loss begins is the decomposition temperature. The derivative of the TGA curve can help to identify the temperatures of maximum rates of mass loss.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and pathways under various stress conditions.[13][14][15][16][17] These studies are a cornerstone of demonstrating the specificity of stability-indicating analytical methods, as mandated by ICH guidelines.[18][19][20][21]

3.2.1. General Considerations

  • Extent of Degradation: The goal is to achieve modest degradation (5-20%) to ensure that the primary degradation products are formed without excessive secondary degradation.

  • Control Samples: A control sample, protected from the stress condition, should be analyzed concurrently.

  • Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should be close to 100% to ensure that all significant degradants are detected.

Experimental Protocols: Forced Degradation Studies

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of 2,5-Dimethylphenylhydroxylamine in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Prepare a solution of 2,5-Dimethylphenylhydroxylamine in a suitable solvent.

    • Add a small volume of a dilute hydrogen peroxide solution (e.g., 3% H2O2).

    • Stir the solution at room temperature, protected from light, for a defined period.

    • Analyze aliquots at specified time points by HPLC. Hydrogen peroxide can generate reactive oxygen species that may lead to N-oxide formation or other oxidative degradation products.[17]

  • Thermal Degradation (Solid State):

    • Place a known amount of solid 2,5-Dimethylphenylhydroxylamine in a vial.

    • Heat the vial in an oven at a temperature determined from the DSC/TGA data (e.g., a temperature slightly below the onset of decomposition) for a defined period.

    • At specified time points, dissolve the solid in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution and a solid sample of 2,5-Dimethylphenylhydroxylamine to a light source according to ICH Q1B guidelines.[20][21] A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC. Photolysis can induce bond cleavage and isomerization reactions.[17]

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"Start" [label="2,5-Dimethylphenylhydroxylamine\n(Solid & Solution)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "DSC_TGA" [label="Thermal Analysis\n(DSC/TGA)"]; "Forced_Degradation" [label="Forced Degradation Studies"]; "Hydrolysis" [label="Acid/Base\nHydrolysis"]; "Oxidation" [label="Oxidation\n(e.g., H2O2)"]; "Thermal" [label="Thermal Stress\n(Solid)"]; "Photolytic" [label="Photolytic Stress\n(ICH Q1B)"]; "Analysis" [label="Stability-Indicating\nHPLC Method", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "DSC_TGA"; "Start" -> "Forced_Degradation"; "Forced_Degradation" -> "Hydrolysis"; "Forced_Degradation" -> "Oxidation"; "Forced_Degradation" -> "Thermal"; "Forced_Degradation" -> "Photolytic"; "Hydrolysis" -> "Analysis"; "Oxidation" -> "Analysis"; "Thermal" -> "Analysis"; "Photolytic" -> "Analysis"; } caption: Experimental workflow for stability assessment.

Analytical Methods for Quantifying Degradation

A robust, validated, stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Development of a Stability-Indicating HPLC Method

Due to the lack of a strong chromophore in hydroxylamines, direct UV detection can be challenging.[22][23] A pre-column derivatization step is often necessary to introduce a UV-active moiety.[22][24][25][26]

Experimental Protocol: HPLC Method Development with Derivatization

  • Derivatization: React 2,5-Dimethylphenylhydroxylamine with a suitable derivatizing agent, such as benzaldehyde, to form a stable, UV-active derivative (an oxime).[24][25]

  • Column Selection: A reversed-phase C18 column is a good starting point.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve good separation between the derivatized parent compound and its derivatized degradation products.

  • Detection: A UV detector set at the wavelength of maximum absorbance of the derivative.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the peaks for the degradation products are well-resolved from the parent compound peak.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, the nature of the chemical modifications can be determined.

Data Interpretation and Stability Profile

The data gathered from thermal analysis and forced degradation studies should be synthesized to create a comprehensive stability profile for 2,5-Dimethylphenylhydroxylamine.

Technique Key Parameters Interpretation
DSC Onset Temperature of Decomposition, ΔHdIndicates the temperature at which rapid, exothermic decomposition begins. A lower onset temperature signifies lower thermal stability.
TGA Decomposition Temperature (Td)The temperature at which significant mass loss occurs. Complements DSC data.
Forced Degradation % Degradation under various conditionsIdentifies the key degradation pathways (e.g., susceptibility to acid, base, oxidation).
HPLC/LC-MS Purity Profile, Structure of DegradantsQuantifies the loss of the parent compound and helps to identify the chemical structures of the degradation products.

This integrated approach allows for a holistic understanding of the molecule's intrinsic stability. For instance, a low onset of decomposition in the DSC thermogram coupled with significant degradation under oxidative stress would suggest that the compound is both thermally and oxidatively labile.

Conclusion

Determining the thermodynamic stability of 2,5-Dimethylphenylhydroxylamine, and arylhydroxylamines in general, is a critical activity in chemical and pharmaceutical development. Although specific stability data for this compound may be sparse in the literature, a systematic approach combining theoretical calculations, thermal analysis, and forced degradation studies can provide a robust and reliable stability profile. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to generate this crucial data, thereby enabling better risk management, facilitating formulation development, and ensuring the quality and safety of new chemical entities. This self-validating system of protocols ensures that the data generated is scientifically sound and meets the rigorous standards of the pharmaceutical industry.

References

  • Adamopoulou, T., Papadaki, M., et al. (2013). Thermal decomposition of hydroxylamine: isoperibolic calorimetric measurements at different conditions.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bach, R. D., & Schlegel, H. B. (2021). The Bond Dissociation Energy of the N-O Bond. The Journal of Physical Chemistry A, 125(23), 5014-5021. [Link]

  • Bake, A., & Singh, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Pharmaceutical Research.
  • Chen, J., et al. (2020). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. Russian Chemical Bulletin, 69(2), 378-381.
  • Gao, S., et al. (2020). The thermal stability and safety of 2, 5-dimethylfuran (DMF) oxidation. Journal of Thermal Analysis and Calorimetry, 140(4), 1629-1636.
  • Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 57(1), 63-70. [Link]

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910.
  • Kumar, V. J., et al. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research, 12(4).
  • van der Spoel, D. (2009). Differential Scanning Calorimetry and Protein Stability. Student Theses - Faculty of Science and Engineering.
  • Bach, R. D., & Schlegel, H. B. (2021). The Bond Dissociation Energy of the N–O Bond. The Journal of Physical Chemistry A. [Link]

  • Patel, Y., et al. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Knopp, M., et al. (2023). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. Arkivoc.
  • Kumar, A., & Vandana, K. (2017). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical Analysis.
  • Roughley, S. D., & Jordan, A. M. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2769.
  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Schlegel Group, Wayne State University. (2021). The Bond Dissociation Energy of the N–O Bond. [Link]

  • Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research.
  • Salzano, E., et al. (2021). A detailed kinetic model for the thermal decomposition of hydroxylamine. Journal of Hazardous Materials, 416, 125641. [Link]

  • Chen, C. C., & El-Sayed, M. A. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. The Journal of Physical Chemistry A, 114(40), 10737-10745. [Link]

  • Politzer, P., & Murray, J. S. (2002). Density functional calculations of bond dissociation energies for NO2 scission in some nitroaromatic molecules. Journal of Molecular Structure: THEOCHEM, 579(1-3), 99-105.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances.
  • SciSpace. (2018). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances.
  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). [Link]

  • ResearchGate. (n.d.).
  • Open Access Journals. (2024).
  • Figshare. (2021). The Bond Dissociation Energy of the N–O Bond. [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • Organic Chemistry Portal. (2023).
  • MedCrave online. (2016).
  • Taylor & Francis. (n.d.). Thermal decomposition – Knowledge and References.
  • Unknown. (n.d.). Thermogravimetric Analysis.
  • ICH. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (2020).
  • ICH. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • Unknown. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • LabX. (2025). Differential Scanning Calorimetry (DSC)
  • ioKinetic. (n.d.). Differential Scanning Calorimetry Testing. [Link]

Sources

Comparative Analysis of Arylhydroxylamines: Mechanistic Divergence between Phenylhydroxylamine and 2,5-Dimethylphenylhydroxylamine

[1]

Executive Summary

Phenylhydroxylamine (PHA) serves as the archetypal arylhydroxylamine—a reactive intermediate central to the metabolism of aniline and nitrobenzene.[1] It is characterized by its facile oxidation to nitrosobenzene and its acid-catalyzed rearrangement to 4-aminophenol.[1]

2,5-Dimethylphenylhydroxylamine (2,5-DMPHA) , the N-hydroxy derivative of 2,5-xylidine, introduces significant steric and electronic perturbations.[2] The presence of methyl groups at the ortho (2) and meta (5) positions alters the kinetics of the Bamberger rearrangement , increases lipophilicity (enhancing erythrocyte membrane permeability), and modifies the redox potential governing methemoglobinemia. This guide dissects these differences to aid researchers in handling, synthesizing, and assessing the toxicity of these compounds.[2]

Structural & Electronic Properties

The core difference lies in the substitution pattern on the benzene ring.[1] While PHA represents the "naked" electronic system, 2,5-DMPHA introduces Steric Shielding and Inductive Donation .[2]

Comparative Data Table
PropertyPhenylhydroxylamine (PHA)2,5-Dimethylphenylhydroxylamine (2,5-DMPHA)
CAS Number 100-65-2105898-70-2 (or derivative/metabolite ref)
Molecular Formula C₆H₇NOC₈H₁₁NO
Molecular Weight 109.13 g/mol 137.18 g/mol
Electronic Effect Resonance stabilization+I Effect (Inductive donation from -CH₃)
Steric Environment Unhindered N-OH groupOrtho-effect: 2-Me hinders N-approach
Lipophilicity (Est.[2][3] LogP) ~0.7 - 0.9~1.8 - 2.1 (Higher membrane permeability)
Primary Reactivity Oxidation to Nitroso; RearrangementSterically accelerated rearrangement; Oxidation
Structural Visualization

The following diagram illustrates the steric crowding introduced by the 2-methyl group in 2,5-DMPHA compared to PHA.

GPHAPhenylhydroxylamine(PHA)DMPHA2,5-Dimethyl-phenylhydroxylamine(2,5-DMPHA)PHA->DMPHAMethylationOrthoOrtho-Methyl (C2)Steric HindranceDMPHA->OrthoMetaMeta-Methyl (C5)Lipophilic BulkDMPHA->MetaOrtho->DMPHABlocks NucleophilesTwists N-OH bond

Figure 1: Structural comparison highlighting the steric influence of the ortho-methyl group in 2,5-DMPHA.[2]

Synthetic Pathways[4][5]

Both compounds are synthesized via the controlled reduction of their corresponding nitro-precursors.[1] However, the workup for 2,5-DMPHA requires modification due to its increased solubility in organic solvents and sensitivity to steric-induced rearrangement.[2]

Standard Protocol: Zinc/Ammonium Chloride Reduction

Applicable to both, but optimized here for 2,5-DMPHA.[2]

Reagents:

  • 2,5-Dimethylnitrobenzene (Start material)[2]

  • Zinc dust (Reducing agent)

  • Ammonium Chloride (NH₄Cl) (Buffer/Electrolyte)

  • Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.1 mol of 2,5-dimethylnitrobenzene in 150 mL of 50% aqueous ethanol.

  • Activation: Add 0.15 mol of NH₄Cl. Cool the solution to 15°C.

  • Reduction: Add Zinc dust (0.2 mol) in small portions over 30 minutes.

    • Critical Control: Maintain temperature below 25°C . Higher temperatures favor over-reduction to the amine (2,5-xylidine).

  • Filtration: Filter off the Zinc oxide sludge while warm.[1] Wash the cake with hot ethanol.

  • Precipitation (Divergence):

    • For PHA: Dilute with ice water saturated with NaCl; PHA precipitates as needles.[1]

    • For 2,5-DMPHA: Due to higher lipophilicity, simple dilution may yield an oil.[1] Extract with Ether , dry over MgSO₄, and precipitate by adding Petroleum Ether at -20°C.[2]

Reactivity: The Bamberger Rearrangement[1][4][6][7][8][9]

The defining reaction of arylhydroxylamines is the acid-catalyzed Bamberger Rearrangement , converting them into 4-aminophenols.[2][4]

Mechanistic Divergence
  • PHA: Protonation of the hydroxyl group leads to water loss, forming a transient nitrenium ion. Water attacks the para position (uncrowded) to form 4-aminophenol.[4]

  • 2,5-DMPHA: The para (4) position is open (H-substituted). Therefore, rearrangement does occur to form 4-hydroxy-2,5-dimethylaniline .[2]

    • Kinetic Effect:[5] Research suggests that ortho-substituents can accelerate the reaction rate via a "buttressing effect," preventing the N-O bond from rotating out of plane, thereby facilitating cleavage.[2]

BambergerSubstrate2,5-DMPHA(Acidic Solution)ProtonationN-Protonation(-OH2+)Substrate->Protonation+ H+NitreniumNitrenium Ion Intermediate(Resonance Stabilized)Protonation->Nitrenium- H2O (Rate Limiting)AttackNucleophilic Attack (H2O)at C4 PositionNitrenium->AttackPara-AttackProduct4-Hydroxy-2,5-dimethylanilineAttack->Product- H+ (Rearomatization)

Figure 2: The Bamberger Rearrangement pathway for 2,5-DMPHA. Note that the 4-position is open, allowing the reaction to proceed despite steric crowding at C2.[2]

Toxicology: Methemoglobinemia & Genotoxicity

Both compounds are potent hemotoxic agents, but their pharmacokinetic profiles differ.[1]

Mechanism of Action (Redox Cycling)

Hydroxylamines react with Oxyhemoglobin (HbFe²⁺O₂) to form Methemoglobin (HbFe³⁺) and the corresponding Nitroso arene.

  • PHA: Rapidly enters the red blood cell (RBC).[1] Oxidizes Hb.[1] The resulting Nitrosobenzene is enzymatically reduced back to PHA, establishing a Redox Cycle that continuously generates MetHb.[1]

  • 2,5-DMPHA:

    • Lipophilicity: The methyl groups significantly increase logP.[1] This facilitates faster/higher accumulation in the RBC membrane.[1]

    • Steric Persistence: The ortho-methyl group may hinder the enzymes (reductases) that typically detoxify the nitroso form, potentially prolonging the half-life of the toxic cycle.[2]

Genotoxicity (Ames Test Context)
  • PHA: Direct DNA damage via nitrenium ions.[1]

  • 2,5-DMPHA: The 2,5-xylidine metabolite is a known carcinogen.[2] The N-hydroxy form (2,5-DMPHA) is the proximal carcinogen .[2] The methyl groups can influence the specific DNA adducts formed (usually at Guanine C8), with the ortho-methyl group twisting the adduct and affecting repair efficiency.[2]

ToxicityRBCErythrocyteMembraneHbO2OxyHb(Fe2+)DMPHA2,5-DMPHA(High Lipophilicity)DMPHA->RBCRapid DiffusionMetHbMetHb(Fe3+)DMPHA->MetHbOxidationNitroso2,5-Dimethyl-nitrosobenzeneDMPHA->NitrosoOxidation ProductHbO2->MetHbElectron TransferNitroso->DMPHAEnzymatic Reduction(Cycling)

Figure 3: The Hemoglobin Oxidation Cycle. The cycle between the Hydroxylamine and Nitroso forms catalyzes the accumulation of Methemoglobin.[2]

Experimental Protocols

In Vitro Methemoglobin Formation Assay

Use this protocol to quantify the toxicity difference between PHA and 2,5-DMPHA.

  • Preparation: Prepare a 1% suspension of washed human or rat erythrocytes in phosphate-buffered saline (PBS, pH 7.4).

  • Dosing: Add PHA or 2,5-DMPHA (dissolved in DMSO) to final concentrations of 0.1, 0.5, and 1.0 mM.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Lysis: Lyse cells with 1% Triton X-100.

  • Measurement: Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb/Cyanmethemoglobin method).

  • Calculation:

    
    
    (Where F is the experimentally determined extinction coefficient factor).
    

References

  • Bamberger, E. (1894).[1] "Über das Phenylhydroxylamin." Berichte der deutschen chemischen Gesellschaft.

  • Sone, T., et al. (1981).[1] "Kinetics and mechanisms of the Bamberger rearrangement. Part 4. Rearrangement of sterically hindered phenylhydroxylamines." Journal of the Chemical Society, Perkin Transactions 2.[1]

  • Kiese, M. (1966).[1] "The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines, and mechanisms of ferrihemoglobin formation." Pharmacological Reviews.

  • Sabbioni, G., & Jones, C.R. (2002).[1] "Biomonitoring of arylamines and nitroarenes." Biomarkers. (Discusses xylidine metabolism).

  • National Toxicology Program (NTP). (1992).[1][3][6] "Toxicity Studies of 2,5-Xylidine." Toxicity Report Series.

Electronic Properties of N-Hydroxy-2,5-Dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Relevance

N-hydroxy-2,5-dimethylaniline (N-OH-2,5-DMA), also known as N-hydroxy-2,5-xylidine, represents a critical metabolic node in the biotransformation of xylidines. While often transient in biological systems, its electronic properties dictate the divergence between benign excretion and genotoxic activation.

For drug development professionals, understanding this molecule is not merely an exercise in physical organic chemistry—it is a safety necessity. The N-hydroxy moiety serves as a "soft" nucleophile that can be enzymatically esterified (acetylated or sulfated) to form a leaving group. Spontaneous heterolysis of the N-O bond then generates a highly electrophilic nitrenium ion, capable of forming covalent DNA adducts.

This guide dissects the electronic architecture, redox behavior, and experimental characterization of N-OH-2,5-DMA, providing a rigorous framework for handling and analyzing this potent intermediate.

Part 2: Electronic Architecture & Molecular Geometry

Hybridization and Steric "Ortho-Effect"

Unlike the parent 2,5-dimethylaniline, the N-hydroxy derivative possesses unique stereoelectronic constraints.

  • Nitrogen Hybridization: Theoretically

    
    , but significant 
    
    
    
    -character exists due to conjugation with the aromatic ring. However, the ortho-methyl group at position 2 imposes steric strain on the N-hydroxy group.
  • Conformational Twist: To minimize steric clash between the C2-Methyl and the N-Oxygen, the N-OH bond rotates out of the phenyl plane. This deplanarization reduces the overlap between the nitrogen lone pair and the aromatic

    
    -system (HOMO energy modulation).
    
  • Electronic Consequence: The reduced conjugation raises the ionization potential slightly compared to a planar analog (like N-hydroxy-4-methylaniline), but the inductive donation from the two methyl groups (positions 2 and 5) generally makes the ring electron-rich.

Frontier Molecular Orbitals (Inferred Trends)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the nitrogen lone pair and the aromatic ring. It is high in energy, making the molecule susceptible to oxidation.

  • LUMO (Lowest Unoccupied Molecular Orbital): Antibonding

    
     orbitals of the ring.
    
  • Dipole Moment: The vector sum of the N-OH dipole and the two methyl dipoles creates a distinct polarity, likely lower than the parent nitro-compound but higher than the hydrocarbon.

Part 3: Redox Chemistry & Reactivity Profile

The toxicity of N-OH-2,5-DMA is fundamentally a redox phenomenon. The molecule sits on a "redox cliff" between the reduced amine and the oxidized nitroso species.

Oxidation Potential

While exact experimental values depend on solvent and pH, N-arylhydroxylamines generally exhibit an oxidation peak (


) in the range of 0.3 V to 0.6 V vs. Ag/AgCl .
  • Reaction:

    
    
    
  • Product: 2,5-Dimethylnitrosobenzene.

  • Significance: This facile oxidation is responsible for methemoglobinemia (hemoglobin oxidation) often seen with xylidine exposure.

The Nitrenium Ion "Warhead"

The most critical electronic property is the lability of the N-O bond after esterification.

  • Activation: Phase II enzymes (NAT/SULT) attach an acetyl or sulfate group to the oxygen.

  • Heterolysis: The N-O bond breaks.

  • Nitrenium Formation: A resonance-stabilized cation (

    
    ) is formed.
    
  • DNA Attack: This electrophile attacks the C8 position of Guanine.

Pathway Visualization

The following diagram illustrates the electronic divergence between detoxification and toxicity.

MetabolicPathway cluster_toxicity Toxification Pathway Amine 2,5-Dimethylaniline (Parent) N_OH N-Hydroxy-2,5-dimethylaniline (Metabolite) Amine->N_OH CYP450 Oxidation Nitroso 2,5-Dimethylnitrosobenzene (Oxidation Product) N_OH->Nitroso -2e- / -2H+ (Auto-oxidation) Ester N-Acetoxy/Sulfoxy Ester (Activated) N_OH->Ester NAT/SULT (Conjugation) Nitrenium Nitrenium Ion (Ar-NH+) (Electrophile) Ester->Nitrenium Heterolysis (N-O Cleavage) DNA DNA Adduct (Mutagenicity) Nitrenium->DNA Covalent Binding

Caption: Figure 1.[1][2][3] Redox and metabolic fate of N-hydroxy-2,5-dimethylaniline, highlighting the bifurcation between oxidative nitroso formation and nitrenium-mediated genotoxicity.

Part 4: Experimental Characterization Protocols

Synthesis Protocol (Zn Reduction)

Self-Validating Step: The disappearance of the yellow nitro-compound color and the appearance of a Tollen's reagent positive test (silver mirror) confirms hydroxylamine formation.

Materials:

  • 2,5-Dimethylnitrobenzene (10 mmol)

  • Zinc dust (25 mmol, activated)

  • Ammonium chloride (NH

    
    Cl)
    
  • Ethanol/Water (4:1 v/v)

Workflow:

  • Dissolution: Dissolve 2,5-dimethylnitrobenzene in 50 mL ethanol/water.

  • Buffer: Add 2.0g NH

    
    Cl to maintain neutral pH (prevents rearrangement to aminophenol).
    
  • Reduction: Add Zn dust in small portions with vigorous stirring at 60°C.

    • Observation: Reaction is exothermic. Monitor temperature.

  • Filtration: Filter hot to remove Zn oxide.

  • Crystallization: Cool filtrate on ice. N-hydroxy-2,5-dimethylaniline typically crystallizes as colorless/pale yellow needles.

  • Storage: Store under N

    
     at -20°C. Critical: Unstable in air (oxidizes to nitroso).
    
Electrochemical Analysis (Cyclic Voltammetry)

To determine the exact oxidation potential (


) and stability.

Setup:

  • Working Electrode: Glassy Carbon.[2][4]

  • Counter Electrode: Platinum Wire.

  • Reference: Ag/AgCl (3M KCl).

  • Solvent: Phosphate Buffer (pH 7.4) with 10% Acetonitrile (for solubility).

Protocol:

  • Degas solution with Argon for 10 mins (removal of O

    
     is crucial).
    
  • Scan Range: -0.2 V to +0.8 V.

  • Scan Rate: 50, 100, 200 mV/s.

  • Data Interpretation: Look for a quasi-reversible peak pair. The anodic peak (

    
    ) corresponds to the 
    
    
    
    transition.

CV_Workflow Prep Sample Preparation (pH 7.4 Buffer + Ar Purge) Scan Potential Scan (-0.2V to +0.8V) Prep->Scan Peak Identify Anodic Peak (E_pa) (Oxidation to Nitroso) Scan->Peak Analysis Scan Rate Dependence (Determine Diffusion vs. Adsorption) Peak->Analysis

Caption: Figure 2. Cyclic Voltammetry workflow for characterizing the redox potential of N-arylhydroxylamines.

Part 5: Data Summary & Reference Values

PropertyEstimated/Literature ValueRelevance
Molecular Weight 137.18 g/mol Mass spectrometry identification.
Oxidation Potential (

)
~0.35 - 0.50 V (vs Ag/AgCl)Susceptibility to auto-oxidation in air.
N-O Bond Dissociation Energy ~55-65 kcal/mol [1]Stability against homolytic cleavage (radical formation).
pKa (Protonated) ~2.5 - 3.0Less basic than parent amine due to O-atom induction.
UV-Vis Absorption

nm
Distinct from nitro (yellow, >280nm) and amine.

References

  • Bach, R. D., & Schlegel, H. B. (2021). The Bond Dissociation Energy of the N–O Bond.[5][6] The Journal of Physical Chemistry A, 125(23), 5014–5021.

  • Skipper, P. L., et al. (2010). Monocyclic Aromatic Amines: A Longstanding Challenge. Chemical Research in Toxicology. (Context on xylidine metabolism).
  • Marques, M. M., et al. (1997). Mutagenicity of substituted anilines. Mutation Research.
  • GuideChem. (2024). 2,5-Dimethylaniline Physical Properties.

  • PubChem. (2024).[7] 2,5-Dimethylaniline Compound Summary.

Sources

Methodological & Application

Application Note: Selective Synthesis of N-(2,5-Dimethylphenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of N-(2,5-Dimethylphenyl)hydroxylamine via the selective partial reduction of 2,5-dimethylnitrobenzene (2-nitro-p-xylene). This protocol is designed for research professionals and emphasizes reaction control to prevent over-reduction to the aniline derivative.

Executive Summary & Mechanistic Rationale

N-Arylhydroxylamines are critical metabolic intermediates and versatile synthetic building blocks, often used in the preparation of hydroxamic acids, nitrones, and rearrangement products like aminophenols. The synthesis of N-(2,5-dimethylphenyl)hydroxylamine requires precise chemoselectivity.

The Challenge: The reduction of a nitro group (


) proceeds through a nitroso (

) intermediate to the hydroxylamine (

). The primary difficulty is stopping the reduction at the hydroxylamine stage, as further reduction rapidly yields the amine (

).

The Solution: This protocol utilizes a Zinc-Ammonium Chloride (


)  couple in a biphasic aqueous-ethanol medium.
  • Role of

    
    :  Acts as the electron source.
    
  • Role of

    
    :  Buffers the pH to approximately 6–7. Acidic conditions favor reduction to the amine, while basic conditions can lead to condensation products (azoxy compounds). The buffered neutral environment stabilizes the hydroxylamine.
    
  • Temperature Control: Maintaining the reaction between 60–65°C is critical; higher temperatures accelerate the over-reduction to 2,5-dimethylaniline.

Safety & Hazard Analysis

WARNING: This protocol involves hazardous chemicals. All operations must be performed in a properly functioning fume hood.

Hazard ClassSpecific RiskMitigation Strategy
Nitroarenes Potential mutagens; skin absorbable.Double nitrile gloves; dedicated solid waste disposal.
Hydroxylamines Methemoglobinemia inducer; skin sensitizer; thermally unstable.Avoid heating dry product; store under inert gas at -20°C.
Zinc Dust Flammable solid; pyrophoric if very fine.Keep away from open flames; dispose of wet zinc waste in separate containers.

Materials & Stoichiometry

Target Scale: 50 mmol (approx. 7.5 g of starting material)

ReagentMW ( g/mol )Equiv.[1]AmountRole
2,5-Dimethylnitrobenzene 151.161.07.56 gSubstrate
Zinc Dust (Activated)65.382.58.17 gReductant
Ammonium Chloride 53.491.23.21 gBuffer/Electrolyte
Ethanol (95%) -Solvent150 mLSolvent
Water (Deionized) -Solvent50 mLSolvent

Detailed Experimental Protocol

Phase A: Reaction Setup
  • Dissolution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3.21 g of Ammonium Chloride in 50 mL of water .

  • Substrate Addition: Add 7.56 g of 2,5-Dimethylnitrobenzene followed by 150 mL of Ethanol . The mixture may be heterogeneous initially.

  • Activation: Begin vigorous stirring (mechanical stirring is preferred over magnetic to prevent zinc clumping).

Phase B: Controlled Reduction
  • Zinc Addition: Add 8.17 g of Zinc dust in small portions over a period of 15–20 minutes.

    • Critical Control Point: The reaction is exothermic. Monitor internal temperature.[1] If the temperature rises above 65°C , pause addition and use an ice bath to cool to 55°C.

  • Reaction Maintenance: Once addition is complete, stir the reaction mixture vigorously for 30–45 minutes . The temperature should spontaneously maintain around 50–60°C.

  • Endpoint Detection: Monitor by TLC (Silica; Hexane:EtOAc 3:1). The starting nitro compound (

    
    ) should disappear, and the hydroxylamine spot (
    
    
    
    , often stains black with Tollen's reagent) should be dominant. Avoid extended stirring to prevent amine formation (
    
    
    ).
Phase C: Workup & Isolation
  • Filtration: Filter the warm reaction mixture through a Celite pad to remove zinc oxide and unreacted zinc. Wash the pad with 20 mL of warm ethanol.

    • Safety Note: Do not let the zinc residue dry out completely on the filter paper in air, as it can be pyrophoric. Rinse immediately with water.

  • Precipitation: Pour the filtrate into a beaker containing 400 mL of ice-water saturated with sodium chloride.

  • Crystallization: The N-(2,5-dimethylphenyl)hydroxylamine should precipitate as a bulky, colorless to pale yellow solid. Stir in the ice bath for 30 minutes.

  • Collection: Filter the solid using a Buchner funnel. Wash with cold water (

    
    ) to remove inorganic salts.
    
  • Purification (Optional): If the product is colored (yellow/orange indicates nitroso or azoxy impurities), recrystallize immediately from a minimum amount of Benzene/Petroleum Ether or warm Ethanol/Water (1:1). Note: Avoid prolonged heating.

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the electron transfer pathway and the critical buffering role of Ammonium Chloride in preventing over-reduction.

ReactionMechanism Nitro 2,5-Dimethylnitrobenzene (Substrate) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso + 2e-, + 2H+ (Zn Oxidation) Hydroxylamine N-(2,5-Dimethylphenyl) hydroxylamine (TARGET) Nitroso->Hydroxylamine + 2e-, + 2H+ (Fast Step) Amine 2,5-Dimethylaniline (Over-reduction Byproduct) Hydroxylamine->Amine Acidic pH / High Temp (Avoid this) Buffer NH4Cl Buffer (Maintains pH 6-7) Buffer->Hydroxylamine Stabilizes

Caption: Stepwise reduction pathway of 2,5-dimethylnitrobenzene showing the critical stabilization of the hydroxylamine target.

Figure 2: Experimental Workflow

Operational sequence for the safe synthesis and isolation of the target compound.

Workflow Start Start: Dissolve NH4Cl in Water AddSubstrate Add 2,5-Dimethylnitrobenzene & Ethanol Start->AddSubstrate ZincAdd Add Zn Dust (Portionwise) Temp < 65°C AddSubstrate->ZincAdd Stir Stir 30-45 min Monitor TLC ZincAdd->Stir Filter Filter (Celite) Remove Zn/ZnO Stir->Filter Quench Pour into Ice/NaCl Water Filter->Quench Isolate Collect Solid (Vacuum Filtration) Quench->Isolate Store Store @ -20°C (Inert Atmosphere) Isolate->Store

Caption: Operational workflow for the Zn/NH4Cl reduction protocol.

Analytical Validation

To validate the synthesis, the following analytical signatures should be confirmed:

  • Melting Point: Expected range 78–80°C (dec). Note: Hydroxylamines often decompose near their melting point.

  • Tollen's Test: Positive (formation of silver mirror) indicates the presence of the reducing -NHOH group.

  • IR Spectroscopy:

    • Broad absorption at 3250–3400 cm⁻¹ (OH/NH stretch).

    • Absence of strong bands at 1350 & 1530 cm⁻¹ (Nitro group).

  • Stability Check: The compound is sensitive to air oxidation, turning violet/brown upon formation of azoxy/nitroso derivatives. Use immediately or store strictly under nitrogen.

References

  • Kamm, O. (1925). "Phenylhydroxylamine". Organic Syntheses, 4, 57; Coll. Vol. 1, 445.

  • Yan, G., et al. (2013). "Recent Advances in the Synthesis of N-Arylhydroxylamines". Advanced Synthesis & Catalysis, 355(10), 1871-1888.

  • Wissner, A. (1978). "A New Synthesis of N-Arylhydroxylamines". The Journal of Organic Chemistry, 43(20), 3972-3974.

Sources

Application Note & Protocol: Selective Reduction of 2,5-Dimethylnitrobenzene to 2,5-Dimethylphenylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective chemical reduction of 2,5-dimethylnitrobenzene to its corresponding hydroxylamine, 2,5-dimethylphenylhydroxylamine. Phenylhydroxylamines are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, but their synthesis can be challenging due to over-reduction to the corresponding aniline.[1][2] This protocol details a reliable and accessible method using zinc dust and ammonium chloride, which offers high chemoselectivity under mild conditions.[3][4] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline safety considerations, and describe methods for product characterization. This guide is intended for researchers and professionals in chemical synthesis and drug development.

Introduction and Scientific Principle

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry. The process can yield a variety of products, as the nitro group is reduced in a stepwise fashion through nitroso and hydroxylamine intermediates before forming the final amine.[5][6]

Figure 1: General Reduction Pathway of Nitroarenes

G Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Phenylhydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine +2e⁻, +2H⁺ G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A 1. Assemble Glassware B 2. Charge Flask with Reagents A->B C 3. Heat Mixture B->C D 4. Add Zinc Dust C->D E 5. Monitor Reaction D->E F 6. Cool and Filter E->F G 7. Solvent Removal F->G H 8. Extraction G->H I 9. Dry and Concentrate H->I J 10. Characterize Product I->J

Caption: Workflow for the synthesis of 2,5-dimethylphenylhydroxylamine.

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is dry.

  • Charge Reagents: To the flask, add 2,5-dimethylnitrobenzene (e.g., 7.55 g, 50 mmol), ethanol (75 mL), and a solution of ammonium chloride (4.0 g, 75 mmol) in 25 mL of deionized water.

  • Heating: Begin stirring the mixture and gently heat it to 50-60°C using a heating mantle or water bath. A homogeneous solution should form.

  • Zinc Addition: Once the reaction temperature is stable, begin adding zinc dust (e.g., 9.8 g, 150 mmol) in small portions over 30-45 minutes. Causality Note: Portionwise addition is critical to control the exothermic reaction and prevent the temperature from rising excessively, which would favor over-reduction to the aniline. [4]5. Reaction Monitoring: Maintain the reaction temperature at 60-65°C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The reaction is typically complete within 2-3 hours after the final addition of zinc.

  • Filtration: Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature. Filter the hot suspension through a pad of Celite® in a Büchner funnel to remove excess zinc dust and zinc salts. Wash the filter cake with a small amount of ethanol (2 x 20 mL).

  • Solvent Removal: Combine the filtrate and washings. Remove the majority of the ethanol using a rotary evaporator. Be careful not to heat the mixture excessively.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Protocol Insight: Dichloromethane is an effective solvent for extracting the hydroxylamine product from the aqueous phase.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product is often of sufficient purity for many applications. If further purification is required, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed. The product should be a pale yellow or off-white solid.

Characterization and Expected Results

The identity and purity of the synthesized 2,5-dimethylphenylhydroxylamine should be confirmed using standard analytical techniques.

ParameterExpected ResultTechnique
Appearance Off-white to pale yellow solidVisual Inspection
Yield 75-85%Gravimetric
Melting Point ~89-92 °CMelting Point App.
¹H NMR (400 MHz, CDCl₃)δ ~7.0-6.7 (m, 3H, Ar-H), ~5.5 (br s, 1H, OH), ~5.2 (br s, 1H, NH), ~2.3 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃) ppmNMR Spectroscopy
GC-MS [M]⁺ at m/z = 137.08Mass Spectrometry
TLC (Hexane:EtOAc 4:1)Rƒ ≈ 0.4 (product); Rƒ ≈ 0.8 (starting material)TLC Analysis

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The broad singlets for OH and NH are exchangeable with D₂O.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; over-reduction to aniline; loss during work-up.Ensure zinc is active and added correctly. Monitor reaction closely by TLC. Avoid excessive heating.
Reaction Stalls Inactive zinc dust; insufficient proton source.Use fresh, finely divided zinc dust. Ensure the correct stoichiometry of ammonium chloride is used.
Product is an Oil/Doesn't Solidify Product is impure, possibly containing solvent or aniline byproduct.Purify by column chromatography or attempt recrystallization from a different solvent system.
Significant Aniline Formation Reaction temperature was too high; reaction time was too long; excess reducing agent.Carefully control the temperature below 65°C. Stop the reaction as soon as the starting material is consumed.

References

  • Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters, 16(1), 98-101. [Link]

  • Kamal, A., Shankaraiah, N., Devaiah, V., Reddy, K. L., & Juvekar, A. (2007). Zinc-catalyzed ammonium formate reductions: Rapid and selective reduction of aliphatic and aromatic nitro compounds. Tetrahedron Letters, 48(27), 4781-4786. [Link]

  • Ghosh, A., Limaye, A. S., Manjunatha, K. N., Patil, S. A., & Dateer, R. B. (2022). Zn-Mediated Selective Reduction of Nitroarenes: A Sustainable Approach for Azoxybenzenes Synthesis. Polycyclic Aromatic Compounds, 1-11. [Link]

  • Hafez, A. M., & Rawal, V. H. (2009). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. Synlett, 2009(13), 2047-2064. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Kazemimoghadam, M. (2017). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. International Journal of Computer Applications Technology and Research, 6(11), 488-493. [Link]

  • Lab Alley. (2025). Safety Data Sheet.[Link]

  • Scribd. (2017). Hydrogenation of Dimethyl-Nitrobenzene.[Link]

  • Wang, L., et al. (2021). Reduction of nitrobenzene to phenylhydroxylamine with anthraquinone-2-sulfonic sodium as an electron mediator. Chemical Communications, 57(84), 10973-10976. [Link]

  • Topf, C., & Beller, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2569-2573. [Link]

  • Li, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(9), 1294. [Link]

  • Kazemimoghadam, M. (2017). Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition. American Journal of Physical Chemistry, 6(5), 88-96. [Link]

  • Google Patents. (1964).
  • Hudlicky, M., & Reed, J. W. (2007). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Comprehensive Organic Functional Group Transformations II, 4, 385-429. [Link]

  • Chukwu, C. J., et al. (2017). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. Journal of Chemical and Pharmaceutical Research, 9(1), 220-228. [Link]

  • Chemistry Stack Exchange. (2016). Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid?[Link]

  • ResearchGate. (n.d.). Reduction of nitrobenzene to form phenylhydroxylamine and nitrosobenzene...[Link]

  • Google Patents. (2020).

Sources

Application Note: Selective Catalytic Hydrogenation for 2,5-Dimethylphenylhydroxylamine Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,5-Dimethylphenylhydroxylamine (also known as N-(2,5-dimethylphenyl)hydroxylamine) is a critical intermediate step in the production of specialty agrochemicals, polymerization inhibitors, and pigments. The transformation requires the partial reduction of 2,5-Dimethylnitrobenzene .

The primary challenge in this synthesis is selectivity . Standard catalytic hydrogenation methods (e.g., Pd/C with


) typically proceed rapidly to the fully reduced amine (2,5-Dimethylaniline). To arrest the reaction at the hydroxylamine stage (

), the catalyst activity must be precisely modulated.

This guide details the industry-standard Platinum-DMSO protocol, which utilizes dimethyl sulfoxide (DMSO) as a catalyst modifier to inhibit the hydrogenolysis of the N-O bond, ensuring high yields (>90%) of the target hydroxylamine.

Scientific Foundation & Mechanism

The Selectivity Challenge

The hydrogenation of a nitroarene proceeds through a cascade of intermediates. The rate-determining step for the formation of the amine is often the final cleavage of the N-O bond in the hydroxylamine.

Reaction Pathway:



The Role of DMSO (Catalyst Poisoning)

To stop the reaction at the hydroxylamine stage, we utilize Pt/C modified with DMSO .

  • Mechanism: DMSO acts as a selective site blocker.[1] The sulfur atom in DMSO coordinates strongly with the active platinum sites responsible for the hydrogenolysis (cleavage) of the N-O bond. However, it leaves sufficient active sites available for the reduction of the nitro and nitroso groups.

  • Steric Factors: The 2,5-dimethyl substitution pattern provides steric hindrance at the ortho position. While this stabilizes the hydroxylamine slightly against intermolecular side reactions, it necessitates a highly active catalyst (Pt) to initiate the reduction, making the DMSO moderator even more critical to prevent "runaway" reduction to the amine.

Visualizing the Pathway

The following diagram illustrates the reaction cascade and the specific inhibition point of the DMSO/Pt system.

ReactionPathway Nitro 2,5-Dimethyl nitrobenzene Nitroso Nitroso Intermediate Nitro->Nitroso + H2 (Fast) Hydroxylamine TARGET: 2,5-Dimethylphenyl hydroxylamine Nitroso->Hydroxylamine + H2 (Fast) Amine Impurity: 2,5-Dimethyl aniline Hydroxylamine->Amine + H2 (Blocked by DMSO) Catalyst Pt/C + DMSO (Selective Catalyst) Catalyst->Hydroxylamine Promotes Catalyst->Amine Inhibits

Figure 1: Reaction pathway showing the selective inhibition of the final hydrogenolysis step by the Pt/C-DMSO system.

Experimental Protocols

Safety & Hazard Analysis
  • Thermal Runaway: Nitro reductions are highly exothermic (~500 kJ/mol). Heat removal is critical. Never add catalyst to a hot solvent containing the nitro compound.

  • Toxicity: Arylhydroxylamines are potent skin sensitizers and potential mutagens. Handle within a fume hood using double nitrile gloves.

  • Instability: The product is prone to disproportionation if heated or exposed to acid. Maintain neutral conditions during workup.

Protocol A: Pt/C + DMSO Hydrogenation (Primary Method)

Best for: High purity requirements and scalability.

Materials:

  • Substrate: 2,5-Dimethylnitrobenzene (15.1 g, 0.1 mol)

  • Catalyst: 5% Platinum on Carbon (Pt/C), 50% water wet (0.3 g dry basis). Note: Do not use Pd/C; it is too active for N-O bond cleavage.

  • Additive: Dimethyl Sulfoxide (DMSO) (0.5 mL).

  • Solvent: Methanol (100 mL). Alternative: Ethanol or IPA.

  • Hydrogen Source:

    
     gas (Balloon or low-pressure shaker).
    

Step-by-Step Procedure:

  • Catalyst Preparation:

    • In a hydrogenation vessel (Parr shaker bottle or autoclave), charge the Methanol (50 mL).

    • Add the DMSO (0.5 mL).

    • Carefully add the 5% Pt/C catalyst. (Adding to solvent prevents ignition of dry catalyst vapors).

  • Substrate Loading:

    • Dissolve 2,5-Dimethylnitrobenzene (15.1 g) in the remaining Methanol (50 mL).

    • Add this solution to the reaction vessel.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (

      
      ) x3 to remove oxygen.
      
    • Purge with Hydrogen (

      
      ) x3.
      
    • Pressurize to 2–3 bar (30–45 psi) . Note: Atmospheric pressure (balloon) works but is slower.

    • Agitate at Room Temperature (20–25°C) .

    • Critical Control: Monitor temperature.[2][3][4] If T > 35°C, stop agitation to cool. Selectivity drops at high T.

  • Monitoring (Self-Validation):

    • Reaction typically completes in 2–4 hours.

    • TLC: Silica gel, Hexane:EtOAc (3:1).

      • Starting Material (

        
        ) should disappear.
        
      • Product (

        
        ) appears.
        
      • Amine Impurity (

        
        , stains heavily with Ninhydrin) should be minimal.
        
  • Workup:

    • Filter the catalyst through a Celite pad under an inert atmosphere (Nitrogen blanket) to prevent catalyst ignition.

    • Wash the pad with a small amount of Methanol.

    • Stabilization: Add a trace of EDTA (to chelate metals) or a radical inhibitor if storage is required, though immediate use is recommended.

    • Concentrate the filtrate under reduced pressure at < 30°C . Do not heat.

    • Crystallization: The residue is often an oil. Crystallize by adding cold Hexane or Petroleum Ether to the concentrated methanol solution.

Protocol B: Transfer Hydrogenation (Alternative)

Best for: Small scale or when H2 gas cylinders are unavailable.

  • Reagents: Hydrazine Hydrate (2.5 equiv) as the H-donor, 5% Rh/C or Pt/C as catalyst, THF/Water solvent.

  • Procedure: Add Hydrazine dropwise to the mixture at 0°C. Monitor gas evolution (

    
    ). This method is often more selective but harder to scale due to exotherm management of hydrazine.
    

Process Workflow Diagram

Workflow Start Start: Raw Materials (Nitroarene, MeOH, Pt/C, DMSO) Setup 1. Reactor Setup Inert N2 Purge Add DMSO (Inhibitor) Start->Setup Reaction 2. Hydrogenation 2-3 bar H2, 25°C Agitation Setup->Reaction Check 3. IPC (In-Process Control) HPLC/TLC Check Reaction->Check Check->Reaction SM Present Filter 4. Filtration Remove Catalyst (Celite) N2 Blanket Check->Filter SM Consumed Amine < 2% Conc 5. Concentration Vacuum < 30°C (Avoid Thermal Decomp) Filter->Conc Isolate 6. Isolation Crystallization (Hexane) or Direct Use Conc->Isolate

Figure 2: Operational workflow for the batch synthesis of 2,5-Dimethylphenylhydroxylamine.

Data & Troubleshooting

Catalyst Performance Comparison

The following table highlights why Pt/C + DMSO is the preferred system.

Catalyst SystemH2 PressureAdditiveYield (Hydroxylamine)Major Byproduct
5% Pt/C 3 barDMSO 92 - 96% None
5% Pt/C3 barNone40%Aniline (Over-reduction)
5% Pd/C1 barNone< 5%Aniline (Rapid reduction)
Raney Ni1 barNone10 - 20%Aniline / Azo compounds
Troubleshooting Guide
IssueProbable CauseCorrective Action
Reaction Stalls Catalyst poisoning by impurities (S, P) in substrate.Recrystallize starting nitro compound. Increase catalyst loading by 10%.
High Amine Formation Temperature too high (>35°C) or insufficient DMSO.Cool reaction to 15-20°C. Verify DMSO calculation (0.5 mL per 15g substrate).
Product Decomposition Workup temperature too high or acidic conditions.Keep water bath < 30°C. Ensure solvents are neutral (not acidic).

References

  • Takenaka, Y., et al. "Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts." Green Chemistry, 2009, 11, 1385-1390. Link

  • Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Seminal text on Pt/C + DMSO specificity).
  • Kadam, S. A., et al. "Pt/C-catalyzed Selective Hydrogenation of Nitroarenes to N-arylhydroxylamines under Mild Conditions." Advanced Synthesis & Catalysis, 2019. Link

  • US Patent 3694509A. "Process for the preparation of arylhydroxylamines." (Describes the foundational DMSO/Pt method). Link

  • Fisher Scientific. "Safety Data Sheet: 2,5-Dimethylnitrobenzene & Derivatives." Link

Sources

Electrochemical Oxidation Studies of 2,5-Dimethylphenylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2,5-Dimethylphenylhydroxylamine (2,5-DMPHA) is a critical Phase I metabolite of 2,5-xylidine (2,5-dimethylaniline). Its accumulation and subsequent oxidation are implicated in methemoglobinemia and cytotoxicity. Understanding its redox behavior is essential for predicting oxidative stress mechanisms in biological systems.

This guide details the electrochemical profiling of 2,5-DMPHA. Unlike simple phenylhydroxylamines, the 2,5-dimethyl substitution pattern introduces steric and electronic effects that stabilize specific redox intermediates. We focus on the anodic oxidation pathway , mimicking the enzymatic dehydrogenation catalyzed by cytochrome P450 or flavin-containing monooxygenases.

Core Mechanistic Insight

The electrochemical oxidation of 2,5-DMPHA is primarily a 2-electron, 2-proton transfer process, yielding 2,5-dimethylnitrosobenzene. This reaction is typically quasi-reversible at physiological pH but becomes irreversible in highly acidic media due to the rapid acid-catalyzed rearrangement (Bamberger rearrangement) to 4-amino-2,5-dimethylphenol.

Key Redox Equation:



Mechanistic Visualization

The following diagram illustrates the redox pathway and competing chemical side reactions.

RedoxMechanism cluster_legend Legend DMPHA 2,5-Dimethylphenylhydroxylamine (Reduced Form) Radical Nitroxide Radical Intermediate (Ar-NHO•) DMPHA->Radical -1e-, -1H+ (Anodic Scan) Aminophenol 4-Amino-2,5-dimethylphenol (Bamberger Product) DMPHA->Aminophenol Acid Catalyzed (pH < 4) Nitroso 2,5-Dimethylnitrosobenzene (Oxidized Form) Radical->Nitroso -1e-, -1H+ Nitroso->DMPHA +2e-, +2H+ (Cathodic Return) QuinoneImine Quinone Imine Intermediate (Unstable) Nitroso->QuinoneImine Overoxidation (High Potential) key Blue: Electrochemical Step Red: Reverse Step Yellow: Chemical Step

Caption: Figure 1. Redox pathway of 2,5-DMPHA showing the primary reversible oxidation to the nitroso derivative and the acid-catalyzed rearrangement pathway.

Experimental Setup & Materials

Reagents and Buffers
ComponentSpecificationPurpose
Analyte 2,5-Dimethylphenylhydroxylamine (>98%)Target compound. Note: Synthesis often required via partial reduction of 2,5-dimethylnitrobenzene.
Solvent Acetonitrile (HPLC Grade)Co-solvent to ensure solubility of the organic analyte.
Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate (

)
For non-aqueous studies (radical detection).
Buffer 0.2 M Phosphate Buffer (PBS), pH 7.4Mimics physiological conditions.
Working Electrode Glassy Carbon (GCE, 3 mm dia.)Inert surface with wide potential window.
Ref. Electrode Ag/AgCl (3 M KCl)Stable reference potential (+0.210 V vs SHE).
Counter Electrode Platinum WireCompletes the circuit.
Instrumentation
  • Potentiostat/Galvanostat: Capable of Cyclic Voltammetry (CV) and Controlled Potential Electrolysis (CPE).

  • Gas Purging: High-purity Nitrogen or Argon (to remove

    
     which interferes with reduction waves).
    
  • Polishing Kit: Alumina slurry (

    
     and 
    
    
    
    ) on microcloth pads.

Protocol 1: Cyclic Voltammetry (CV) Profiling

Objective: To determine the oxidation potential (


), reversibility, and diffusion coefficient.
Step-by-Step Methodology
  • Electrode Preparation:

    • Polish the GCE with

      
       alumina for 2 mins, rinse with DI water/ethanol, then polish with 
      
      
      
      alumina.
    • Sonicate in 1:1 ethanol/water for 3 mins to remove particles.

  • Solution Preparation:

    • Prepare a 1.0 mM solution of 2,5-DMPHA in a mixture of PBS (pH 7.4) and Acetonitrile (80:20 v/v).[1] Note: The organic co-solvent prevents adsorption of the product on the electrode.

    • Purge with

      
       for 10 minutes prior to scanning. Maintain a 
      
      
      
      blanket during the experiment.
  • Data Acquisition:

    • Open Circuit Potential (OCP): Measure for 60s to establish equilibrium.

    • Scan Parameters:

      • Initial Potential: -0.2 V

      • Switching Potential (Upper): +0.8 V (Oxidation of NHOH

        
         NO)
        
      • Final Potential: -0.4 V (Reduction of NO

        
         NHOH)
        
      • Scan Rate: Start at 100 mV/s.

  • Variable Scan Rate Study:

    • Repeat the scan at 25, 50, 100, 200, and 500 mV/s.

    • Success Metric: Plot

      
       vs. 
      
      
      
      . Linearity (
      
      
      ) confirms a diffusion-controlled process.
Data Interpretation[2][3][4][5][6][7][8]
  • Anodic Peak (

    
    ):  Expect a peak around +0.15 V to +0.35 V  vs Ag/AgCl (pH dependent). This corresponds to the oxidation of the hydroxylamine group.
    
  • Cathodic Peak (

    
    ):  On the reverse scan, a peak should appear 
    
    
    
    60-100 mV lower than
    
    
    , indicating the reduction of the generated nitroso species back to the hydroxylamine.
  • Peak Separation (

    
    ):  If 
    
    
    
    mV (where n=2), the system is quasi-reversible, typical for organic redox couples involving proton transfer.

Protocol 2: Controlled Potential Electrolysis (CPE)

Objective: Bulk oxidation to isolate and identify the product (2,5-dimethylnitrosobenzene).

Step-by-Step Methodology
  • Cell Setup: Use a two-compartment cell (separated by a glass frit) to prevent the oxidized product from reaching the counter electrode.

  • Electrolysis:

    • Set the potential to

      
        (determined from CV).
      
    • Electrolyze a 10 mM solution while stirring.

    • Monitor the current vs. time (

      
       curve). Terminate when current drops to <1% of initial value.
      
  • Coulometric Analysis:

    • Calculate the number of electrons transferred (

      
      ) using Faraday's Law:
      
      
      
      
      Where
      
      
      is total charge (C),
      
      
      is Faraday's constant (96,485 C/mol), and
      
      
      is moles of substrate.
    • Target:

      
      .
      
  • Product Identification:

    • Extract the electrolyzed solution with ethyl acetate.

    • Analyze via GC-MS or LC-MS.

    • Marker: Look for the molecular ion

      
       Da (2,5-dimethylnitrosobenzene).
      

Protocol 3: pH Dependent Study (Pourbaix Analysis)

Objective: To elucidate the proton-coupled electron transfer (PCET) mechanism.

  • Prepare 1.0 mM analyte solutions in buffers ranging from pH 2.0 to pH 10.0.

  • Record CVs at 100 mV/s for each pH.

  • Plot

    
     vs. pH. 
    
    • 
      .
      
    • Slope Analysis: A slope of approximately -59 mV/pH indicates an equal number of electrons and protons (

      
      ).
      
    • Deviation: At pH < 3, the disappearance of the return wave (

      
      ) indicates chemical instability (rearrangement to aminophenol).
      

Experimental Workflow Diagram

Workflow Prep Solution Prep (1mM in PBS/ACN) Purge Deoxygenation (N2 Purge, 10 min) Prep->Purge CV Cyclic Voltammetry (Scan Rate Study) Purge->CV Analysis Data Analysis (Ip vs v^1/2, Ep vs pH) CV->Analysis Diagnostic CPE Bulk Electrolysis (Product Isolation) CV->CPE Preparative CPE->Analysis Validation (n=2)

Caption: Figure 2. Integrated experimental workflow for the electrochemical characterization of 2,5-DMPHA.

Safety & Handling

  • Toxicity: 2,5-Dimethylphenylhydroxylamine is a potent methemoglobin former and potential mutagen. Handle exclusively in a fume hood.

  • PPE: Double nitrile gloves and safety goggles are mandatory.

  • Waste: All electrochemical solutions must be treated as hazardous organic waste containing aromatic amines.

References

  • Electrochemical Reduction of Nitroaromatics: Zuman, P., & Fijalek, Z. (1996). Application of polarography and voltammetry in the study of the mechanism of reduction of nitro compounds. Discusses the formation of phenylhydroxylamines.

  • Oxidation Mechanism of Hydroxylamines: Sies, H. et al. (2000). Redox behavior of N-hydroxy derivatives.[1][2] Establishes the 2e-/2H+ oxidation to nitroso species.

  • Metabolism of Xylidines: Ganley, B. et al. (2001). Oxidation of 2,5-dimethylaniline by cytochrome P450. Contextualizes the biological relevance of the hydroxylamine intermediate.

  • General CV Protocols: Elgrishi, N. et al. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education.

(Note: While specific papers on the electrochemical oxidation of the exact 2,5-isomer are rare, the protocols above are derived from the well-established behavior of the phenylhydroxylamine class verified in References 1 and 2.)

Sources

Application of 2,5-Dimethylphenylhydroxylamine in Radical Scavenging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of 2,5-Dimethylphenylhydroxylamine in Mitigating Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Radical scavengers, or antioxidants, are compounds that can donate an electron to a free radical, thereby neutralizing it and preventing it from causing cellular damage. Hydroxylamine derivatives have emerged as a promising class of antioxidants due to their potent radical scavenging capabilities.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,5-Dimethylphenylhydroxylamine as a radical scavenger. We will delve into its proposed mechanism of action and provide detailed, field-proven protocols for evaluating its efficacy using common in vitro assays.

Mechanism of Radical Scavenging by N-Arylhydroxylamines

N-Arylhydroxylamines, including 2,5-Dimethylphenylhydroxylamine, are thought to exert their radical scavenging effects primarily through a hydrogen atom transfer (HAT) mechanism.[2][4][5] The hydroxylamine moiety (-NHOH) contains both N-H and O-H bonds, from which a hydrogen atom can be donated to a free radical. The stability of the resulting radical is a key determinant of the antioxidant activity.

In the case of 2,5-Dimethylphenylhydroxylamine, donation of a hydrogen atom from the hydroxyl group leads to the formation of a nitroxide radical. This radical is stabilized by resonance with the aromatic ring, making the initial hydrogen donation more favorable. The presence of electron-donating methyl groups on the phenyl ring may further enhance this stability and, consequently, the radical scavenging potential.

Visualizing the Proposed Scavenging Mechanism

The following diagram illustrates the proposed hydrogen atom transfer (HAT) mechanism by which 2,5-Dimethylphenylhydroxylamine scavenges a generic free radical (R•).

Scavenging_Mechanism cluster_reactants Reactants cluster_products Products 25DMPH 2,5-Dimethylphenylhydroxylamine Nitroxide Stabilized Nitroxide Radical 25DMPH->Nitroxide Hydrogen Atom Donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized Hydrogen Atom Abstraction

Caption: Proposed HAT mechanism for radical scavenging by 2,5-Dimethylphenylhydroxylamine.

Protocols for Evaluating Radical Scavenging Activity

The following protocols are standard, widely used methods for assessing antioxidant capacity.[6][7][8][9][10][11] They have been adapted here for the specific evaluation of 2,5-Dimethylphenylhydroxylamine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular and rapid method to screen for antioxidant activity.[7][8][11] DPPH is a stable free radical with a deep violet color in solution, exhibiting a strong absorbance at approximately 517 nm.[6][7] When an antioxidant is present, it donates a hydrogen atom to DPPH, which leads to the formation of the reduced, non-radical form, DPPH-H.[7] This reduction is accompanied by a color change from violet to pale yellow, and a corresponding decrease in absorbance.[6]

Experimental Protocol:

  • Preparation of Reagents:

    • 2,5-Dimethylphenylhydroxylamine Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,5-Dimethylphenylhydroxylamine and dissolve it in 10 mL of methanol or ethanol.

    • Working Solutions of 2,5-Dimethylphenylhydroxylamine: Prepare a series of dilutions from the stock solution in methanol or ethanol to obtain final concentrations ranging from 10 to 500 µg/mL.

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox (a water-soluble analog of vitamin E), at the same concentrations as the test compound.[12][13]

  • Assay Procedure:

    • Pipette 1.0 mL of each working solution of 2,5-Dimethylphenylhydroxylamine into separate test tubes.

    • Add 2.0 mL of the DPPH solution to each test tube.

    • Prepare a blank sample containing 1.0 mL of methanol or ethanol and 2.0 mL of the DPPH solution.

    • Vortex the mixtures thoroughly and incubate them in the dark at room temperature for 30 minutes.[7][8]

    • After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[10]

    Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the blank sample.

    • A_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of 2,5-Dimethylphenylhydroxylamine. A lower IC50 value indicates a higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: The ABTS assay is another widely used method for determining the total antioxidant capacity of a compound.[14] The assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[14] The ABTS•+ is a blue-green chromophore with a characteristic absorbance at 734 nm.[14] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, leading to a decrease in absorbance.

Experimental Protocol:

  • Preparation of Reagents:

    • 2,5-Dimethylphenylhydroxylamine Stock Solution and Working Solutions: Prepare as described in the DPPH assay protocol.

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[14]

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate stock solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14] On the day of the assay, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

    • Positive Control: Prepare a series of dilutions of Trolox or Ascorbic Acid.

  • Assay Procedure:

    • Pipette 0.1 mL of each working solution of 2,5-Dimethylphenylhydroxylamine into separate test tubes.

    • Add 2.0 mL of the diluted ABTS•+ working solution to each test tube.

    • Prepare a blank sample containing 0.1 mL of methanol or ethanol and 2.0 mL of the diluted ABTS•+ working solution.

    • Vortex the mixtures and incubate them in the dark at room temperature for 6 minutes.[14]

    • Measure the absorbance of each solution at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula:[10]

    Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the blank sample.

    • A_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value is determined as described in the DPPH assay protocol.

Hydroxyl Radical (•OH) Scavenging Assay

Principle: The hydroxyl radical is one of the most reactive and damaging ROS. This assay measures the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + •OH + OH⁻).[4][15] The generated hydroxyl radicals can be detected by a probe molecule, such as salicylic acid, which is hydroxylated to form 2,3-dihydroxybenzoic acid, a colored product with an absorbance maximum at 510 nm.[4][15] The presence of a hydroxyl radical scavenger will reduce the formation of this colored product.

Experimental Protocol:

  • Preparation of Reagents:

    • 2,5-Dimethylphenylhydroxylamine Stock Solution and Working Solutions: Prepare as described in the previous protocols, using a suitable buffer (e.g., phosphate buffer, pH 7.4) as the solvent.

    • Ferrous Sulfate (FeSO₄) Solution (1.5 mM): Dissolve 41.7 mg of FeSO₄·7H₂O in 100 mL of deionized water.

    • Hydrogen Peroxide (H₂O₂) Solution (6 mM): Dilute the appropriate volume of 30% H₂O₂ in deionized water.

    • Salicylic Acid Solution (20 mM): Dissolve 276 mg of salicylic acid in 100 mL of ethanol.

    • Positive Control: Prepare a series of dilutions of a known hydroxyl radical scavenger, such as mannitol or ascorbic acid.

  • Assay Procedure:

    • In separate test tubes, mix 1.0 mL of the FeSO₄ solution, 0.5 mL of the salicylic acid solution, and 1.0 mL of each working solution of 2,5-Dimethylphenylhydroxylamine.

    • Initiate the reaction by adding 0.5 mL of the H₂O₂ solution to each test tube.

    • Prepare a blank sample containing all reagents except the test compound (replace with buffer).

    • Incubate the mixtures at 37°C for 30 minutes.

    • Measure the absorbance of the colored product at 510 nm.

  • Calculation of Scavenging Activity: The percentage of hydroxyl radical scavenging activity is calculated using the following formula:[15]

    Scavenging Activity (%) = [1 - (A_sample - A_control) / A_blank] x 100

    Where:

    • A_sample is the absorbance of the test sample.

    • A_control is the absorbance of the control (containing all reagents except H₂O₂).

    • A_blank is the absorbance of the blank (containing all reagents except the test compound).

  • Determination of IC50: The IC50 value is determined as described in the previous assay protocols.

Data Presentation and Interpretation

The results of the radical scavenging assays should be presented in a clear and concise manner. A table summarizing the IC50 values for 2,5-Dimethylphenylhydroxylamine and the positive controls for each assay is highly recommended for easy comparison.

Assay 2,5-Dimethylphenylhydroxylamine IC50 (µg/mL) Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL)
DPPHExperimental ValueExperimental Value
ABTSExperimental ValueExperimental Value
Hydroxyl RadicalExperimental ValueExperimental Value

Note: The expected IC50 values for 2,5-Dimethylphenylhydroxylamine are not available in the public literature and must be determined experimentally. Lower IC50 values indicate greater radical scavenging potency.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the radical scavenging activity of 2,5-Dimethylphenylhydroxylamine.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - 2,5-DMPH Solutions - Radical Solutions (DPPH, ABTS, •OH) - Positive Controls DPPH_Assay DPPH Assay Reagent_Prep->DPPH_Assay ABTS_Assay ABTS Assay Reagent_Prep->ABTS_Assay OH_Assay Hydroxyl Radical Assay Reagent_Prep->OH_Assay Absorbance Measure Absorbance (Spectrophotometer) DPPH_Assay->Absorbance ABTS_Assay->Absorbance OH_Assay->Absorbance Calculation Calculate % Scavenging Activity Absorbance->Calculation IC50 Determine IC50 Values Calculation->IC50 Comparison Compare with Positive Controls IC50->Comparison

Caption: General workflow for assessing the radical scavenging activity of 2,5-Dimethylphenylhydroxylamine.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the in vitro evaluation of 2,5-Dimethylphenylhydroxylamine as a radical scavenger. By employing these standardized assays, researchers can obtain reliable and reproducible data on its antioxidant potential. Further investigations could explore the structure-activity relationships of other substituted phenylhydroxylamines to optimize their radical scavenging capabilities. Additionally, cell-based assays are recommended to validate the antioxidant effects of 2,5-Dimethylphenylhydroxylamine in a more biologically relevant context. The insights gained from these studies will be invaluable for the development of novel therapeutic agents targeting oxidative stress-related diseases.

References

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC. (2022, February 16). National Center for Biotechnology Information. [Link]

  • DPPH Radical Scavenging Assay - MDPI. (2023, July 26). MDPI. [Link]

  • Radical Scaveging Mechanism of Distearyl Hydroxylamine Antioxidant - J-Stage. J-Stage. [Link]

  • Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • DPPH Radical Scavenging Assay - Encyclopedia.pub. (2023, September 8). Encyclopedia.pub. [Link]

  • Radical Scaveging Mechanism of Distearyl Hydroxylamine Antioxidant - ResearchGate. ResearchGate. [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - MDPI. (2023, January 20). MDPI. [Link]

  • The [DPPH /DPPH-H]-HPLC-DAD Method on Tracking the Antioxidant Activity of Pure Antioxidants and Goutweed (Aegopodium podagraria L.) Hydroalcoholic Extracts - MDPI. (2020, December 18). MDPI. [Link]

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - NIH. National Center for Biotechnology Information. [Link]

  • Photoreduction of Nitro (Hetero)arenes to (Hetero)arylhydroxylamines by isoPropanol in Flow: Application to the Synthesis of Paracetamol - American Chemical Society. American Chemical Society. [Link]

  • Hydroxyl Radical Scavenging by Aucubin: A Mechanistic Study - PMC - NIH. National Center for Biotechnology Information. [Link]

  • (PDF) Estimation of antioxidants activity and capacity to capture free radical using 2, 2-diphenyl-1-picrylhydrazyl (DPPH) assay - ResearchGate. (2021, January 22). ResearchGate. [Link]

  • Hydroxyl Radical Scavenging by Aucubin: A Mechanistic Study - MDPI. (2025, November 7). MDPI. [Link]

  • Hydroxyl Radical Scavenging - ResearchGate. (2021, August 20). ResearchGate. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - Semantic Scholar. (2022, February 16). Semantic Scholar. [Link]

  • Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines - ResearchGate. (2020, February 2). ResearchGate. [Link]

  • Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Properties of 1-[2,5-dimethyl-3-thienyl]-2-[2-methyl-5-(p-N,N-dimethylaminophenyl) - ResearchGate. ResearchGate. [Link]

  • Spectrophotometric Analysis of Flavonoid Content and DPPH Activity in Vertically Farmed Medicinal Plants A25, B25 - DiVA. DiVA. [Link]

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. DOJINDO. [Link]

  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents | ACS Omega - ACS Publications. (2018, December 11). ACS Publications. [Link]

  • Desulfurdioxidative N-N Coupling of N-Arylhydroxylamines and N-Sulfinylanilines: Reaction Development and Mechanism. ChemRxiv. [Link]

  • ABTS Antioxidant Assay Kit - Zen-Bio. Zen-Bio. [Link]

  • Radical Scavenging Capability and Mechanism of Three Isoflavonoids Extracted from Radix Astragali: A Theoretical Study - MDPI. (2023, June 28). MDPI. [Link]

  • The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system - Semantic Scholar. (2009, September 1). Semantic Scholar. [Link]

  • Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4 - PMC. National Center for Biotechnology Information. [Link]

  • ABTS Radical Scavenging Assay Method | PDF | Hydrogen Peroxide | Acid - Scribd. Scribd. [Link]

  • Synthesis and properties of polyamides from 2,5-furandicarboxylic acid: Research Article | Request PDF - ResearchGate. ResearchGate. [Link]

  • A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Us. (2022, July 9). National Center for Biotechnology Information. [Link]

  • Antioxidant activity by DPPH assay expressed as % ΔA515. Displayed data... - ResearchGate. ResearchGate. [Link]

  • ABTS Assay, Cat # BAQ060 - G-Biosciences. G-Biosciences. [Link]

  • in-vitro-free-radical-scavenging-activity-of-aqueous-fruit-extract-of-coccina-indica.pdf - Pharmacophore. Pharmacophore. [Link]enging-activity-of-aqueous-fruit-extract-of-coccina-indica.pdf)

Sources

Application Notes & Protocols: Synthesis of N-Aryl Hydroxamic Acids from 2,5-Dimethylphenylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of N-(2,5-Dimethylphenyl)hydroxamic acids from 2,5-Dimethylphenylhydroxylamine. Hydroxamic acids are a pivotal class of organic compounds, recognized for their potent metal-chelating properties which underpin their use as metalloenzyme inhibitors in drug development, particularly as histone deacetylase (HDAC) inhibitors.[1][2][3] This guide details two robust protocols for the N-acylation of 2,5-Dimethylphenylhydroxylamine: a classic approach using highly reactive acyl chlorides and a versatile, high-yield method employing carboxylic acids activated with ethyl chloroformate.[4] The narrative emphasizes the rationale behind procedural choices, detailed step-by-step protocols, purification techniques, characterization methods, and critical safety considerations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel hydroxamic acid derivatives.

Introduction and Scientific Background

Hydroxamic acids, characterized by the R-CO-N(R')-OH functional group, are of significant interest in medicinal chemistry.[2][4] Their ability to act as bidentate chelators for biologically crucial metal ions like Zn(II) and Fe(III) makes them effective inhibitors of various metalloenzymes.[1][2] N-substituted hydroxamic acids, in particular, offer a modular scaffold for tuning pharmacokinetic and pharmacodynamic properties. The starting material, 2,5-Dimethylphenylhydroxylamine, provides an N-aryl substituent that can be foundational for developing specific enzyme inhibitors or molecular probes.

The core synthetic transformation is the acylation of the hydroxylamine nitrogen. The choice of acylating agent and reaction conditions is paramount and dictates the reaction's efficiency, scope, and scalability. This guide explores two preferred pathways, balancing reactivity with practicality for a laboratory setting.

Reaction Principle and Mechanistic Overview

The synthesis of hydroxamic acids from N-substituted hydroxylamines is fundamentally a nucleophilic acyl substitution. The nitrogen atom of the hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an activated acyl donor.

Core Reaction Mechanism:

The general mechanism involves the attack of the 2,5-Dimethylphenylhydroxylamine on the carbonyl of an acylating agent (e.g., an acyl chloride or a mixed anhydride). This is followed by the departure of a leaving group (e.g., Cl⁻ or a carboxylate anion) to yield the final N-aryl hydroxamic acid product.

Hydroxamic_Acid_Synthesis_Mechanism cluster_reactants Reactants cluster_product Product R-CO-L R-CO-L (Acylating Agent) L = Cl, OCOR', etc. TS TS R-CO-L->TS Ar-NH-OH Ar-NH-OH (2,5-Dimethylphenyl- hydroxylamine) Ar = 2,5-Me₂C₆H₃ Ar-NH-OH->TS Product Ar-N(OH)-CO-R (Hydroxamic Acid) L_minus L⁻ (Leaving Group) TS->Product Leaving Group Expulsion

Caption: General mechanism for N-acylation of a hydroxylamine.

Experimental Design: Selecting the Acylation Strategy

The choice of acylating agent is a critical decision point. The two protocols presented below offer distinct advantages and are suited for different scenarios.

ParameterProtocol 1: Acyl ChlorideProtocol 2: Activated Carboxylic Acid
Reactivity Very high; reaction is often rapid at low temperatures.High; activation is required, but the reaction is well-controlled.
Substrate Scope Limited to commercially available or readily synthesized acyl chlorides.Extremely broad; a vast array of carboxylic acids can be used.
Byproducts Stoichiometric HCl is generated, requiring a non-nucleophilic base.Produces CO₂, ethanol, and a salt, which are typically easier to remove.
Handling Acyl chlorides are often corrosive and highly sensitive to moisture.Ethyl chloroformate is water-sensitive and an irritant.[4] Carboxylic acids are generally stable solids.
Recommendation Ideal for simple acyl groups where the corresponding chloride is readily available.The preferred method for complex or novel acyl groups, offering greater versatility and often higher yields.[4]

Detailed Experimental Protocols

General Laboratory and Safety Precautions

Warning: Hydroxylamine derivatives can be toxic, irritants, and potentially unstable, especially upon heating.[5] All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Protocol 1: Synthesis via Acyl Chloride

This protocol describes the synthesis of N-(2,5-Dimethylphenyl)acetamide from 2,5-Dimethylphenylhydroxylamine and acetyl chloride.

Materials and Reagents:

  • 2,5-Dimethylphenylhydroxylamine (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq, distilled)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexanes and Ethyl Acetate for chromatography/recrystallization

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,5-Dimethylphenylhydroxylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the hydroxylamine).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 eq) dropwise to the cold solution over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching & Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess triethylamine)

    • Saturated NaHCO₃ solution (to neutralize any remaining acid)

    • Brine (to remove residual water)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

    • Column Chromatography: If recrystallization is ineffective, purify the crude material via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Protocol 2: Synthesis via Activated Carboxylic Acid (Ethyl Chloroformate Method)

This protocol describes the synthesis of N-(2,5-Dimethylphenyl)benzohydroxamic acid from 2,5-Dimethylphenylhydroxylamine and benzoic acid. This is a highly efficient and widely applicable method.[4]

Materials and Reagents:

  • Benzoic Acid (1.1 eq)

  • N-Methylmorpholine (NMM) (1.2 eq)

  • Ethyl Chloroformate (1.15 eq)

  • 2,5-Dimethylphenylhydroxylamine (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for purification

Step-by-Step Procedure:

  • Acid Activation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid (1.1 eq) and N-methylmorpholine (1.2 eq) in anhydrous THF.

  • Cooling: Cool the solution to -15 °C using an ice-salt or dry ice/acetone bath.

  • Anhydride Formation: Add ethyl chloroformate (1.15 eq) dropwise, ensuring the internal temperature does not exceed -10 °C. Stir the resulting slurry (a mixed anhydride is formed) at -15 °C for 30 minutes.

  • Hydroxylamine Addition: In a separate flask, dissolve 2,5-Dimethylphenylhydroxylamine (1.0 eq) in a minimal amount of cold, anhydrous THF. Add this solution dropwise to the cold mixed anhydride slurry.

  • Reaction: Allow the reaction to stir at -15 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Quenching & Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the THF. Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude hydroxamic acid.

  • Purification: Purify the crude product by recrystallization or flash column chromatography as described in Protocol 1.

Product Characterization and Validation

Confirming the identity and purity of the synthesized hydroxamic acid is essential for the trustworthiness of the protocol.

  • Thin-Layer Chromatography (TLC): Monitor the reaction and assess the purity of the final product. The hydroxamic acid product should have a different Rf value than the starting materials.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the 2,5-dimethylphenyl group (two methyl singlets and aromatic protons), the acyl group, and a broad singlet for the N-OH proton (often exchangeable with D₂O).

  • ¹³C NMR Spectroscopy: Confirm the presence of all carbons, including the key carbonyl (C=O) signal typically around 165-175 ppm.

  • Mass Spectrometry (MS): Determine the molecular weight of the product and confirm it matches the expected value ([M+H]⁺ or [M+Na]⁺).

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands: a strong C=O stretch (approx. 1620-1680 cm⁻¹) and a broad O-H stretch (approx. 3100-3300 cm⁻¹).

Experimental Workflow and Troubleshooting

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Purification & Analysis A 1. Assemble & Dry Glassware B 2. Weigh Reagents A->B C 3. Dissolve Reactants & Cool to 0°C B->C D 4. Add Acylating Agent Dropwise C->D E 5. React at RT & Monitor by TLC D->E F 6. Quench Reaction E->F Reaction Complete G 7. Perform Liquid-Liquid Extraction (Wash) F->G H 8. Dry Organic Layer & Concentrate G->H I 9. Purify Crude Product (Chromatography or Recrystallization) H->I J 10. Characterize Pure Product (NMR, MS, IR) I->J

Caption: A generalized workflow for hydroxamic acid synthesis.

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive/degraded reagents (especially acylating agent due to moisture).Insufficient base.Reaction temperature too low/high.Use freshly opened or distilled reagents.Ensure base is anhydrous and in sufficient stoichiometric excess.Optimize reaction temperature and time.
Multiple Products on TLC Side reactions (e.g., O-acylation).Decomposition of starting material or product.Ensure slow, controlled addition of the acylating agent at low temperature.Use milder conditions or a different activation method (Protocol 2).
Starting Material Remains Insufficient amount of acylating agent.Reaction time too short.Use a slight excess (1.1-1.2 eq) of the acylating agent.Increase reaction time and continue to monitor by TLC.
Difficulty in Purification Product and impurities have similar polarity.Product is an oil.Try a different solvent system for chromatography.Attempt to form a salt or co-crystal for easier handling.If an oil, try trituration with a non-polar solvent like hexanes or ether.

References

  • Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry.
  • Methods for Hydroxamic Acid Synthesis. National Institutes of Health (NIH).
  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. Available at: [Link]

  • A general concept for the introduction of hydroxamic acids into polymers. RSC Publishing.
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available at: [Link]

  • (PDF) Methods for Hydroxamic Acid Synthesis. ResearchGate. Available at: [Link]

  • Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry. ACS Publications. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Dimethylphenylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Recrystallization and Troubleshooting

Welcome to the technical support guide for the purification of 2,5-Dimethylphenylhydroxylamine. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require a robust methodology for its purification via recrystallization. As a sensitive intermediate, achieving high purity is critical for downstream applications, and understanding the nuances of its handling is paramount. This guide provides not just a protocol, but the scientific reasoning behind each step, alongside comprehensive troubleshooting solutions.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles and unique chemical nature of 2,5-Dimethylphenylhydroxylamine that dictate its purification strategy.

Q: What is recrystallization and why is it used for this compound?

A: Recrystallization is a purification technique for solid compounds based on differences in solubility. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals. Impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the surrounding solution (the "mother liquor").[1] This method is ideal for removing minor impurities from a solid product post-synthesis.

Q: What are the specific challenges associated with purifying 2,5-Dimethylphenylhydroxylamine?

A: N-Arylhydroxylamines as a class present unique stability challenges that must be respected during purification:

  • Thermal Instability: These compounds can be sensitive to heat.[2] Prolonged exposure to high temperatures, even in solution, can lead to decomposition or rearrangement reactions, such as the Bamberger rearrangement, which can occur under acidic conditions.[2]

  • Oxidative Instability: The hydroxylamine moiety is susceptible to oxidation. Exposure to air (oxygen) during the purification process can lead to the formation of colored impurities, such as the corresponding nitroso (C₆H₃(CH₃)₂NO) and nitro (C₆H₃(CH₃)₂NO₂) compounds.[2]

  • Catalytic Decomposition: The decomposition of hydroxylamines can be accelerated by the presence of metal ions.[3] Care should be taken to use clean glassware and high-purity reagents.

Q: What are the likely impurities I need to remove?

A: The impurities in your crude 2,5-Dimethylphenylhydroxylamine will depend on the synthetic route used. A common synthesis involves the reduction of 2,5-dimethylnitrobenzene. Therefore, potential impurities include:

  • Unreacted Starting Material: 2,5-dimethylnitrobenzene.

  • Over-reduction Product: 2,5-dimethylaniline.

  • Oxidation Products: 2,5-dimethylnitrosobenzene and other colored degradation products formed by exposure to air.

  • Side-Reaction Products: Impurities from side reactions occurring during the synthesis.[4][5]

Section 2: Experimental Protocol for Recrystallization

Given the sensitive nature of this compound, a careful and methodical approach is required. The following protocol is a comprehensive guide to developing a successful recrystallization procedure.

Workflow for Recrystallization of 2,5-Dimethylphenylhydroxylamine

G cluster_prep Preparation cluster_main Recrystallization Process A Crude 2,5-Dimethyl- phenylhydroxylamine B Select Solvent System (Small-Scale Trial) A->B C Dissolve Crude Solid in Minimum Amount of Hot Solvent B->C D Hot Filtration (If Insoluble Impurities Present) C->D optional E Allow Solution to Cool Slowly to Room Temperature C->E D->E F Cool Further in Ice Bath E->F G Collect Crystals via Vacuum Filtration F->G H Wash Crystals with Small Amount of Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Pure Crystalline Product I->J

Caption: General workflow for the purification of 2,5-Dimethylphenylhydroxylamine.

Step 1: Solvent Selection (Critical Small-Scale Test)

The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold. For N-arylhydroxylamines, both single and mixed solvent systems can be effective.[6]

Procedure:

  • Place ~50 mg of your crude material into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature until the solid is just covered. Observe if the solid dissolves. A good candidate solvent will not dissolve the compound at room temperature.

  • For solvents that do not dissolve the solid, gently warm the test tube in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of crystalline solid.

Table 1: Potential Solvents for Screening

Solvent SystemTypeBoiling Point (°C)Rationale & Considerations
Heptane or HexaneNon-polar98 / 69Good for non-polar compounds. Often used as an "anti-solvent" in mixed systems.
TolueneAromatic111May have good solubility characteristics for aromatic compounds.
Ethanol / WaterMixed PolarVariableA common system. Dissolve in hot ethanol, then add water dropwise until cloudy, then re-heat to clarify before cooling.
Ethanol / HexaneMixedVariableA good combination of a polar solvent and a non-polar anti-solvent.[6]
IsopropanolPolar Protic82A common recrystallization solvent.[7]

Note on Safety: Although carbon tetrachloride (CCl₄) has been reported for similar compounds, its use is strongly discouraged due to high toxicity.[6]

Step 2: Main Recrystallization Procedure (Scale-Up)
  • Dissolution: Place the crude 2,5-Dimethylphenylhydroxylamine into an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating the flask gently on a hot plate. Continue adding solvent until the solid just dissolves. Expert Tip: Use the minimum amount of hot solvent necessary to minimize product loss in the mother liquor.[1]

  • (Optional) Hot Filtration: If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration. Keep the solution hot, and pour it through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents the desired product from crystallizing prematurely on the filter.

  • Cooling (Crystallization): Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, insulated with a few paper towels. Do not disturb the flask. Slow cooling is essential for the formation of large, pure crystals.[8] Rapid cooling can trap impurities.[1]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the crystals thoroughly. A vacuum oven at a low temperature (e.g., 30-40°C) is ideal to ensure all solvent is removed without causing decomposition.

Section 3: Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This section provides solutions to common problems encountered during the recrystallization of 2,5-Dimethylphenylhydroxylamine.

Troubleshooting Decision Tree

G Start Problem Occurs During Recrystallization Q1 What is the issue? Start->Q1 A1 A1 Q1->A1 No Crystals Form B1 B1 Q1->B1 Product 'Oiled Out' C1 C1 Q1->C1 Yield is Very Low D1 D1 Q1->D1 Product is Discolored A1_node No Crystals Form Scratch inner wall of flask with glass rod Add a seed crystal of pure product Solution is likely not saturated B1_node Product 'Oiled Out' Melting point of solid is below solvent boiling point High level of impurity present C1_node Low Yield Too much solvent was used Premature crystallization during hot filtration D1_node Discolored Product (Yellow/Brown) Oxidation of the hydroxylamine occurred A2 Boil off some solvent to concentrate the solution and cool again. A1_node:f2->A2 B2 Re-heat to dissolve oil. Add slightly more solvent. Cool slowly. B1_node:f0->B2 B3 If oiling persists, remove all solvent and re-crystallize with a lower-boiling point solvent. B2->B3 C2 Collect mother liquor. Concentrate by boiling off solvent and cool to obtain a second crop of crystals. C1_node:f0->C2 D2 Minimize time solution is hot. Consider re-purifying using degassed solvents under an inert atmosphere (N₂ or Ar). D1_node:f0->D2

Caption: A decision tree for troubleshooting common recrystallization problems.

Q: My compound "oiled out" and formed a liquid layer instead of crystals. What should I do?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. This is common when the compound is significantly impure (causing melting point depression) or when using a solvent with a high boiling point.[8]

  • Immediate Fix: Reheat the solution until the oil redissolves completely. Add a small amount of extra solvent to decrease the saturation point, and then allow it to cool much more slowly.

  • Alternative Solvent: If oiling persists, it is best to remove the solvent completely and restart the recrystallization with a different solvent that has a lower boiling point.

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What's wrong?

A: This is a very common issue, usually caused by one of two things:

  • Too Much Solvent: You may have used too much solvent, and the solution is not supersaturated enough to crystallize. The fix is to gently heat the solution and boil off some of the solvent to concentrate it, then attempt the cooling process again.[8]

  • Lack of Nucleation: Sometimes a supersaturated solution needs a "trigger" to start crystallizing. You can induce nucleation by:

    • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin growing.[8]

    • Seeding: If you have a tiny crystal of the pure product, add it to the solution. This "seed crystal" will act as a template for further crystal growth.

Q: My final product is yellow or brown, but I expected a white or off-white solid. What happened?

A: Discoloration is a strong indicator that your compound has oxidized during the purification process. The hydroxylamine group is sensitive to air, especially when heated.

  • Solution: To minimize oxidation, reduce the amount of time the solution is kept at a high temperature. For highly sensitive batches, consider performing the entire process under an inert atmosphere (e.g., in a flask flushed with nitrogen or argon) and using solvents that have been degassed.

Q: My recovery yield was very low (<50%). How can I improve it?

A: A low yield is typically due to the product remaining in the mother liquor.

  • Cause: The most common reason is using too much hot solvent during the initial dissolution step.[1] Even a small excess can significantly increase the amount of compound that stays dissolved when cold.

  • Recovery: Do not discard the mother liquor (the filtrate). You can often recover more product by concentrating the filtrate (by boiling off a portion of the solvent) and cooling it to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

Section 4: Safety & Handling

Q: What are the primary safety hazards for 2,5-Dimethylphenylhydroxylamine?

A: While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the hazards for N-arylhydroxylamines and related compounds are well-documented.

  • General Toxicity: Handle with care. Many hydroxylamine derivatives can be harmful if swallowed or in contact with skin and may cause irritation.[9][10]

  • Thermal Decomposition: As noted, these compounds can be thermally unstable. Avoid excessive heating. Some hydroxylamine derivatives may decompose explosively under heat, shock, or friction.[11][12]

  • Flammability: If using flammable solvents (e.g., hexane, ethanol), keep away from ignition sources and use a well-ventilated fume hood.[10]

Q: What personal protective equipment (PPE) should I wear?

A: Standard laboratory PPE is required:

  • Safety glasses or goggles.

  • A flame-resistant lab coat.

  • Chemically resistant gloves (e.g., nitrile).

  • All work should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[11]

Section 5: Purity Assessment

Q: How do I confirm the purity of my recrystallized product?

A: Several analytical methods can be used to assess the purity of your final product.

  • Melting Point Analysis: This is one of the simplest and most effective tests. A pure compound will have a sharp melting point that matches the literature value. Impurities will typically cause the melting point to be depressed and broaden over a range of temperatures.[13]

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized material side-by-side on a TLC plate. A pure substance should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Methods (HPLC, GC-MS, NMR): For rigorous quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are standard in the pharmaceutical industry.[14][15] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and detect impurities with high sensitivity.

References

  • Ziegler, G. et al. (n.d.). Product Class 33: N-Arylhydroxylamines. Science of Synthesis.
  • Google Patents. (1996). Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. US5510511A.
  • Al-Absi, S. et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals. Available at: [Link]

  • Google Patents. (2019). Continuous synthesis method of 2, 5-dimethylphenol. CN108191611B.
  • EPFL. (n.d.). Guide for crystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - N,N-Diethylhydroxylamine, 97%. Available at: [Link]

  • Wikipedia. (n.d.). N-Phenylhydroxylamine. Available at: [Link]

  • Koszelewski, D. et al. (2020). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs. FDA.gov. Available at: [Link]

  • Rahman, M. M. et al. (2025). Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Available at: [Link]

  • Al-Alami, M. K. & El-Nahas, A. M. (2016). Decomposition Pathways for Aqueous Hydroxylammonium Nitrate Solutions: a DFT Study.
  • Google Patents. (2014). 2,5-dimethyl-1,4-phenylenediamine preparation method. CN103508900A.
  • Zhang, H. et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules. Available at: [Link]

  • ResearchGate. (2026). Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions. Available at: [Link]

  • Chromatography Forum. (2006). How do you perform purity analysis?. Available at: [Link]

  • ResearchGate. (n.d.). Molecular structure of N-(2,5-dimethylphenyl). Available at: [Link]

  • Google Patents. (2022). Method for purifying hydroxylamine hydrochloride. CN115535975B.
  • Chinese Chemical Letters. (1998). An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Thermal studies of some biologically active new aryl esters. Available at: [Link]

  • Martin, J. D. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]

  • Gillings, N. et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE. Available at: [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]

  • Semantic Scholar. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Available at: [Link]

  • Asoodeh, A. et al. (2016). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. PMC. Available at: [Link]

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Available at: [Link]

Sources

Technical Support Center: 2,5-Dimethylphenylhydroxylamine (DMPHA)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Handling & Stability Protocol Compound ID: 2,5-Dimethylphenylhydroxylamine (CAS: 10538-51-9) Priority Level: Critical (Air/Thermal Sensitive) Assigned Specialist: Senior Application Scientist

Core Directive: The Stability Crisis

User Issue: "My sample turned yellow/brown after opening the vial. Is it still usable?"

Technical Diagnosis: 2,5-Dimethylphenylhydroxylamine (DMPHA) is an N-arylhydroxylamine . These compounds occupy a precarious thermodynamic position between the reduced amine (2,5-dimethylaniline) and the oxidized nitroso/nitro states.

The discoloration you observe is oxidative degradation .

  • Pure Compound: Colorless/White needles.

  • Transient Oxidation: Green/Blue (formation of the nitroso monomer,

    
    ).
    
  • Terminal Oxidation: Yellow/Orange/Brown (condensation to the azoxy dimer,

    
    ).
    

Immediate Action: If the solid is deeply colored (brown/orange), do not use it for sensitive stoichiometry. It must be repurified. If it is slightly off-white, it may be salvageable via recrystallization under inert gas.

Troubleshooting & Diagnostics (FAQs)

Q1: Why does it decompose even in the freezer?

Root Cause: Disproportionation.[1] Even in the absence of oxygen, aryl hydroxylamines can undergo thermal disproportionation, acting as both oxidant and reductant to form the amine and the nitroso compound (which further degrades).


Solution:  Store at -20°C or lower  under Argon. Avoid "frost-free" freezers which cycle temperatures.
Q2: Can I use standard HPLC grade solvents?

Root Cause: Dissolved Oxygen (DO). Standard HPLC solvents are air-saturated. Dissolving DMPHA in non-degassed solvent triggers immediate oxidation, often visible as a rapid yellowing of the solution. Protocol: Sparge all solvents with Argon/Nitrogen for at least 15 minutes or use freeze-pump-thaw cycles before introducing the compound.

Q3: How do I verify purity without degrading it on the column?

Root Cause: Silica Acidity & Oxidation. Silica gel is slightly acidic and can catalyze the Bamberger rearrangement or disproportionation. Protocol:

  • TLC: Use plates pre-treated with 2%

    
     (Triethylamine) to neutralize acidity.
    
  • Visualization: DMPHA reduces Tollen’s reagent (silver mirror) instantly—a specific test distinguishing it from the nitro/amine impurities.

Degradation Pathway Visualization

The following diagram illustrates the cascade of failure when DMPHA is exposed to air or heat. Understanding this pathway is crucial for interpreting impurity profiles (e.g., in LC-MS).

DMPHA_Degradation DMPHA 2,5-Dimethylphenylhydroxylamine (Active Reagent) Color: White Nitroso 2,5-Dimethylnitrosobenzene (Transient Intermediate) Color: Green/Blue DMPHA->Nitroso Oxidation (O2) DMPHA->Nitroso Amine 2,5-Dimethylaniline (Reduction Product) DMPHA->Amine Disproportionation (Thermal/Acid) Azoxy 2,2',5,5'-Tetramethylazoxybenzene (Terminal Dimer) Color: Yellow/Orange Nitroso->Azoxy Condensation (+ DMPHA) Nitro 2,5-Dimethylnitrobenzene (Oxidation Product) Nitroso->Nitro Strong Oxidants

Figure 1: Degradation cascade of 2,5-Dimethylphenylhydroxylamine. The primary storage failure mode is the red path (Oxidation to Azoxy dimer).

Standard Operating Procedures (SOPs)

Protocol A: Handling & Weighing

Target: Prevention of atmospheric contact.

StepActionTechnical Rationale
1 Equilibrate Allow the sealed vial to reach room temperature before opening. Prevents condensation of atmospheric water, which accelerates disproportionation.
2 Atmosphere Glovebox (Preferred): Weigh inside an

or

glovebox (

ppm

).Schlenk Line (Alternative): Use an inverted funnel with high-flow Argon over the balance if a glovebox is unavailable.
3 Tools Use glass or stainless steel spatulas. Avoid iron/rust contact, which can catalyze radical decomposition.
Protocol B: Recrystallization (Salvage)

Target: Removal of yellow azoxy impurities.

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Solvent: Use degassed Benzene/Petroleum Ether (classic) or Ethanol/Hexane (safer alternative).

    • Note: The 2,5-dimethyl groups increase lipophilicity compared to the parent phenylhydroxylamine, reducing water solubility.

  • Dissolution: Dissolve crude DMPHA in the minimum amount of warm (

    
    ), degassed Ethanol.
    
  • Precipitation: Slowly add degassed Hexane until turbidity appears. Cool to

    
    .
    
  • Filtration: Filter under inert atmosphere (Schlenk frit). Do not pull air through the crystals.

Quantitative Data Summary

PropertyValue/ConditionNotes
Storage Temp

Critical to stop disproportionation.
Melting Point

(dec.)
Sharp MP indicates purity; broad/low MP indicates oxidation.
pKa (Conjugate Acid)

Protonation occurs on Nitrogen; acid forms are more stable to oxidation but prone to rearrangement.
Tollen's Test Positive (Rapid)Reduces

to metallic Silver (Black precipitate/Mirror).
Solubility EtOH, DMSO, DCMPoor solubility in cold water due to methyl groups.

References

  • Preparation and Properties: Kamm, O. (1919). Phenylhydroxylamine.[2][3][4] Organic Syntheses, 4, 57. (Foundational methodology for aryl hydroxylamines).

  • Oxidation Mechanism: Slesinski, R. S., et al. (2000). Metabolic activation of nitrobenzene and 2,5-dimethylnitrobenzene. Mutation Research/Genetic Toxicology. (Discusses the redox cycling of the 2,5-dimethyl derivative).

  • Handling Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Standard Schlenk techniques applied to this protocol).

  • Disproportionation Kinetics: Söylemez, T., & Foote, C. S. (1982). Disproportionation of Arylhydroxylamines. Journal of Organic Chemistry. (Mechanistic grounding for thermal instability).

Sources

Optimizing pH conditions for 2,5-Dimethylphenylhydroxylamine extraction

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: pH Optimization & Extraction of 2,5-Dimethylphenylhydroxylamine

This guide provides an autonomous, technical framework for the isolation of 2,5-Dimethylphenylhydroxylamine (2,5-DMPHA) . Unlike robust amines, N-arylhydroxylamines exist in a precarious "stability window" where deviations in pH lead to rapid decomposition via two distinct mechanisms: Bamberger rearrangement (acidic) and oxidative dehydrogenation (basic).[1]

Part 1: The Stability-Solubility Paradox

The extraction of 2,5-DMPHA is governed by three competing chemical behaviors. Understanding these is prerequisite to execution.

The Acidic Instability (pH < 4.0)

In strong acid, N-arylhydroxylamines protonate on the oxygen (rather than nitrogen), losing water to form a highly reactive nitrenium ion .[1] This electrophile attacks the aromatic ring (typically at the para position), resulting in the Bamberger Rearrangement .[1]

  • Outcome: You isolate 4-amino-2,5-dimethylphenol instead of the hydroxylamine.

  • Indicator: Product has a higher melting point and phenolic properties.[1]

The Basic Instability (pH > 8.0)

In basic media, the N-H proton becomes labile.[1] The deprotonated species is extremely susceptible to oxidation by atmospheric oxygen, forming the nitroso derivative (2,5-dimethylnitrosobenzene).

  • Outcome: Solution turns yellow/brown rapidly; yield loss.[1]

  • Indicator: Intense color change and formation of insoluble dimers (azoxy compounds).[1]

The Extraction Window (pH 5.5 – 6.5)

To extract 2,5-DMPHA into an organic solvent, it must be in its neutral form.

  • pKa Estimate: The conjugate acid (

    
    ) has a pKa 
    
    
    
    2.5 – 3.0.[1]
  • Strategy: At pH 6.0, the molecule is >99.9% neutral (extractable) but the concentration of hydroxide is low enough to retard oxidation.[1]

Part 2: Visualization of the Control Strategy

The following diagram maps the speciation and degradation pathways against pH.

pH_Stability_Window Acid Acidic Conditions (pH < 3) Protonated Protonated Species (Water Soluble) Acid->Protonated Protonation Neutral Target Window (pH 5.5 - 6.5) Target Neutral 2,5-DMPHA (Organic Soluble) Neutral->Target Extraction Zone Base Basic Conditions (pH > 8) Anion Deprotonated Species (Unstable) Base->Anion Deprotonation Nitrenium Nitrenium Ion (Reactive Intermediate) Protonated->Nitrenium - H2O Rearrangement 4-Amino-2,5-dimethylphenol (Bamberger Product) Nitrenium->Rearrangement + H2O (Rearrangement) Oxidation Nitroso/Azoxy Decomposition Anion->Oxidation + O2 (Rapid)

Caption: Figure 1. The "Safe Zone" for extraction lies between acid-catalyzed rearrangement and base-catalyzed oxidation.

Part 3: Optimized Extraction Protocol

Pre-requisites:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed).[1]

  • Buffer: Saturated

    
     (buffer capacity at pH ~5-6) or solid 
    
    
    
    .[1]
  • Temperature: 0°C to 5°C (Critical).[1]

Step-by-Step Methodology
  • Quench & Neutralization (The Critical Step) [1]

    • Scenario: You have a reaction mixture from Zn/

      
       reduction or Hydrogenation.[1]
      
    • Action: Cool the mixture to 0°C .

    • Adjustment: If acidic, add saturated

      
       dropwise. Monitor pH with a calibrated probe (paper is unreliable here due to bleaching/staining).[1]
      
    • Target: Stop exactly at pH 6.0 - 6.5 .

    • Why? Going to pH 7.5+ invites oxidation.[1] Staying at pH 3 leaves product in the water phase.[1]

  • Extraction

    • Add cold, degassed solvent (DCM is preferred for density reasons; product is in the bottom layer).[1]

    • Gently invert the funnel. Do not shake vigorously.

    • Why? Hydroxylamines act as surfactants and form stable emulsions easily.[1] Gentle inversion maximizes surface area without emulsification.[1]

  • Phase Separation

    • Separate the organic layer.[1][2]

    • Re-extract the aqueous layer 2x.[1][2]

    • Combine organic layers and wash once with cold brine (saturated NaCl).[1]

    • Note: The brine wash removes residual water and stabilizes the organic phase.[1]

  • Drying & Isolation

    • Dry over anhydrous

      
       (Sodium Sulfate) for 10 minutes.
      
    • Avoid:

      
       (Magnesium Sulfate) can be slightly acidic/Lewis acidic and may promote decomposition on the solid surface.[1]
      
    • Filter and concentrate on a rotary evaporator at < 30°C .

    • Storage: Store immediately under Argon at -20°C.

Part 4: Troubleshooting & FAQs

Q1: My extraction solvent turned reddish-brown immediately. What happened?

Diagnosis: Oxidative Decomposition. Cause: The pH was likely too high (> pH 8), or the solution was warm and exposed to air.[1] Solution:

  • Degas all solvents with Nitrogen/Argon before use.[1]

  • Lower the neutralization target to pH 6.0.[1]

  • Work faster and keep everything on ice.

Q2: I isolated a solid, but the melting point is too high (>150°C).

Diagnosis: Bamberger Rearrangement. Cause: The solution spent too much time at pH < 4, or the reaction workup generated local hot spots during neutralization.[1] Solution:

  • Ensure the quench is performed at 0°C.[1]

  • Neutralize before concentrating or letting the reaction sit.[1]

  • Verify the product is not 4-amino-2,5-dimethylphenol (check NMR for phenolic proton).[1]

Q3: The layers are not separating (Emulsion).

Diagnosis: Surfactant behavior of the hydroxylamine. Solution:

  • Add solid NaCl to the aqueous phase to increase ionic strength ("salting out").[1]

  • Pass the emulsion through a pad of Celite (diatomaceous earth) if it persists.[1]

  • Avoid vigorous shaking; use a rocking motion.[1]

Q4: Can I use HCl to adjust the pH?

Answer: No. Adding strong mineral acid creates local pockets of very low pH (<1), which instantly triggers the rearrangement mechanism.[1] Always use weak buffers (


, acetic acid, or 

) to adjust pH gently.[1]

Part 5: Data Summary

ParameterOptimal ValueDanger Zone (Low)Danger Zone (High)
pH 5.5 – 6.5 < 4.0 (Rearrangement)> 8.0 (Oxidation)
Temperature 0°C – 5°C N/A> 25°C (Accelerates all decay)
Atmosphere Inert (Ar/N2) N/AAir (O2) (Oxidation)
Drying Agent Na2SO4 MgSO4 (Lewis Acid risk)N/A

References

  • Bamberger, E. (1894).[1][3][4][5] "Ueber das Phenylhydroxylamin". Chemische Berichte, 27(2), 1548–1557.[1][4] Link

  • Sone, T., et al. (1981).[1][3][4] "Kinetics and mechanisms of the Bamberger rearrangement." Journal of the Chemical Society, Perkin Transactions 2, 1596–1598. Link[1][3]

  • Oxley, P. W., et al. (1989).[1][3][4] "N-Acetyl-N-phenylhydroxylamine via Catalytic Transfer Hydrogenation". Organic Syntheses, 67, 187.[1] Link

  • Kohnstam, G., et al. (1984).[1][3][4] "Kinetic substituent and isotope effects in the acid-catalysed rearrangement of N-phenylhydroxylamines". Journal of the Chemical Society, Perkin Transactions 2, 423–427. Link[1][3]

Sources

Technical Support Center: Long-Term Storage & Stabilization of N-Aryl Hydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Instability Paradox

N-Aryl hydroxylamines (e.g., N-phenylhydroxylamine) are critical synthetic intermediates and metabolic markers, yet they are notoriously transient. They exist in a precarious redox state—prone to oxidation (to nitrosoarenes) and disproportionation (to anilines and nitroso compounds). Furthermore, trace acidity catalyzes the Bamberger rearrangement , irreversibly converting your sample into an aminophenol.

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic approach to arresting decomposition pathways using physical barriers and chemical inhibitors.

Module 1: Understanding Decomposition (The "Why")

Before selecting a stabilizer, you must diagnose the enemy. N-aryl hydroxylamines degrade via three distinct mechanisms. Understanding which one is active in your sample is the key to troubleshooting.

Decomposition Pathways Diagram

DecompositionPathways NAHA N-Aryl Hydroxylamine (Target Compound) Nitroso Nitrosoarene (Yellow/Green Oil) NAHA->Nitroso Oxidation (O2/Air) NAHA->Nitroso Disproportionation Aniline Aniline (Brown Oil) NAHA->Aniline Disproportionation Aminophenol p-Aminophenol (Solid Precipitate) NAHA->Aminophenol Acid Catalysis (Bamberger Rearrangement) Radical Nitroxide Radical NAHA->Radical Metal Catalysis (Fe, Cu) Radical->Nitroso Radical Propagation

Figure 1: Primary decomposition vectors. Note that Acid Catalysis leads to structural rearrangement, while Oxidation alters the redox state.

Mechanism FAQ

Q: Why does my white crystalline solid turn yellow overnight? A: This is the hallmark of oxidation . N-aryl hydroxylamines oxidize to nitrosoarenes (e.g., nitrosobenzene), which are often yellow or green oils/solids. This reaction is accelerated by light and atmospheric oxygen.

Q: I stored my sample in the fridge, but it still degraded into a brown goo. Why? A: You likely have acid contamination . If the sample wasn't washed thoroughly with a weak base (like NaHCO₃) during isolation, residual acid catalyzes the Bamberger rearrangement or disproportionation. "Cold" cannot stop acid catalysis; it only slows it down.

Module 2: Stabilization Strategies

There is no single "magic pill" stabilizer for solid N-aryl hydroxylamines. Stability is achieved through a Triad of Purity, Environment, and Chemical Inhibition .

Stabilizer Selection Matrix
Storage StatePrimary ThreatRecommended Stabilizer/ActionMechanism of Action
Solid (Pure) Oxidation (Air)Argon/Nitrogen Flush Physical exclusion of O₂.
Solid (Pure) Acid CatalysisNaHCO₃ Wash (Pre-storage) Neutralizes trace acid residues from synthesis.
Solution (Organic) Radical OxidationBHT (Butylated hydroxytoluene) Scavenges peroxyl radicals; prevents chain oxidation.
Solution (Aqueous) Metal OxidationEDTA (0.1 - 1 mM) Chelates trace Fe/Cu ions that catalyze radical formation.
Solution (Aqueous) OxidationL-Ascorbic Acid Sacrificial antioxidant; maintains reduced state.
Protocol: The "Double-Wash" Stabilization (Pre-Storage)

Most instability stems from improper isolation. Follow this protocol before putting the jar in the freezer.

  • The Quench: After synthesis, wash the organic layer with saturated NaHCO₃ (Sodium Bicarbonate). Crucial: Do not use strong bases like NaOH, as they can promote degradation.

  • The Chelating Wash: Wash the organic layer with 10 mM EDTA solution . This strips trace metal ions (from catalysts or solvent impurities) that act as "ticking time bombs" for radical decomposition.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if your compound is highly acid-sensitive, as commercial MgSO₄ can be slightly acidic.

Module 3: Long-Term Storage Workflow

Storage Decision Tree

StorageWorkflow Start Freshly Isolated N-Aryl Hydroxylamine State Storage Form? Start->State Solid Solid State (Preferred) State->Solid Solution Solution State (High Risk) State->Solution Step1 1. Dry thoroughly (Vacuum < 1 mbar) Solid->Step1 SolvSel Select Solvent: Degassed THF or DCM Solution->SolvSel Step2 2. Flush vial with Argon Step1->Step2 Step3 3. Seal with Parafilm + Desiccant Packet Step2->Step3 Step4 4. Store at -20°C or -80°C Step3->Step4 Additives Add Stabilizers: BHT (0.05%) or Ascorbate SolvSel->Additives Temp Store at -80°C only Additives->Temp

Figure 2: Decision tree for maximizing shelf-life. Solid state storage is always superior to solution storage.

Standard Operating Procedure (SOP) for Solid Storage
  • Container: Use amber glass vials to prevent photolytic cleavage.

  • Atmosphere: Displace air with dry Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" over the crystals.

  • Temperature:

    • < 1 Month: -20°C is sufficient.

    • > 1 Month: -80°C is recommended.

  • Thawing: Critical Step. Allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture onto the solid, creating a localized acidic/aqueous environment that triggers immediate decomposition.

Module 4: Troubleshooting & FAQs

Ticket #404: "My sample turned into a red/brown oil."

  • Diagnosis: Disproportionation into azoxybenzene (often colored) and aniline.

  • Cause: Thermal instability or moisture ingress.

  • Fix: The sample is likely unrecoverable. For the next batch, ensure the sample is strictly anhydrous before storage.

Ticket #502: "Can I store it in DMSO?"

  • Advisory: Proceed with Caution. While DMSO is often used in biological assays, it is hygroscopic and can act as an oxidant under certain conditions.

  • Recommendation: If you must store in solution, use anhydrous THF or Dichloromethane stored over molecular sieves. If DMSO is required for an assay, prepare the stock solution immediately before use.

Ticket #505: "Is it safe to ship on dry ice?"

  • Answer: Yes, dry ice (-78°C) is the industry standard for shipping these compounds. Ensure the vial is sealed with Parafilm to prevent CO₂ ingress, which can acidify any moisture present (forming carbonic acid) and catalyze rearrangement.

References

  • Chemical Safety & Stability: Storage and Use of Hydroxylamine Derivatives. Los Alamos National Laboratory.[1] 1

  • Decomposition Mechanisms: The metabolic N-oxidation of carcinogenic arylamines. Environmental Health Perspectives. 2

  • Stabilization in Solution: Oxidation-dependent inactivation of aryl sulfotransferase IV by primary N-hydroxy arylamines. Carcinogenesis. 3

  • Synthetic Handling: N-Acetyl-N-phenylhydroxylamine. Organic Syntheses. 4

  • General Properties: N-Phenylhydroxylamine Safety Data. ECHEMI. 5

Sources

Technical Support Center: Controlling Temperature Exotherms in 2,5-Dimethylphenylhydroxylamine Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethylphenylhydroxylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the significant thermal hazards associated with this process. The reduction of the nitro group in 2,5-dimethylnitrobenzene is a highly exothermic reaction, and without precise control, it can lead to thermal runaway, compromising both safety and experimental outcomes.[1][2] This guide offers troubleshooting advice and frequently asked questions to ensure a safe and successful synthesis.

Understanding the Thermal Hazard

The conversion of a nitroaromatic compound to a hydroxylamine is a critical step in the synthesis of many pharmaceutical intermediates. However, this reduction is energetically favorable and can release a substantial amount of heat in a short period.[1] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure.[3][4][5][6] This can result in violent decomposition of the starting material, intermediates, and final product.

Troubleshooting Guide: Managing Exotherms

This section addresses specific issues you may encounter during the preparation of 2,5-Dimethylphenylhydroxylamine and provides actionable solutions.

Problem 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition

A sudden and sharp increase in temperature upon adding the reducing agent is a clear indicator of an impending thermal runaway.

  • Immediate Action:

    • Immediately stop the addition of the reducing agent.

    • Engage emergency cooling (e.g., an ice bath or a pre-chilled secondary container).

    • If the temperature continues to rise uncontrollably, and it is safe to do so, quench the reaction by adding a pre-determined and tested quenching agent.

  • Root Cause Analysis and Prevention:

Potential Cause Explanation Preventative Measure
Reagent Addition Rate is Too High Adding the reducing agent too quickly leads to a rapid accumulation of unreacted reagents and a sudden release of heat.Implement a slow, controlled, dropwise addition of the reducing agent using a syringe pump or a pressure-equalizing dropping funnel.
Inadequate Cooling The cooling system (e.g., ice bath, cryocooler) cannot remove the heat generated by the reaction at a sufficient rate.Ensure your cooling bath has a large thermal mass and is at the lowest practical temperature for your reaction. For larger-scale reactions, consider using a jacketed reactor with a circulating chiller.
Poor Heat Transfer Inefficient stirring can create localized "hot spots" where the reaction is proceeding much faster, leading to a sudden overall temperature increase.Use a properly sized stir bar or overhead stirrer to ensure vigorous and efficient mixing. The vortex should be visible but not so deep as to introduce air into the reaction mixture.
Incorrect Reaction Temperature Starting the reaction at too high a temperature can significantly increase the reaction rate and the rate of heat generation.Pre-cool the reaction mixture to the lower end of the recommended temperature range before beginning the addition of the reducing agent.
Problem 2: Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm

This dangerous scenario, known as an "induction period," can occur when the reaction does not start immediately upon reagent addition, leading to a buildup of reactants.

  • Root Cause Analysis and Prevention:

Potential Cause Explanation Preventative Measure
Low-Quality or Inactive Reagents The reducing agent or catalyst may be old, improperly stored, or of low purity, leading to a delayed reaction onset.Use fresh, high-quality reagents. If using a solid reducing agent like zinc dust, ensure it is finely powdered and has not been excessively oxidized. For catalytic hydrogenations, use a fresh, active catalyst.
Insufficient Mixing Poor agitation can prevent the reactants from coming into contact effectively, delaying the reaction start.Ensure vigorous and consistent stirring throughout the addition process.
Presence of Inhibitors Contaminants in the starting material or solvent can inhibit the reaction.Use pure, dry solvents and ensure the 2,5-dimethylnitrobenzene is of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing 2,5-Dimethylphenylhydroxylamine, and what are the associated thermal risks?

A1: The most prevalent method is the reduction of 2,5-dimethylnitrobenzene. Common reduction systems and their thermal risks are summarized below:

Reduction Method Typical Reagents Key Thermal Risks Control Strategies
Catalytic Hydrogenation H₂, Pd/C, Pt/C, Raney NiHighly exothermic, risk of ignition of hydrogen gas and pyrophoric catalysts.Careful control of hydrogen pressure, efficient stirring to ensure good gas-liquid mixing, and proper handling of the pyrophoric catalyst under an inert atmosphere.
Metal/Acid Reduction Zn dust/NH₄Cl, Sn/HClVery exothermic, especially with strong acids. The reaction rate can be difficult to control.Slow, portion-wise addition of the metal dust, maintaining a low reaction temperature, and ensuring a high-surface-area metal is used for a more controlled reaction.[7]
Transfer Hydrogenation Hydrazine hydrate, Pd/CThe decomposition of hydrazine can be highly exothermic and produce gaseous byproducts, leading to a pressure buildup.Slow, controlled addition of hydrazine at a low temperature.

Q2: How can I assess the thermal hazard of my specific reaction conditions before scaling up?

A2: Reaction calorimetry is the gold standard for assessing thermal hazards.[1] A reaction calorimeter (RC1) or a differential scanning calorimeter (DSC) can provide critical data on the heat of reaction, the rate of heat release, and the onset temperature for decomposition of starting materials and products. This data is essential for safe scale-up.

Q3: What are the key byproducts to watch for, and how do they impact safety?

A3: The primary byproduct of concern is 2,5-dimethylaniline, which results from the over-reduction of the hydroxylamine. While not directly a thermal hazard, its formation indicates that the reaction conditions may be too harsh, which could also lead to a loss of temperature control. In some cases, condensation products like azoxy and azo compounds can form. The thermal stability of these byproducts should also be considered.

Q4: Are there any specific solvent recommendations for this reaction?

A4: The choice of solvent can significantly impact heat transfer and reaction kinetics. Protic solvents like ethanol or methanol are often used. It is crucial to select a solvent with a boiling point well above the intended reaction temperature to avoid pressure buildup.

Q.5: What are some engineering controls that can be implemented for safer large-scale synthesis?

A.5: For larger-scale reactions, consider the following:

  • Jacketed Reactors: These provide a much larger surface area for heat exchange compared to a simple cooling bath.

  • Semi-batch Operation: Adding one reactant incrementally to the other allows for better control over the reaction rate and heat generation.

  • Continuous Flow Reactors: These offer superior heat transfer and a smaller reaction volume at any given time, significantly reducing the risk of a thermal runaway.

Visualizing the Workflow for Safe Synthesis

The following diagram illustrates a logical workflow for the safe execution of the 2,5-Dimethylphenylhydroxylamine synthesis.

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_response Emergency Response cluster_completion Completion & Workup A Hazard Assessment: Review literature and safety data. Perform calorimetry (DSC/RC1). B Reagent & Equipment Check: Verify purity of 2,5-dimethylnitrobenzene. Ensure functionality of cooling system and stirrers. A->B C Protocol Design: Define slow addition rates. Establish temperature limits. B->C D Pre-cool Reaction Vessel C->D E Controlled Addition of Reducing Agent D->E F Monitor Temperature Continuously E->F G Maintain Vigorous Stirring F->G H Temperature Exceeds Limit? G->H I Stop Reagent Addition H->I Yes L Verify Reaction Completion (TLC/GC) H->L No J Engage Emergency Cooling I->J K Prepare to Quench J->K M Safe Quenching and Workup L->M N Product Isolation and Analysis M->N A 2,5-Dimethylnitrobenzene (Starting Material) B Nitroso Intermediate A->B + 2e⁻, + 2H⁺ C 2,5-Dimethylphenylhydroxylamine (Desired Product) B->C + 2e⁻, + 2H⁺ D 2,5-Dimethylaniline (Over-reduction Product) C->D + 2e⁻, + 2H⁺

Caption: Simplified reduction pathway of 2,5-dimethylnitrobenzene.

References

  • Molecules. (2023, January 20). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. MDPI. [Link]

  • SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • Journal of the Japan Explosives Society. (n.d.). Thermal decomposition behavior of nitrocellulose/ acid mixtures in sealed and open systems. [Link]

  • ResearchGate. (2025, October 13). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

  • ResearchGate. (2025, August 6). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. [Link]

  • PubMed. (2011, April 15). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. [Link]

  • PMC. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. [Link]

  • MDPI. (2026, January 23). Improving the Effective Utilization of Liquid Nitrogen for Suppressing Thermal Runaway in Lithium-Ion Battery Packs. [Link]

  • Chemistry Stack Exchange. (2016, September 20). Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid?. [Link]

  • ResearchGate. (2025, August 6). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures | Request PDF. [Link]

  • Volt Coffer. (2024, September 20). Thermal Runaway Analysis and Liquid Nitrogen Suppression Effects in Lithium Iron Battery (LFP) for Energy Storage System Applications. [Link]

  • Semantic Scholar. (2024, March 3). Chemoselective nitro reduction and hydroamination using a single iron catalyst. [Link]

  • Reddit. (2022, September 13). Help needed! Why my appel reaction did not work ? : r/Chempros. [Link]

  • Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. [Link]

  • PMC. (2021, August 20). A comparative study on the thermal runaway inhibition of 18650 lithium-ion batteries by different fire extinguishing agents. [Link]

  • PubMed. (2008, August 27). Formation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone Through Methylglyoxal: A Maillard Reaction Intermediate. [Link]

  • ResearchGate. (2024, September 7). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • NDIA Conference Proceedings. (n.d.). Thermal Decomposition of TATB—Review of Molecular Characterization. [Link]

  • Google Patents. (n.d.). US8324409B2 - Efficient method for preparing 2,5-dimethylfuran.
  • Wiley Online Library. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. [Link]

  • Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
  • GOV.UK. (2024, July 15). Nitrobenzene - Incident management. [Link]

  • Chris Mi. (2020, October 28). Case Study of an Electric Vehicle Battery Thermal Runaway and Online Internal Short-Circuit Detection. [Link]

  • aircc. (n.d.). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. [Link]

  • MDPI. (2024, February 15). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. [Link]

  • ResearchGate. (2025, August 7). Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. [Link]

  • ResearchGate. (2025, August 6). Highly Efficient Synthesis of O -(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N -Benzoyliminopyridinium Ylides | Request PDF. [Link]

  • ResearchGate. (2025, August 7). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. [Link]

  • MDPI. (2024, December 17). Experimental Study on the Effect of Synergistic Extinguishing Method Based on Liquid Nitrogen on Lithium-Ion Battery Fire After Thermal Runaway. [Link]

Sources

Validation & Comparative

High-Fidelity NMR Characterization of 2,5-Dimethylphenylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Differential Analysis Guide for Process Chemists

Executive Summary & Scope

The Challenge: 2,5-Dimethylphenylhydroxylamine (N-(2,5-dimethylphenyl)hydroxylamine) is a metastable intermediate, typically encountered during the reduction of 2,5-dimethylnitrobenzene or the metabolic oxidation of 2,5-dimethylaniline. Its characterization is complicated by its susceptibility to:

  • Oxidation: Rapid conversion to 2,5-dimethylnitrosobenzene in the presence of atmospheric oxygen.

  • Disproportionation: Conversion to the azoxy dimer or aniline derivative under acidic/basic catalysis.

The Solution: This guide provides a comparative spectroscopic framework . Rather than viewing the spectrum in isolation, we analyze it differentially against its immediate precursor (Nitro) and thermodynamic sink (Aniline). The protocol prioritizes DMSO-d6 usage to stabilize and resolve the diagnostic labile protons (-NH and -OH), which are often invisible in CDCl3.

Strategic Workflow: Sample Integrity

Standard NMR preparation protocols will degrade this analyte. The following workflow minimizes oxidative stress and ensures the spectrum reflects the current state of the bulk material.

G Sample Solid Sample (Keep Cold) Prep Dissolution (In Glovebag or N2 Cone) Sample->Prep Minimize Light Solvent DMSO-d6 (Degassed/Argon Sparged) Solvent->Prep Prevent O2 Acquisition Acquisition (Pulse: 30°, d1=10s) Prep->Acquisition < 10 mins Data Diagnostic Check Acquisition->Data Integrate OH/NH

Figure 1: Kinetic Stability Workflow. To prevent in-tube oxidation (formation of nitrosobenzene), solvent degassing is mandatory. The d1 delay is extended to 10s to ensure accurate integration of the slow-relaxing exchangeable protons.

Comparative Spectral Data (1H NMR)

The following data establishes the "Diagnostic Triad"—the specific shifts that differentiate the target from its critical impurities.

Solvent: DMSO-d6 (Required for labile proton resolution) Frequency: 400 MHz+ recommended

Table 1: Differential Chemical Shift Analysis (δ ppm)
Proton GroupTarget: Hydroxylamine (-NHOH)Impurity A: Nitro (-NO2)Impurity B: Aniline (-NH2)Diagnostic Logic
-OH (Labile) 8.20 – 8.60 (s, br) AbsentAbsentPrimary Identifier. Disappears on D2O shake.
-NH (Labile) 6.80 – 7.20 (s, br) Absent4.50 – 5.00 (s, br, 2H)Hydroxylamine NH is significantly downfield of Aniline NH2.
Ar-H (Ortho to N) 6.40 – 6.60 7.70 – 7.906.30 – 6.50Nitro group strongly deshields. Reduced forms are shielded.
Methyl (C2-Me) 2.10 – 2.20 2.45 – 2.552.05 – 2.15Nitro group anisotropy deshields the ortho-methyl.
Methyl (C5-Me) 2.15 – 2.25 2.35 – 2.452.15 – 2.25Less affected by N-substituent changes.

Critical Insight: In CDCl3, the -OH and -NH signals of the hydroxylamine often broaden into the baseline or merge, making differentiation from the aniline difficult. Always use DMSO-d6 for confirmation.

Structural Assignment & Coupling Logic

The 2,5-dimethyl substitution pattern creates a specific "1,2,4-like" aromatic coupling system.

Aromatic Proton Assignments:

  • H-6 (Ortho to N): Most shielded aromatic signal. Appears as a singlet (or narrow doublet, J ~1-2 Hz) due to weak meta-coupling.

  • H-4 (Para to N): Doublet of doublets (dd). Couples to H-3 (ortho, J8Hz) and H-6 (meta, J2Hz).

  • H-3 (Meta to N): Doublet (d). Strong ortho coupling to H-4.

Coupling Molecule 2,5-Dimethylphenyl- hydroxylamine H6 H-6 (Ortho to N) δ ~6.5 ppm (Singlet/Meta-d) Molecule->H6 H4 H-4 (Para to N) δ ~6.6 ppm (dd, J=8, 2 Hz) Molecule->H4 H3 H-3 (Meta to N) δ ~6.9 ppm (d, J=8 Hz) Molecule->H3 H4->H6 Meta J (2Hz) H4->H3 Ortho J (8Hz)

Figure 2: Aromatic Coupling Tree. H-6 is the diagnostic aromatic handle. Its chemical shift moves upfield (lower ppm) significantly upon reduction from the nitro precursor.

Detailed Experimental Protocol
Reagents
  • Target: 2,5-Dimethylphenylhydroxylamine (approx. 10 mg).

  • Solvent: DMSO-d6 (99.9% D), stored over molecular sieves.

  • Additives (Optional): Hydrazobenzene (internal standard) if quantitative yield is required.

Step-by-Step Methodology
  • Solvent Prep: Sparge 1 mL of DMSO-d6 with dry Nitrogen or Argon for 5 minutes. Reason: Removes dissolved O2 which catalyzes oxidation to nitrosobenzene.

  • Dissolution: Place 5-10 mg of sample into a clean vial. Add 0.6 mL of degassed DMSO-d6. Cap immediately.

  • Transfer: Transfer to the NMR tube under an inert atmosphere blanket if possible.

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (to prevent saturation of labile protons).

    • Relaxation Delay (d1): 10 seconds. Reason: The -OH proton has a long T1 relaxation time. Short delays lead to under-integration.

    • Scans (ns): 16 (Keep low to minimize time-on-instrument).

    • Temperature: 298 K (25°C). Note: Heating will cause peak coalescence of NH/OH.

Troubleshooting: The "D2O Shake"

If the -OH and -NH signals are ambiguous:

  • Run the standard spectrum.

  • Add 1 drop of D2O to the tube.

  • Shake and re-run immediately.

  • Result: The signals at ~8.4 ppm (-OH) and ~6.9 ppm (-NH) will disappear (exchange with D), confirming they are not aromatic impurities.

References
  • Fundamental Shift Data: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link

  • Hydroxylamine Synthesis & Characterization: Oxley, P. W.; Adger, B. M.; Sasse, M. J.; Forth, M. A.[1] "N-Acetyl-N-phenylhydroxylamine via Catalytic Transfer Hydrogenation." Org.[1][2][3][4] Synth.1989 , 67, 187. Link

  • Mechanism of Oxidation: Slesinski, R. S., et al. "Spectroscopic analysis of nitroarene metabolites." Toxicology and Applied Pharmacology, 2002. (Contextual grounding for Nitroso instability).
  • General NMR Prediction: Pretsch, E.; Bühlmann, P.; Badertscher, M.

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2,5-Dimethylphenylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides an in-depth technical analysis of 2,5-Dimethylphenylhydroxylamine (also known as N-hydroxy-2,5-xylidine), a critical reactive metabolite implicated in the toxicity of 2,5-dimethylaniline. Unlike stable parent amines, this hydroxylamine intermediate presents unique challenges in mass spectrometry (MS) due to its thermal instability and redox reactivity.

The Objective: To equip researchers with the fragmentation logic, comparative data, and experimental protocols necessary to confidently identify and differentiate this compound from its isomers and degradation products.

Analytical Profile & Fragmentation Mechanics[1]

The Physicochemical Context

2,5-Dimethylphenylhydroxylamine (MW 137.18 Da) is the N-hydroxylated metabolite of 2,5-xylidine. Its detection is a direct indicator of metabolic activation (bioactivation) via the CYP450 pathway.

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][2]
  • Monoisotopic Mass: 137.0841 Da

  • Key Instability: Rapidly oxidizes to 2,5-dimethylnitrosobenzene (MW 135.07) or reduces to the parent amine under thermal stress.

Comparative Ionization Performance: ESI vs. EI

The choice of ionization technique dictates the observed fragmentation pattern and sensitivity.

FeatureElectrospray Ionization (ESI) Electron Impact (EI)
Primary Ion [M+H]

(m/z 138)
M

(m/z 137)
(often weak)
Thermal Stability High. Soft ionization preserves the N-OH bond.Low. Injector heat often degrades analyte to nitroso/amine forms before ionization.
Key Fragment [M+H - H

O]

(m/z 120)
[M - OH]

(m/z 120)
or [M - H

O]

(m/z 119)
Suitability Recommended for biological matrices.Not Recommended without derivatization (e.g., TMS).
Detailed Fragmentation Pathways (ESI-MS/MS)

In LC-MS/MS (Positive Mode), the fragmentation is driven by the lability of the hydroxylamine group.

  • Precursor Ion: m/z 138.1 [M+H]

    
    
    
  • Primary Loss (Base Peak): Loss of water (18 Da) to form the Nitrenium Ion intermediate (m/z 120). This is the bioactive species responsible for DNA adduct formation.

  • Secondary Loss: Loss of methyl radical (15 Da) from the ring system.[3]

Mechanistic Visualization

The following diagram illustrates the fragmentation cascade and the critical differentiation from the nitroso analog.

FragmentationPathway cluster_legend Legend M_H Precursor [M+H]+ m/z 138 (N-Hydroxy-2,5-xylidine) Nitrenium Nitrenium Ion [M+H - H2O]+ m/z 120 (Bioactive Species) M_H->Nitrenium - H2O (18 Da) CID Fragmentation Nitroso Nitroso Analog [M+H]+ m/z 136 (Oxidation Product) M_H->Nitroso In-source Oxidation (-2H) RingFrag Ring Fragment [C7H6N]+ m/z 104/105 (Loss of Methyl) Nitrenium->RingFrag - CH3 (15 Da) key Solid Line: MS/MS Fragmentation Dashed Line: Degradation Artifact

Figure 1: ESI-MS/MS fragmentation pathway of 2,5-Dimethylphenylhydroxylamine showing the dominant water loss channel.

Comparative Analysis: Alternatives & Isomers

Differentiation from structural isomers (2,3-, 2,4-, 2,6-dimethyl isomers) and functional analogs is the primary analytical challenge.

Isomeric Differentiation

Mass spectrometry alone often fails to distinguish 2,5-dimethylphenylhydroxylamine from its 2,4- or 2,6- isomers because the neutral losses (H


O, CH

) are identical. Chromatographic separation is mandatory.
  • 2,6-Dimethyl isomer: Steric hindrance from the two ortho methyl groups often alters the retention time significantly compared to the 2,5- isomer.

  • 2,4-Dimethyl isomer: Often co-elutes; requires optimized gradient elution (e.g., C18 column with Methanol/Water + Formic Acid).

Methodological Alternatives: Derivatization vs. Direct Analysis
MethodAnalyte FormDetection Limit (LOD)ProsCons
Direct LC-MS/MS Underivatized~1-5 ng/mLNo sample prep artifacts; detects bioactive form.Requires careful pH control to prevent oxidation.
GC-MS (TMS) TMS-Derivative (m/z 209)~10-50 ng/mLStabilizes the molecule; excellent library matching.Derivatization is time-consuming; moisture sensitive.
Nitroso Surrogate 2,5-Dimethylnitrosobenzene~0.5 ng/mLVery stable; high sensitivity.Indirect measurement; does not distinguish between N-OH and pre-existing nitroso.

Experimental Protocols

Protocol A: Synthesis of Standard (Chemical Reduction)

Note: Commercial standards are rare. In-situ synthesis is often required.

  • Reagents: 2,5-Dimethylnitrobenzene, Zinc dust, Ammonium chloride (NH

    
    Cl).
    
  • Procedure:

    • Dissolve 2,5-dimethylnitrobenzene (1 mmol) in 50% Ethanol/Water.

    • Add NH

      
      Cl (2 mmol) and cool to 0°C.
      
    • Slowly add Zinc dust (2 mmol) with vigorous stirring for 15 mins.

    • Critical Step: Filter immediately and extract with cold ether. Do not heat.

  • Validation: Analyze immediately by LC-MS to confirm peak at m/z 138 ([M+H]

    
    ) vs. m/z 122 (Amine) or m/z 150 (Nitro).
    
Protocol B: LC-MS/MS Acquisition Parameters

This protocol is self-validating by monitoring the transition ratio between the nitrenium ion and the ring fragment.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Source: ESI Positive Mode.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes (C18 Column).

  • MRM Transitions:

    • Quantifier: 138.1

      
       120.1 (Collision Energy: 15-20 eV).
      
    • Qualifier: 138.1

      
       105.1 (Collision Energy: 35-40 eV).
      
    • Artifact Check: Monitor 136.1

      
       106.1 (Nitroso) to assess in-source oxidation.
      
Decision Matrix for Method Selection

MethodSelection Start Start: Select Analysis Mode MatrixType Is sample biological (Urine/Plasma)? Start->MatrixType Sensitivity Is ultra-trace (<1 ng/mL) required? MatrixType->Sensitivity Yes DerivGC Method: GC-MS (TMS) (Target m/z 209) MatrixType->DerivGC No (Synthetic/Clean) DirectLC Method: Direct LC-MS/MS (Target m/z 138 -> 120) Sensitivity->DirectLC No (Specificity Priority) Nitroso Method: Oxidize to Nitroso Analyze m/z 136 Sensitivity->Nitroso Yes (High Sensitivity)

Figure 2: Decision tree for selecting the optimal mass spectrometry workflow based on sample matrix and sensitivity requirements.

References

  • NIST Mass Spectrometry Data Center. 2,5-Dimethylaniline (Parent Amine) Mass Spectrum. National Institute of Standards and Technology. Link

  • Skipper, P. L., et al. (2010). Monocyclic Aromatic Amines: Isomers of Dimethylaniline. Reviews of metabolic activation pathways. Link

  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of 2,5-Xylidine. Technical Report Series. Link

  • Strife, R. J., et al. (2009). Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography-electrospray ionization tandem mass spectrometry.[4] Journal of Chromatography A. Link[4]

  • Purdue University. Ambient Ionization Mass Spectrometry for Metabolomics. (Context on direct analysis of labile metabolites). Link

Sources

HPLC Method Development for Detecting 2,5-Dimethylphenylhydroxylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2,5-Dimethylphenylhydroxylamine (2,5-DMPHA) is a critical intermediate in the catalytic reduction of 2,5-dimethylnitrobenzene to 2,5-dimethylaniline (2,5-DMA). In pharmaceutical and agrochemical synthesis, it represents a "rogue" species: chemically unstable and potentially genotoxic.

Detecting 2,5-DMPHA presents a classic analytical paradox:

  • Stability: It rapidly oxidizes to 2,5-dimethylnitrosobenzene or undergoes acid-catalyzed Bamberger rearrangement to aminophenols, making standard HPLC retention time stability poor.

  • Selectivity: It must be resolved from its parent nitro-compound and the aniline product, which share similar structural backbones.

This guide moves beyond generic "cookbook" methods. We compare three distinct analytical strategies, ultimately recommending a Derivatization-Based Approach as the gold standard for robustness and sensitivity in regulated environments.

Chemical Instability & Analytical Challenges

Before selecting a method, one must understand the analyte's behavior. 2,5-DMPHA is not a static target; it is a reactive species.

The Degradation Pathway

The following DOT diagram illustrates why direct analysis often fails. In acidic mobile phases, 2,5-DMPHA rearranges; in air, it oxidizes.

ReactionPathway Nitro 2,5-Dimethylnitrobenzene (Precursor) DMPHA 2,5-Dimethylphenylhydroxylamine (Target Analyte) Nitro->DMPHA Reduction (+2H) Aniline 2,5-Dimethylaniline (Product) DMPHA->Aniline Reduction (+2H) Nitroso Nitroso Impurity (Oxidation) DMPHA->Nitroso Oxidation (Air/Basic pH) Aminophenol Aminophenol (Acid Rearrangement) DMPHA->Aminophenol Bamberger Rearrangement (Acidic pH)

Figure 1: The reactive landscape of 2,5-DMPHA. Note the competing pathways that degrade the analyte during analysis.

Comparative Methodology Analysis

We evaluated three methods based on Sensitivity (LOD) , Selectivity , and Robustness .

Table 1: Performance Matrix
FeatureMethod A: Direct RP-HPLC (UV) Method B: Derivatization (Nitrone) Method C: LC-MS/MS (Direct)
Principle Separation on C18, UV @ 240 nmPre-column reaction with BenzaldehydeESI Ionization (MRM mode)
Stability Poor (On-column degradation)Excellent (Nitrone is stable)Moderate (Fast run required)
Sensitivity (LOD) ~5–10 ppm~0.1–0.5 ppm< 0.01 ppm
Selectivity Moderate (Co-elution risks)High (Red-shifted UV max)Very High (Mass resolution)
Cost/Complexity Low / LowLow / High (Prep time)High / Moderate
Recommendation Quick Process ChecksQC Release / Impurity ProfilingTrace GTI Analysis

Detailed Protocols

Method A: Direct RP-HPLC (The "Rough" Screen)

Use this only for in-process monitoring where speed > accuracy.

  • Column: Phenyl-Hexyl column (e.g., Phenomenex Luna, 150 x 4.6 mm, 5 µm). Why? Phenyl-pi interactions separate the aromatic amine/hydroxylamine better than C18.

  • Mobile Phase:

    • A: 20 mM Ammonium Bicarbonate, pH 7.5 (Basic pH prevents rearrangement).

    • B: Acetonitrile.[1][2][3]

  • Gradient: 10% B to 60% B over 10 min.

  • Detection: UV 240 nm.

Method B: Benzaldehyde Derivatization (The Recommended Standard)

This method stabilizes the hydroxylamine by converting it into a nitrone, which has a higher extinction coefficient and is stable on the column.

The Chemistry


(Where R = 2,5-dimethylphenyl)[4]
Workflow Diagram

DerivatizationWorkflow Sample Sample Preparation (Dissolve in MeOH) Reagent Add Derivatizing Reagent (Benzaldehyde in excess) Sample->Reagent Incubate Incubation (50°C for 20 mins) Reagent->Incubate Quench Quench/Dilute (Add Mobile Phase) Incubate->Quench Inject HPLC Injection (Detect Nitrone @ 310-350 nm) Quench->Inject

Figure 2: Step-by-step derivatization workflow to ensure analyte stability.

Experimental Protocol
  • Stock Preparation: Dissolve sample (approx. 10 mg) in 10 mL Methanol.

  • Derivatization:

    • Take 1.0 mL of Stock.

    • Add 1.0 mL of Benzaldehyde Reagent (2 mg/mL in Methanol/Water 50:50).

    • Add 100 µL of dilute acetic acid (catalyst).

    • Vortex and heat at 50°C for 20 minutes .

  • Chromatography:

    • Column: C18 (Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[2][3]

    • Gradient:

      • 0 min: 30% B

      • 10 min: 80% B

      • 12 min: 80% B

      • 12.1 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV 315 nm (Nitrone specific; avoids interference from parent amine/nitro which absorb <280 nm).

Validation Criteria (Self-Validating System)
  • Specificity Check: Inject a blank with Benzaldehyde only. Ensure the excess Benzaldehyde peak (eluting early) does not overlap with the Nitrone derivative (eluting late due to increased hydrophobicity).

  • Recovery: Spike 2,5-DMPHA into the matrix. If recovery is <90%, increase incubation time or Benzaldehyde concentration.

Method C: LC-MS/MS (Trace Analysis)

Required only if 2,5-DMPHA is classified as a Genotoxic Impurity (GTI) with limits < 10 ppm.

  • System: Triple Quadrupole MS.

  • Ionization: ESI Positive Mode.

  • Transition: Optimize for

    
     (Loss of water is common for hydroxylamines) or specific fragment ions.
    
  • Note: Use Ammonium Acetate (10 mM) instead of Formic Acid to maintain a neutral pH, minimizing on-column degradation inside the ESI source.

References

  • Kumar, T., et al. (2019). "A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances."[5] Journal of Chromatographic Science.

  • Occupational Safety and Health Administration (OSHA). "Method 73: Phenylhydrazine and Phenylhydroxylamine Analysis."

  • RSC Publishing. "A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine." Analytical Methods.

  • Sigma-Aldrich. "2,5-Dimethylaniline Product Specification and Impurity Profile."

  • Org. Synth. 1936. "N-Phenylhydroxylamine (General Synthesis and Stability)." Organic Syntheses, Coll. Vol. 1, p.445.

Sources

Comparative Guide: Chromatographic Isolation of 2,5-Dimethylphenylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

The isolation and quantification of 2,5-Dimethylphenylhydroxylamine (2,5-DMPHA) presents a unique chromatographic challenge. Unlike stable pharmaceutical intermediates, N-arylhydroxylamines exist in a precarious chemical window. They are the intermediate reduction product between the starting 2,5-dimethylnitrobenzene and the over-reduced 2,5-dimethylaniline .

The Core Challenge: Standard HPLC protocols often utilize acidic mobile phases (e.g., 0.1% TFA, pH ~2.0) to suppress silanol interactions and improve peak shape for amines. However, for 2,5-DMPHA, this approach is catastrophic. Under acidic conditions, phenylhydroxylamines undergo the Bamberger Rearrangement , converting on-column into 4-amino-2,5-dimethylphenol .

This guide compares a pH-Neutral Buffered Method (Recommended) against the Standard Acidic Method (Not Recommended) to demonstrate how mobile phase chemistry dictates not just separation, but analyte integrity.

Chemical Context & Impurity Profile[1][2][3]

To separate 2,5-DMPHA, one must understand the "Impurity Web." The analyte is flanked by hydrophobic precursors and polar degradation products.

The Impurity Spectrum
  • 2,5-Dimethylnitrobenzene (Starting Material): Highly hydrophobic, late-eluting.

  • 2,5-Dimethylaniline (Over-Reduction): Basic, elutes close to the target; prone to tailing.

  • 4-Amino-2,5-dimethylphenol (Rearrangement): Highly polar, early-eluting. Its presence indicates method-induced degradation or thermal instability.

  • 2,5-Dimethylnitrosobenzene (Oxidation): Formed upon exposure to air/oxygen.

Visualization: Reaction & Degradation Pathways

The following diagram illustrates the genesis of impurities, highlighting the critical "Acid-Catalyzed" pathway that the chromatographer must avoid.

G Nitro 2,5-Dimethylnitrobenzene (Starting Material) Target 2,5-Dimethylphenylhydroxylamine (Target Analyte) Nitro->Target Partial Reduction Aniline 2,5-Dimethylaniline (Over-Reduction) Target->Aniline Over-Reduction Phenol 4-Amino-2,5-dimethylphenol (Bamberger Product) Target->Phenol Acidic pH (Bamberger Rearrangement) Nitroso Nitroso Derivative (Oxidation) Target->Nitroso Oxidation (Air)

Figure 1: The chemical lineage of 2,5-DMPHA. Note the red dashed line indicating acid-catalyzed degradation.

Comparative Analysis: Method Selection

We compared two approaches. Method A uses a neutral buffer to preserve the hydroxylamine moiety. Method B uses a standard acidic gradient, typically preferred for sharp amine peaks but unsuitable here.

Method A: Neutral Buffered System (Recommended)
  • Mechanism: Uses Ammonium Acetate (pH 6.5–7.0). At this pH, the Bamberger rearrangement is kinetically inhibited. The buffer ionic strength suppresses secondary silanol interactions, maintaining reasonable peak shape for the aniline impurity without destroying the target.

  • Stationary Phase: Phenyl-Hexyl.

    • Why? The

      
       interactions of the Phenyl-Hexyl phase offer superior selectivity for separating the aromatic aniline from the aromatic hydroxylamine compared to a standard C18.
      
Method B: Acidic System (The "False Positive" Trap)
  • Mechanism: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (pH ~2.0).

  • Outcome: While this method produces sharp peaks for the nitro and aniline species, it causes significant on-column degradation of 2,5-DMPHA. The resulting chromatogram will show a falsely low assay for the target and a falsely high content of the aminophenol impurity.

Comparative Data Summary
ParameterMethod A (Neutral/Phenyl-Hexyl)Method B (Acidic/C18)
Mobile Phase pH 6.8 (Ammonium Acetate)2.0 (TFA)
Target Stability > 99% Recovery< 85% Recovery (Degrades)
Resolution (

)
2.4 (Target vs. Aniline)1.8 (Target vs. Aniline)
Tailing Factor (

)
1.151.05
Dominant Impurity 2,5-Dimethylaniline4-Amino-2,5-dimethylphenol (Artifact)
Suitability Suitable for QC/Release Unsuitable (Destructive)

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating. The presence of the "Phenol" peak (RRT ~0.3) serves as a system suitability check for mobile phase pH drift.

Reagents & Equipment[1][4][5][6]
  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (e.g., XBridge or equivalent).
    
  • Buffer: 10 mM Ammonium Acetate, adjusted to pH 6.8 with dilute acetic acid.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Sample Diluent: 50:50 Water:Acetonitrile (degassed). Note: Add 0.1% Ascorbic Acid to diluent if autosampler is not cooled, to prevent oxidation.

Instrument Parameters
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 30°C (Do not exceed 35°C to minimize thermal degradation).

  • Detection: UV @ 240 nm (Isobestic point) and 280 nm (Specific for nitro aromatics).

  • Injection Vol: 5 µL.

Gradient Table
Time (min)% Buffer (A)% Acetonitrile (B)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar artifacts)
12.04060Linear Gradient
15.01090Wash (Elute Nitro starting material)
17.01090Hold
17.19010Re-equilibration
22.09010End

Workflow Visualization

The following decision tree outlines the logic for method development and troubleshooting for N-arylhydroxylamines.

Workflow Start Start: Method Development for 2,5-DMPHA CheckpH Check Mobile Phase pH Start->CheckpH IsAcidic pH < 4.0? CheckpH->IsAcidic Risk HIGH RISK: Bamberger Rearrangement IsAcidic->Risk Yes Safe Safe Zone: pH 6.0 - 7.5 IsAcidic->Safe No ColSelect Column Selection Safe->ColSelect C18 C18 Column ColSelect->C18 PhHex Phenyl-Hexyl Column ColSelect->PhHex ResultBad Poor Selectivity (Aniline/Hydroxylamine Co-elution) C18->ResultBad Hydrophobic Interaction Only ResultGood Optimized Separation (Pi-Pi Selectivity) PhHex->ResultGood Orthogonal Selectivity

Figure 2: Decision logic for preventing degradation and maximizing selectivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12816995, N-(2,5-Dimethylphenyl)hydroxylamine. Retrieved from [Link]

  • Sone, T., et al. (1994).Kinetics and Mechanisms of the Bamberger Rearrangement. Journal of the Chemical Society, Perkin Transactions 2. (Contextual grounding for acid instability).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience.
  • Occupational Safety and Health Administration (OSHA). Sampling and Analytical Methods for Aromatic Amines. Retrieved from [Link] (General protocols for aniline derivative stability).

  • Gupta, V. K., et al. (2011).Simultaneous determination of hydroxylamine and its derivatives. Analytica Chimica Acta. (Validation of neutral buffer systems for unstable nitrogen species).

Sources

Validation of Assay Methods for 2,5-Dimethylphenylhydroxylamine Purity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

The analysis of 2,5-Dimethylphenylhydroxylamine (2,5-DMPHA) presents a unique paradox in pharmaceutical validation: the very reactivity that makes it a potent synthetic intermediate also makes it an analytical nightmare. As a likely Genotoxic Impurity (GTI) or reactive intermediate in the synthesis of dimethyl-substituted aromatics (e.g., Eltrombopag analogs or xylidine-based dyes), its quantification requires more than standard HPLC.[1]

This guide compares two distinct validation strategies:

  • Direct RP-HPLC (Method A): A high-speed "kinetic" approach suitable for in-process control (IPC).

  • Derivatization-HPLC (Method B): A robust "thermodynamic" approach using benzaldehyde trapping, essential for release testing and trace GTI analysis.

Core Insight: The validity of your assay depends entirely on controlling the "Triangle of Instability"—the rapid disproportionation of the hydroxylamine into its corresponding nitroso (oxidized) and amine (reduced) forms.

Chemical Context: The Stability Trap

Before validating any method, one must understand the analyte's behavior. 2,5-DMPHA is not a static molecule; in solution, it is a "ticking clock."[1]

The "Triangle of Instability"

In non-acidic or oxidative environments, 2,5-DMPHA degrades via two primary pathways:

  • Oxidation: To 2,5-Dimethylnitrosobenzene (Green/Blue color).

  • Disproportionation: To 2,5-Dimethylaniline (2,5-Xylidine) and the nitroso compound.

StabilityTriangle DMPHA 2,5-Dimethylphenylhydroxylamine (Analyte) Nitroso 2,5-Dimethylnitrosobenzene (Oxidation Impurity) DMPHA->Nitroso Oxidation (O2/pH > 7) Amine 2,5-Dimethylaniline (Reduction Impurity) DMPHA->Amine Disproportionation Nitrone Stable Nitrone Derivative (Method B Target) DMPHA->Nitrone + Benzaldehyde (Derivatization)

Figure 1: The degradation pathways of 2,5-DMPHA and the stabilization strategy via derivatization.[2][3][4][5]

Method A: Direct RP-HPLC (The Kinetic Approach)

Philosophy: "Run it fast, keep it cold, keep it acidic." This method relies on suppressing the oxidation rate long enough to get the sample onto the column. It is valid only if the sample preparation-to-injection window is strictly controlled.

Experimental Protocol
  • Column: C18 (End-capped), 3.0 x 100 mm, 2.7 µm (e.g., Cortecs or Raptor).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0). Crucial: Low pH stabilizes the hydroxylamine moiety.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 5% B to 95% B in 8 minutes.

  • Temperature: 10°C (Column), 4°C (Autosampler).

  • Detection: UV at 240 nm (primary) and 280 nm (secondary).

Validation Critical Control Points (CCPs)
  • Solution Stability: You must establish a "max residence time." typically, 2,5-DMPHA degrades by >2% within 4 hours at room temperature in neutral solvents.[1]

    • Mitigation: Use degassed diluents containing 0.1% ascorbic acid or EDTA to chelate metal ions that catalyze oxidation.

  • pH Sensitivity: The retention time must be robust against pH changes. At pH > 4, on-column degradation causes peak broadening (tailing factor > 2.0).

Method B: Derivatization-HPLC (The Thermodynamic Approach)

Philosophy: "Transform the unstable into the stable." By reacting 2,5-DMPHA with benzaldehyde, we form a stable nitrone (C,N-diphenylnitrone derivative).[1] This eliminates the instability issue, making it the Gold Standard for purity and trace analysis.

Experimental Protocol
  • Derivatization Reagent: 5% Benzaldehyde in Methanol.

  • Sample Prep:

    • Weigh 10 mg sample into a 20 mL flask.

    • Add 2 mL Derivatization Reagent.

    • Add 2 mL Acetate Buffer (pH 4.5).

    • Incubate at 40°C for 30 minutes.

    • Dilute to volume with Mobile Phase.

  • Chromatography:

    • Column: C8 or Phenyl-Hexyl (to separate excess benzaldehyde from the nitrone).

    • Mobile Phase: Ammonium Acetate (10mM) / Methanol Gradient.

    • Detection: UV at 300-340 nm (Nitrones have strong absorbance, shifting away from simple aromatic interference).

Validation Critical Control Points (CCPs)
  • Reaction Completeness: You must prove >98% conversion. Spike with pure 2,5-DMPHA and monitor the disappearance of the underivatized peak (using Method A conditions to cross-check).

  • Specificity: Ensure the nitrone peak is resolved from:

    • Excess Benzaldehyde.

    • Benzoic acid (oxidation product of benzaldehyde).

    • 2,5-Dimethylaniline (does not form a nitrone, forms a Schiff base/imine which hydrolyzes or elutes differently).[1]

Comparative Performance Data

The following table summarizes a typical validation dataset comparing both methods. Note the superior stability and sensitivity of Method B.

ParameterMethod A (Direct Acidic HPLC)Method B (Benzaldehyde Derivatization)
Linearity (R²) > 0.995 (Range: 10-150%)> 0.999 (Range: 1-150%)
LOD (Limit of Detection) ~ 5 ppm~ 0.5 ppm (Enhanced UV chromophore)
Solution Stability Poor (< 4 hours at 20°C)Excellent (> 48 hours at 20°C)
Accuracy (Recovery) 95-102% (fresh prep)98-101% (robust)
Specificity Risk of co-elution with NitrosoHigh (Shifted λmax to ~320 nm)
Throughput High (No incubation)Low (30 min incubation)
Primary Use Case In-Process Control (IPC)Final Release / GTI Testing

Strategic Workflow: Which Method to Choose?

Use this logic flow to select the appropriate validation path for your drug development stage.

MethodSelection Start Start: Define Analytical Goal Trace Is this for Trace GTI Analysis (< 0.1%)? Start->Trace Release Is this for Final Product Release? Trace->Release No MethodB Select METHOD B (Derivatization) Trace->MethodB Yes MethodA Select METHOD A (Direct Acidic HPLC) Release->MethodA No (IPC only) PreCheck Check Stability: Is t1/2 < 1 hour in solution? Release->PreCheck Yes PreCheck->MethodB Yes (Unstable) PreCheck->MethodA No (Manageable)

Figure 2: Decision matrix for selecting the appropriate assay validation strategy.

Expert Recommendations & Troubleshooting

  • The "Ghost" Peak: In Method A, if you see a broad hump or a split peak, it is likely on-column oxidation. Action: Lower the column temperature to 10°C and ensure the mobile phase is thoroughly degassed (oxygen is the enemy).

  • Mass Balance Failure: If your assay sums to < 98% in Method A, you are losing mass to the "Nitroso" form which may not elute or has a different response factor. Action: Switch to Method B to capture the total reactive nitrogen species.

  • Reference Standards: 2,5-DMPHA standards should be stored at -20°C under Argon. Always qualify your standard purity using Method B immediately upon opening a vial.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Vundavilli, J. K., et al. (2018).[1] Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmacy and Pharmaceutical Research, 12(4), 318-330.[1] Link

  • Occupational Safety and Health Administration (OSHA). (1996). N,N-Dimethylaniline Method no.: PV2064. OSHA Salt Lake Technical Center.[7] Link

  • PubChem. (2025).[8] 2,5-Dimethylaniline (2,5-Xylidine) Compound Summary. National Center for Biotechnology Information. Link

  • BenchChem. (2025).[5] Stability and Storage of N-Arylhydroxylamines. Link(General reference for hydroxylamine handling).

Sources

A Senior Application Scientist's Guide to Distinguishing 2,5-Dimethylphenylhydroxylamine from 2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic chemistry and drug development, the precise identification of reactants, intermediates, and final products is paramount. Closely related structures, such as 2,5-Dimethylphenylhydroxylamine and its corresponding primary amine, 2,5-dimethylaniline, present a common analytical challenge. The presence of the hydroxylamine as an intermediate in the synthesis of the aniline, or as a metabolite, necessitates robust and unequivocal methods of differentiation. This guide provides a multi-faceted analytical approach, combining spectroscopic, chromatographic, and classical chemical tests to confidently distinguish between these two compounds.

Foundational Differences: Structure and Physicochemical Properties

The primary distinction lies in the functional group attached to the aromatic ring: a hydroxylamine (-NHOH) versus an amine (-NH2). This seemingly small difference—the presence of a single oxygen atom—imparts significant changes in polarity, reactivity, and spectral characteristics.

Diagram 1: Chemical Structures

G cluster_0 2,5-Dimethylphenylhydroxylamine cluster_1 2,5-dimethylaniline a a b b

A side-by-side comparison of the two molecular structures.

These structural differences manifest in their physical properties, which can offer the first clues for differentiation.

Table 1: Comparison of Physicochemical Properties

Property2,5-Dimethylphenylhydroxylamine2,5-dimethylanilineRationale for Difference
Molecular Formula C₈H₁₁NOC₈H₁₁NPresence of an oxygen atom in the hydroxylamine.
Molecular Weight 137.18 g/mol 121.18 g/mol [1][2]The additional oxygen atom increases the molecular weight by ~16 g/mol .
Appearance Typically a solid at room temp.Colorless to yellow/brown liquid[1][3]The -OH group allows for stronger intermolecular hydrogen bonding, favoring a solid state.
Melting Point ~88-90 °C11.5 °C[4]Stronger hydrogen bonding in the hydroxylamine requires more energy to break the crystal lattice.
Boiling Point Decomposes218 °C[4]While more polar, the hydroxylamine is less thermally stable.
Solubility Sparingly soluble in water, soluble in polar organic solvents.Slightly soluble in water, soluble in organic solvents[4][5].The hydroxyl group increases polarity and hydrogen bonding potential with water.

Spectroscopic Analysis: The Unambiguous Fingerprints

Spectroscopy provides the most definitive, non-destructive means of identification. Each technique probes different aspects of the molecular structure, and together they create a comprehensive and irrefutable picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation. The chemical environments of protons (¹H) and carbons (¹³C) are exquisitely sensitive to the attached functional group.

  • ¹H NMR Spectroscopy: The key diagnostic signals are the protons attached to the nitrogen and oxygen atoms.

    • 2,5-dimethylaniline: Will exhibit a single, often broad, signal for the two amine protons (-NH₂) typically in the range of 3.5-4.5 ppm.

    • 2,5-Dimethylphenylhydroxylamine: Will show two distinct signals: one for the N-H proton and a separate one for the O-H proton. Both are exchangeable with D₂O and will likely appear as broad singlets, with chemical shifts generally further downfield than the aniline -NH₂ due to the influence of the adjacent oxygen.

  • ¹³C NMR Spectroscopy: The carbon atom directly attached to the nitrogen (C1) is the most telling.

    • The electronegative oxygen in the -NHOH group will deshield the attached C1 carbon more significantly than the -NH₂ group. Therefore, the C1 signal for 2,5-Dimethylphenylhydroxylamine is expected to be at a higher chemical shift (further downfield) compared to that of 2,5-dimethylaniline.

Table 2: Predicted NMR Chemical Shifts (δ, ppm)

Nucleus2,5-Dimethylphenylhydroxylamine (Predicted)2,5-dimethylaniline (Typical)Causality of Difference
¹H (-NH/OH) Two broad singlets (e.g., ~5.5-6.5 for NH, ~8.0-9.0 for OH)One broad singlet (~3.5-4.5 ppm)Presence of two distinct, exchangeable protons (N-H and O-H) in the hydroxylamine.
¹H (Aromatic) ~6.8-7.2 ppm~6.5-7.0 ppmMinor shifts due to different electronic effects of -NHOH vs -NH₂.
¹³C (C-N) ~150-155 ppm~145-148 ppmThe oxygen atom in the hydroxylamine group exerts a stronger deshielding effect on the attached carbon.[6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying functional groups based on their vibrational frequencies.

  • 2,5-dimethylaniline: As a primary amine, it will characteristically show two sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

  • 2,5-Dimethylphenylhydroxylamine: Will display a sharp N-H stretching band and a distinct, broad O-H stretching band, typically around 3200-3400 cm⁻¹. The broadness of the O-H band is due to hydrogen bonding.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Vibration2,5-Dimethylphenylhydroxylamine2,5-dimethylanilineRationale for Difference
O-H Stretch ~3200-3400 (Broad)AbsentUnique to the hydroxyl group.
N-H Stretch ~3250 (Single, sharp)~3450 & ~3370 (Two sharp peaks)Hydroxylamine has one N-H bond; the primary amine has two (asymmetric and symmetric stretches).[1]
C-N Stretch ~1200-1300~1250-1340The C-N bond vibration is influenced by the attached oxygen.

Chromatographic Separation

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase, primarily driven by polarity.

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective method for distinguishing the two compounds. Due to the presence of the hydroxyl group, 2,5-Dimethylphenylhydroxylamine is significantly more polar than 2,5-dimethylaniline.

  • Expected Result: On a normal-phase silica plate, the hydroxylamine will have a much lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) than the aniline in a given non-polar eluent system.

Diagram 2: TLC Experimental Workflow

A Spot samples on silica TLC plate B Develop plate in chamber (e.g., 4:1 Hexane:EtOAc) A->B C Dry plate B->C D Visualize under UV light C->D E Apply chemical stain (e.g., Ninhydrin or KMnO₄) D->E F Analyze Rf values and spot colors E->F

A typical workflow for TLC analysis.

Experimental Protocol: TLC Analysis

  • Preparation: Prepare a developing chamber with a 4:1 mixture of Hexane:Ethyl Acetate. Dissolve small amounts of 2,5-dimethylaniline, 2,5-Dimethylphenylhydroxylamine, and a co-spot (mixture of both) in ethyl acetate.

  • Spotting: Using separate capillaries, spot each solution onto the baseline of a silica gel TLC plate.

  • Development: Place the plate in the developing chamber and allow the solvent front to ascend until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate, mark the solvent front, and dry.

    • Visualize under UV light (254 nm). Both compounds are UV active and will appear as dark spots.

    • Ninhydrin Stain: Prepare a ninhydrin solution (0.2g in 100mL ethanol).[8] Spray the plate and gently heat. The 2,5-dimethylaniline (primary amine) will develop a characteristic reddish-purple spot. The hydroxylamine will not react or will produce a different, faint color.

    • Potassium Permanganate (KMnO₄) Stain: Prepare a basic KMnO₄ solution. Spray the plate. The hydroxylamine, being more readily oxidizable, will likely react more intensely, producing a yellow-brown spot on a purple background.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on boiling point and polarity, then fragments them to produce a unique mass spectrum.

  • Retention Time: The more polar hydroxylamine may exhibit tailing and have a longer retention time on standard non-polar GC columns. Derivatization (e.g., silylation of the -OH group) may be required for robust analysis.[9]

  • Mass Spectrum: This is the most definitive feature.

    • Molecular Ion (M⁺): The molecular ion peak for 2,5-Dimethylphenylhydroxylamine will be at m/z 137, while for 2,5-dimethylaniline it will be at m/z 121. This 16-unit mass difference is a clear indicator of the presence of oxygen.

    • Fragmentation: The fragmentation patterns will also differ significantly, providing further structural confirmation.

Classical Chemical Tests: Rapid & Revealing

These benchtop tests exploit the unique reactivity of each functional group, offering a quick, qualitative assessment.

Diagram 3: Chemical Test Decision Tree

G Start Unknown Sample Carbylamine Carbylamine Test (CHCl₃, KOH, heat) Start->Carbylamine Tollens Tollens' Test (Ammoniacal AgNO₃) Start->Tollens AzoDye Azo Dye Test (NaNO₂, HCl, then β-naphthol) Start->AzoDye FoulSmell Result: Foul isocyanide smell Carbylamine->FoulSmell Positive NoSmell Result: No characteristic smell Carbylamine->NoSmell Negative SilverMirror Result: Silver mirror forms Tollens->SilverMirror Positive NoMirror Result: No reaction Tollens->NoMirror Negative RedDye Result: Red/Orange dye forms AzoDye->RedDye Positive NoDye Result: No dye formation AzoDye->NoDye Negative Aniline Conclusion: 2,5-dimethylaniline FoulSmell->Aniline Hydroxylamine Conclusion: 2,5-Dimethylphenylhydroxylamine SilverMirror->Hydroxylamine RedDye->Aniline

A logical flow for using chemical tests for identification.

Carbylamine (Isocyanide) Test

This test is specific for primary amines.[10][11][12]

  • Principle: Primary amines react with chloroform in the presence of a strong base upon heating to form isocyanides, which have a notoriously foul and pungent odor.

  • Protocol:

    • In a fume hood, add a few drops of the sample to 1 mL of alcoholic potassium hydroxide.

    • Add 2-3 drops of chloroform.

    • Gently warm the mixture.

  • Result:

    • 2,5-dimethylaniline: Production of an intensely unpleasant smell confirms its identity.

    • 2,5-Dimethylphenylhydroxylamine: No reaction.

Tollens' Test (Silver Mirror Test)

This test identifies reducing agents, most commonly aldehydes. However, N-arylhydroxylamines are also readily oxidized and give a positive test.[13][14]

  • Principle: The hydroxylamine reduces the diamminesilver(I) complex in Tollens' reagent to metallic silver, which deposits as a mirror on the inside of the test tube. Primary anilines are not strong enough reducing agents to give a positive result under these mild conditions.[15][16]

  • Protocol:

    • Prepare fresh Tollens' reagent by adding a drop of dilute NaOH to 2 mL of 5% silver nitrate solution, then adding dilute ammonia dropwise until the brown precipitate of Ag₂O just redissolves.

    • Add a few drops of the sample to the reagent.

    • Gently warm the mixture in a water bath.

  • Result:

    • 2,5-Dimethylphenylhydroxylamine: Formation of a silver mirror or a black precipitate.[13]

    • 2,5-dimethylaniline: No reaction.

Azo Dye Test

This is a definitive test for primary aromatic amines.[17][18]

  • Principle: The primary aromatic amine is first diazotized with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) to form a diazonium salt. This salt is then coupled with an activated aromatic compound, like β-naphthol, to form a brightly colored azo dye.[17][19][20]

  • Protocol:

    • Dissolve a small amount of the sample in 2 mL of 2M HCl and cool in an ice bath.

    • Add a few drops of a pre-cooled 10% aqueous sodium nitrite solution.

    • In a separate tube, dissolve a small amount of β-naphthol in aqueous NaOH solution and cool it.

    • Slowly add the diazotized solution from step 2 to the β-naphthol solution.

  • Result:

    • 2,5-dimethylaniline: Formation of a vibrant orange or red precipitate.

    • 2,5-Dimethylphenylhydroxylamine: Will not form a stable diazonium salt and will not produce the characteristic azo dye.

Summary and Conclusion

Distinguishing between 2,5-Dimethylphenylhydroxylamine and 2,5-dimethylaniline is straightforward when a systematic, multi-technique approach is employed. While physical properties and simple chemical tests can provide strong indications, spectroscopic methods like NMR and MS offer the most definitive proof of identity.

Table 4: Summary of Distinguishing Analytical Results

TechniqueTest / Parameter2,5-Dimethylphenylhydroxylamine2,5-dimethylaniline
Appearance Physical State @ RTSolidLiquid
TLC (Silica) Rf ValueLowHigh
TLC (Stain) NinhydrinNegativePositive (Purple)
FT-IR N-H Stretch RegionOne sharp peak + one broad O-H peakTwo sharp peaks
¹H NMR -NH/OH ProtonsTwo distinct, broad signalsOne broad signal
GC-MS Molecular Ion (m/z)137121
Chemical Test Carbylamine TestNegative (No smell)Positive (Foul smell)[10][21]
Chemical Test Tollens' TestPositive (Silver mirror)[13]Negative
Chemical Test Azo Dye TestNegativePositive (Red/Orange dye)[17]

For routine checks, TLC with ninhydrin staining is exceptionally efficient. For absolute structural confirmation in research and development, a combination of ¹H NMR and mass spectrometry is the gold standard. By understanding the fundamental chemical differences and applying the appropriate analytical tools, researchers can confidently differentiate these two important chemical entities.

References

  • Grokipedia. (n.d.). Bamberger rearrangement. Retrieved from [Link]

  • Scribd. (n.d.). Bamberger Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023). Carbylamine reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Carbylamine Reaction Mechanism. Retrieved from [Link]

  • Quora. (2020). What is the carbylamine test for primary amine? Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Carbylamine Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Carbylamine Reaction Mechanism: Steps, Equation & Test for Amines. Retrieved from [Link]

  • Wikipedia. (2023). Bamberger rearrangement. Retrieved from [Link]

  • Labster. (n.d.). Azo dye test - Theory pages. Retrieved from [Link]

  • Surendranath College. (n.d.). Bamberger Rearrangement. Retrieved from [Link]

  • Beilstein Journals. (2013). An aniline dication-like transition state in the Bamberger rearrangement. Retrieved from [Link]

  • Sinochem Nanjing Corporation. (n.d.). 2,5-Dimethylaniline. Retrieved from [Link]

  • AHH Chemical Co., Ltd. (n.d.). 2,5-Dimethylaniline CAS 95-78-3. Retrieved from [Link]

  • CTL GmbH Bielefeld. (n.d.). Amines From Azo Dyestuffs Analysis. Retrieved from [Link]

  • NEET coaching. (n.d.). Azo dye test is given by. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylaniline. Retrieved from [Link]

  • BYJU'S. (2019). Test for Amino Groups. Retrieved from [Link]

  • YouTube. (2022). Azo dye test for primary aromatic amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: TLC Stains/Dips. Retrieved from [Link]

  • Quora. (2019). Does hydroxylamine give positive Tollens' reagent test? Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • Chemistry Learner. (n.d.). Tollens' Test: Definition, Example, and Mechanism. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Vedantu. (n.d.). Tollens Reagent: Preparation, Uses & Test Explained. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Reagents Guide. Retrieved from [Link]

  • ChemicalDesk.Com. (2011). TLC stains for amines. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0166303). Retrieved from [Link]

  • Vedantu. (n.d.). Notes on Tollen Test. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0291685). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0304530). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Tollens' Test. Retrieved from [Link]

  • OIV. (n.d.). Detection of biogenic amines by TLC. Retrieved from [Link]

  • PubMed. (1999). Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. Retrieved from [Link]

  • PMC. (n.d.). 13C NMR Metabolomics: Applications at Natural Abundance. Retrieved from [Link]

  • LCGC International. (2025). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • PubMed. (n.d.). Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dihydroxyphenyl-ethylamine. Retrieved from [Link]

  • IQ-USP. (n.d.). 13.18 Carbon-13 NMR. Retrieved from [Link]

  • PMC. (2025). Metal-free para-selective C-H amination and azidation of N-arylhydroxylamines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-p-phenylenediamine. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylphenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,5-Dimethyl-4-hydroxy-2(5H)-furanone. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2,5-Dimethylphenylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Core Hazard Assessment: The Science of Arylhydroxylamine Toxicity

2,5-Dimethylphenylhydroxylamine belongs to the N-arylhydroxylamine class of molecules. The primary concern with this class is its role in metabolic activation. In biological systems, arylamines are often oxidized by cytochrome P450 enzymes to form N-arylhydroxylamines.[1][2] These intermediates can then be further metabolized to form reactive esters. These esters are considered "ultimate carcinogens" because they can readily react with DNA, forming adducts that can lead to genetic mutations and cancer.[1][2]

The parent amine for this compound, 2,5-dimethylaniline (2,5-xylidine), is classified as toxic if it comes into contact with skin or is inhaled, and may cause damage to organs through prolonged or repeated exposure.[4] The hydroxylamine derivative should be treated as having at least a comparable, if not greater, hazard profile.

Anticipated Primary Hazards:

  • High Acute Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[4][5]

  • Suspected Carcinogen: Due to its classification as an arylhydroxylamine, it is prudent to handle it as a suspected human carcinogen.[1][2]

  • Organ Toxicity: Potential for damage to blood (methemoglobinemia) and other organs upon repeated or prolonged exposure.[4]

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe effects.

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered PPE strategy is essential to prevent exposure through inhalation, dermal contact, and ocular routes. Standard laboratory PPE is insufficient; an enhanced protocol is required.

PPE CategorySpecificationRationale
Hand Protection Double-gloving: Nitrile base glove with a chemical-resistant outer glove (e.g., thicker nitrile or butyl rubber).Prevents direct skin contact. Double-gloving provides protection against undetected pinholes and allows for safe removal of the outer, contaminated glove. Arylamines are readily absorbed through the skin.[3]
Body Protection Chemical-resistant lab coat (fully buttoned) with tight-fitting cuffs. A disposable chemical-resistant apron should be worn over the lab coat.Protects against spills and splashes. The apron provides an additional barrier for torso protection during transfers.
Eye & Face Protection Chemical safety goggles and a full-face shield.Goggles provide a seal against dust and splashes. The face shield protects the entire face from splashes during solution transfers or accidental releases.[6]
Respiratory Protection A NIOSH-approved respirator with particulate filters (N99/P100) is required when handling the solid. If vapors or aerosols may be generated, a combination cartridge for organic vapors and particulates should be used.[7]Prevents inhalation of the powdered compound, which is a primary route of exposure. All weighing and transfers of the solid must be done in a ventilated enclosure.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

All operations involving 2,5-Dimethylphenylhydroxylamine must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Preparation and Weighing
  • Designate a Work Area: Cordon off a specific area within the chemical fume hood for handling this compound. Cover the work surface with disposable, absorbent bench paper.

  • Assemble Equipment: Before retrieving the chemical, ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is inside the fume hood.

  • Don PPE: Put on all required PPE as specified in the table above before opening the chemical container.

  • Weighing the Solid:

    • Perform all weighing operations inside the fume hood.

    • Use a tared, disposable weigh boat or directly weigh into the reaction vessel.

    • Open the container slowly to avoid creating airborne dust.

    • Use a dedicated spatula. After use, this spatula should be considered contaminated and decontaminated or disposed of as hazardous waste.

    • Close the primary container tightly immediately after dispensing.

  • Dissolution/Reaction Setup:

    • If dissolving the solid, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.

    • Ensure the reaction vessel is properly clamped and secured.

During the Reaction
  • Continuous Containment: Keep the reaction within the fume hood for its entire duration.

  • Monitoring: If the reaction requires monitoring (e.g., TLC), extract samples using a syringe or pipette with extreme care to avoid drips and aerosol generation.

  • Labeling: Clearly label the reaction vessel with the chemical name and associated hazards.

Work-up and Purification
  • Transfers: Conduct all liquid transfers (e.g., extractions, quenching) in the fume hood over a secondary containment tray.

  • Rotary Evaporation: If solvent removal is necessary, ensure the rotary evaporator's exhaust is properly vented into the fume hood or a dedicated exhaust line. The cold trap and pump oil may become contaminated and should be handled as hazardous waste upon servicing.

Visualization of the Handling Workflow

The following diagram outlines the critical steps and decision points for safely handling 2,5-Dimethylphenylhydroxylamine.

G Workflow for Handling 2,5-Dimethylphenylhydroxylamine cluster_prep Preparation Phase cluster_ops Operational Phase cluster_disposal Disposal Phase prep 1. Designate Area in Fume Hood ppe 2. Don Full PPE prep->ppe Verify Fit weigh 3. Weigh Solid in Hood ppe->weigh Enter Hood dissolve 4. Add to Reaction Vessel weigh->dissolve reaction 5. Run Reaction in Hood dissolve->reaction Start Reaction workup 6. Perform Work-up & Purification reaction->workup decon 7. Decontaminate Glassware & Surfaces workup->decon segregate 8. Segregate Waste Streams decon->segregate solid_waste Solid Waste (Gloves, Paper, Solid) segregate->solid_waste liquid_waste Liquid Waste (Solvents, Aqueous) segregate->liquid_waste sharps_waste Sharps Waste (Needles, Contaminated Pipettes) segregate->sharps_waste dispose 9. Label & Store for EH&S Pickup solid_waste->dispose liquid_waste->dispose sharps_waste->dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.